molecular formula C8H10N4O2 B15389318 1,3,7-trimethylpurine-2,6-dione

1,3,7-trimethylpurine-2,6-dione

Cat. No.: B15389318
M. Wt: 197.17 g/mol
InChI Key: RYYVLZVUVIJVGH-CIZOTAAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-trimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 197.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O2

Molecular Weight

197.17 g/mol

IUPAC Name

1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i8+1,11+1,12+1

InChI Key

RYYVLZVUVIJVGH-CIZOTAAMSA-N

Isomeric SMILES

CN1C=NC2=C1C(=O)[15N]([13C](=O)[15N]2C)C

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1,3,7-Trimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208). The document details its primary role as an adenosine (B11128) receptor antagonist and discusses its secondary mechanisms of action, including phosphodiesterase inhibition and modulation of intracellular calcium levels. Quantitative data on its binding affinities and inhibitory concentrations are presented, along with detailed experimental protocols for key assays.

Primary Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism by which caffeine exerts its stimulant effects is through the competitive antagonism of adenosine receptors. Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes, including neurotransmission and sleep regulation. It acts on four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. Caffeine, having a similar structure to adenosine, binds to these receptors without activating them, thereby blocking the effects of adenosine.

A1 Adenosine Receptor (A1R) Signaling

The A1 adenosine receptor is predominantly coupled to inhibitory G proteins (Gi/o).[1] Activation of A1R by adenosine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[1] In neurons, this signaling cascade results in hyperpolarization and reduced neuronal excitability.[1] By blocking A1 receptors, caffeine prevents this inhibitory signaling, leading to increased neuronal firing.[1]

The A1R can also activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]

G_protein_signaling cluster_A1R A1 Receptor Signaling (Gi/o-coupled) cluster_A2AR A2A Receptor Signaling (Gs-coupled) Adenosine_A1 Adenosine A1R A1 Receptor Adenosine_A1->A1R Activates Gi_o Gi/o Protein A1R->Gi_o Activates Caffeine_A1 Caffeine (Antagonist) Caffeine_A1->A1R Blocks AC_A1 Adenylyl Cyclase Gi_o->AC_A1 Inhibits cAMP_A1 cAMP AC_A1->cAMP_A1 Decreases PKA_A1 PKA cAMP_A1->PKA_A1 Activates Neuronal_Inhibition Neuronal Inhibition PKA_A1->Neuronal_Inhibition Leads to Adenosine_A2A Adenosine A2AR A2A Receptor Adenosine_A2A->A2AR Activates Gs Gs Protein A2AR->Gs Activates Caffeine_A2A Caffeine (Antagonist) Caffeine_A2A->A2AR Blocks AC_A2A Adenylyl Cyclase Gs->AC_A2A Activates cAMP_A2A cAMP AC_A2A->cAMP_A2A Increases PKA_A2A PKA cAMP_A2A->PKA_A2A Activates Neuronal_Excitation Neuronal Excitation PKA_A2A->Neuronal_Excitation Leads to

Figure 1: Adenosine Receptor Signaling Pathways and Caffeine Antagonism.
A2A Adenosine Receptor (A2AR) Signaling

The A2A adenosine receptor is primarily coupled to stimulatory G proteins (Gs).[4] Upon activation by adenosine, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[4][5] In many brain regions, A2A receptors are co-localized with dopamine (B1211576) D2 receptors, and their activation has an inhibitory effect on dopaminergic neurotransmission.[4] By blocking A2A receptors, caffeine can enhance dopamine signaling, contributing to its stimulant and mood-elevating effects.[4]

Secondary Mechanisms of Action

At concentrations higher than those typically achieved through dietary intake, caffeine can exert its effects through other mechanisms.

Phosphodiesterase (PDE) Inhibition

Caffeine is a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] By inhibiting PDEs, caffeine can lead to an accumulation of cAMP and cGMP, which can potentiate the effects of signaling pathways that utilize these second messengers.[6] However, the concentrations of caffeine required for significant PDE inhibition are generally higher than those that cause adenosine receptor antagonism.[7]

PDE_Inhibition cAMP_cGMP cAMP / cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate Cellular_Response Enhanced Cellular Response cAMP_cGMP->Cellular_Response Leads to AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Degrades to Caffeine Caffeine (at high concentrations) Caffeine->PDE Inhibits

Figure 2: Mechanism of Phosphodiesterase Inhibition by Caffeine.
Intracellular Calcium Mobilization

Caffeine can also induce the release of calcium from intracellular stores, primarily the endoplasmic reticulum, by acting on ryanodine (B192298) receptors.[8][9] This effect is also generally observed at high, non-physiological concentrations of caffeine.[8] The mobilization of intracellular calcium can influence a variety of cellular processes, including muscle contraction and neurotransmitter release.[8]

Quantitative Data

The following tables summarize the binding affinity of caffeine for adenosine receptors and its inhibitory potency against phosphodiesterases.

Table 1: Binding Affinity (Ki) of Caffeine for Human Adenosine Receptors

Receptor SubtypeKi (µM)Reference(s)
A112 - 40
A2A20 - 50
A2B~13
A3> 100

Table 2: Inhibitory Concentration (IC50) of Caffeine for Phosphodiesterases

PDE IsoformIC50 (µM)CommentsReference(s)
Various> 100Caffeine is a weak, non-selective inhibitor.[7]

Experimental Protocols

Competitive Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a method to determine the binding affinity (Ki) of caffeine for adenosine receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1R, [3H]ZM241385 for A2AR).

  • Caffeine solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of caffeine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the caffeine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Membrane_Prep 1. Prepare Receptor-Containing Membrane Suspension Assay_Setup 2. Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding (with Caffeine) Membrane_Prep->Assay_Setup Incubation 3. Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration 4. Separate Bound and Free Radioligand by Filtration Incubation->Filtration Quantification 5. Measure Radioactivity Filtration->Quantification Data_Analysis 6. Calculate IC50 and Ki Quantification->Data_Analysis

Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of caffeine on PDE activity.

Materials:

  • Recombinant PDE enzyme.

  • Substrate (e.g., [3H]cAMP or [3H]cGMP).

  • Caffeine solutions of varying concentrations.

  • Assay buffer.

  • 5'-nucleotidase.

  • Anion-exchange resin.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, PDE enzyme, and varying concentrations of caffeine.

  • Initiation: Start the reaction by adding the radiolabeled substrate.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination: Stop the reaction by boiling.

  • Conversion: Add 5'-nucleotidase to convert the product ([3H]AMP or [3H]GMP) to [3H]adenosine or [3H]guanosine.

  • Separation: Add an anion-exchange resin to bind the unreacted substrate. Centrifuge to pellet the resin.

  • Quantification: Measure the radioactivity in the supernatant, which contains the radiolabeled product.

  • Data Analysis: Calculate the percentage of PDE inhibition for each caffeine concentration and determine the IC50 value.

Adenylyl Cyclase (AC) Activity Assay

This protocol measures the effect of caffeine on adenylyl cyclase activity, typically in the context of adenosine receptor activation.

Materials:

  • Cell membranes expressing the adenosine receptor and adenylyl cyclase.

  • Adenosine receptor agonist (e.g., NECA).

  • Caffeine solutions.

  • [α-32P]ATP.

  • Assay buffer containing ATP regenerating system.

  • Dowex and alumina (B75360) columns for chromatography.

  • Scintillation counter.

Procedure:

  • Reaction Setup: Combine cell membranes, assay buffer, adenosine receptor agonist, and varying concentrations of caffeine in reaction tubes.

  • Initiation: Start the reaction by adding [α-32P]ATP.

  • Incubation: Incubate at 30°C for a specified time.

  • Termination: Stop the reaction by adding a stopping solution and boiling.

  • Purification: Separate the produced [32P]cAMP from other nucleotides using sequential Dowex and alumina column chromatography.

  • Quantification: Measure the radioactivity of the eluted [32P]cAMP.

  • Data Analysis: Determine the effect of caffeine on agonist-stimulated or basal adenylyl cyclase activity.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure caffeine-induced changes in intracellular calcium concentration.

Materials:

  • Cultured cells of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Caffeine solutions.

  • Physiological salt solution.

  • Fluorescence plate reader or microscope with imaging capabilities.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye to allow it to enter the cells and be cleaved to its active form.

  • Baseline Measurement: Measure the baseline fluorescence of the cells in the physiological salt solution.

  • Stimulation: Add a solution of caffeine to the cells.

  • Measurement: Continuously measure the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different emission wavelengths following excitation at a specific wavelength.

  • Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular calcium concentration.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary pharmacological effects attributed to the antagonism of A1 and A2A adenosine receptors. At higher concentrations, it can also act as a non-selective phosphodiesterase inhibitor and can mobilize intracellular calcium. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued investigation and development of xanthine-based therapeutic agents.

References

Pharmacological Effects of Caffeine in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Caffeine (B1668208), the world's most consumed psychoactive substance, exerts a wide range of effects on the central nervous system. Its primary mechanism of action in neuronal cells is the antagonism of adenosine (B11128) receptors, which leads to a cascade of downstream effects including modulation of neurotransmitter release, increased neuronal excitability, and alterations in intracellular signaling pathways. At higher, often non-physiological concentrations, caffeine also inhibits phosphodiesterases and promotes the release of calcium from intracellular stores via ryanodine (B192298) receptors. This guide provides an in-depth examination of these core pharmacological mechanisms, presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Pharmacological Mechanisms of Caffeine

Caffeine's influence on neuronal function is multifaceted, primarily revolving around three core mechanisms that vary in prevalence based on the concentration of the compound.

Adenosine Receptor Antagonism

The most significant pharmacological effect of caffeine at typical physiological concentrations (1-50 µM) is its action as a non-selective antagonist of A1 and A2A adenosine receptors.[1][2][3] Adenosine is a neuromodulator that, upon binding to its receptors, generally exerts an inhibitory effect on neuronal activity.[4]

  • A1 Receptors: These receptors are coupled to inhibitory G-proteins (Gi). Their activation decreases the production of cyclic AMP (cAMP), opens potassium channels, and reduces calcium influx, leading to hyperpolarization and decreased neurotransmitter release.[5] Caffeine, by blocking A1 receptors, prevents these inhibitory effects, thereby increasing neuronal firing and facilitating the release of neurotransmitters like acetylcholine (B1216132) and glutamate.[5][6]

  • A2A Receptors: These receptors are coupled to stimulatory G-proteins (Gs) and are densely located in dopamine-rich brain regions like the striatum.[5] Their activation stimulates adenylyl cyclase, increasing cAMP production. Caffeine's antagonism of A2A receptors blocks these stimulatory actions, which paradoxically can reduce inhibition on dopamine (B1211576) transmission, ultimately increasing dopamine D2 receptor-mediated signaling.[5][7]

The structural similarity between caffeine and adenosine allows caffeine to bind to these receptors without activating them, effectively blocking adenosine from exerting its calming effects.[8][9]

Adenosine_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Adenosine Adenosine A1R A1 Receptor (Gi) Adenosine->A1R Binds & Activates Caffeine Caffeine Caffeine->A1R Binds & Blocks AC_pre Adenylyl Cyclase A1R->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP_pre ATP ATP_pre->AC_pre Ca_channel Ca²⁺ Channel cAMP_pre->Ca_channel Reduces Influx Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Triggers A2AR A2A Receptor (Gs) AC_post Adenylyl Cyclase A2AR->AC_post Stimulates cAMP_post cAMP AC_post->cAMP_post Converts ATP_post ATP ATP_post->AC_post PKA Protein Kinase A (PKA) cAMP_post->PKA Activates CellularResponse Cellular Response (e.g., Gene Expression) PKA->CellularResponse Phosphorylates Adenosine_post Adenosine Adenosine_post->A2AR Binds & Activates Caffeine_post Caffeine Caffeine_post->A2AR Binds & Blocks Calcium_Pathway cluster_ER Endoplasmic Reticulum ER_Ca Stored Ca²⁺ Cytosol_Ca Cytosolic Ca²⁺ (Increased) ER_Ca->Cytosol_Ca Release RyR Ryanodine Receptor (RyR) RyR->ER_Ca Opens Channel For Caffeine Caffeine (High Concentration) Caffeine->RyR Sensitizes Neuronal_Activation Downstream Neuronal Activation & Signaling Cytosol_Ca->Neuronal_Activation Triggers PDE_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Caffeine Caffeine (High Concentration) Caffeine->PDE Inhibits Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery 1. Stereotaxic Surgery: Implant Guide Cannula Recovery 2. Post-Op Recovery Surgery->Recovery Probe 3. Insert Microdialysis Probe Recovery->Probe Perfusion 4. Perfuse with aCSF Probe->Perfusion Baseline 5. Collect Baseline Samples Perfusion->Baseline Admin 6. Administer Caffeine Baseline->Admin Collect 7. Collect Post-Drug Samples Admin->Collect HPLC 8. Analyze Samples via HPLC Collect->HPLC Data 9. Quantify Neurotransmitter Levels (% Change from Baseline) HPLC->Data PatchClamp_Workflow Prep 1. Prepare Acute Brain Slices Record 2. Transfer Slice to Recording Chamber Prep->Record Target 3. Visualize & Target Neuron Record->Target Patch 4. Form Gigaseal with Patch Pipette Target->Patch WholeCell 5. Rupture Membrane to Achieve Whole-Cell Mode Patch->WholeCell Baseline 6. Record Baseline Electrical Activity WholeCell->Baseline Apply 7. Bath-Apply Caffeine Baseline->Apply Analyze 8. Record & Analyze Changes in Neuronal Properties Apply->Analyze

References

The Biosynthesis of 1,3,7-Trimethylpurine-2,6-Dione in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208) (1,3,7-trimethylpurine-2,6-dione), a purine (B94841) alkaloid, is a widely consumed natural stimulant.[1] Its biosynthesis in plants, primarily in species like Coffea (coffee) and Camellia (tea), involves a specialized metabolic pathway that converts xanthosine (B1684192) into caffeine through a series of enzymatic reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway, detailing the key enzymes, their kinetics, and the concentrations of relevant metabolites. Furthermore, it outlines comprehensive experimental protocols for the analysis of this pathway and presents visual diagrams to elucidate the involved processes.

The Core Biosynthesis Pathway

The primary pathway for caffeine biosynthesis in plants is a four-step process that begins with xanthosine, a derivative of purine nucleotide metabolism.[2][3] This pathway involves three methylation steps and one nucleosidase reaction. The main route proceeds as follows: Xanthosine → 7-methylxanthosine (B1261978)7-methylxanthine (B127787) → Theobromine → Caffeine.[4] S-adenosyl-L-methionine (SAM) serves as the methyl group donor for the methylation reactions.[5]

Diagram of the Caffeine Biosynthesis Pathway

Caffeine_Biosynthesis Xanthosine Xanthosine Methylxanthosine 7-methylxanthosine Xanthosine->Methylxanthosine Xanthosine N-methyltransferase (XMT) Methylxanthine 7-methylxanthine Methylxanthosine->Methylxanthine N-methylnucleosidase Theobromine Theobromine Methylxanthine->Theobromine Theobromine synthase (MXMT/CTS) Caffeine Caffeine Theobromine->Caffeine Caffeine synthase (CS/DXMT) HPLC_Workflow start Plant Tissue Sample extraction Extraction with Solvent (e.g., boiling water, chloroform) start->extraction filtration Filtration extraction->filtration hplc HPLC Analysis (C18 column, UV detection) filtration->hplc quantification Quantification (Comparison to standards) hplc->quantification end Metabolite Concentration Data quantification->end

References

Caffeine's Interaction with Adenosine A2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the molecular interactions between caffeine (B1668208) and the adenosine (B11128) A2A receptor (A2AR). Caffeine, the world's most consumed psychoactive substance, primarily exerts its stimulant effects through the competitive antagonism of adenosine receptors. The A2AR, a G-protein coupled receptor (GPCR) abundant in the basal ganglia, is a principal target. This guide details the canonical A2AR signaling pathway, the mechanism of caffeine's antagonistic action, quantitative binding and functional data, and detailed protocols for key experimental assays used to characterize this interaction. Structural insights into the binding pocket are also discussed, providing a multi-faceted resource for professionals in pharmacology and drug development.

The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a class A GPCR that plays a crucial role in various physiological processes, including neurotransmission and inflammation. It is primarily coupled to the Gs alpha-subunit (Gαs) of the heterotrimeric G protein. The binding of an agonist, such as the endogenous ligand adenosine, to the A2AR initiates a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[1] The activated Gαs-GTP complex then stimulates the enzyme adenylyl cyclase (AC).[2] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[2][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Responsive Element-Binding Protein (CREB), modulating gene transcription and cellular function.[1][2]

A2A_Signaling_Pathway Adenosine A2A Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Adenosine A2A Receptor Signaling Cascade A2AR Adenosine A2A Receptor (A2AR) G_Protein Gs Protein (α, β, γ) A2AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB (pCREB) CREB->pCREB Gene_Transcription Gene Transcription Modulation pCREB->Gene_Transcription Regulates Adenosine Adenosine (Agonist) Adenosine->A2AR Binds

Fig 1. Canonical Gs-coupled signaling pathway of the Adenosine A2A receptor.

Mechanism of Action: Caffeine as an A2A Receptor Antagonist

Caffeine (1,3,7-trimethylxanthine) is a non-selective antagonist of adenosine receptors, with similar affinity for both A1 and A2A subtypes.[4][5] It acts as a competitive antagonist, meaning it binds to the same orthosteric binding site on the A2A receptor as the endogenous agonist, adenosine.[6][7] However, upon binding, caffeine does not induce the necessary conformational change to activate the receptor and initiate the downstream signaling cascade.[7] By occupying the binding site, caffeine physically blocks adenosine from binding and activating the receptor, thereby inhibiting the production of cAMP and subsequent cellular effects.[7] The stimulant properties of caffeine are largely attributed to this blockade, particularly in the striatum where A2A receptors are highly expressed and modulate dopaminergic neurotransmission.[8][9]

Caffeine_Antagonism Mechanism of Caffeine Antagonism at the A2A Receptor cluster_pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds & Activates Caffeine Caffeine Caffeine->A2AR Binds & Blocks Signaling Downstream Signaling (cAMP Production) A2AR->Signaling Initiates A2AR->Signaling label_blocked Pathway Inhibited

Fig 2. Competitive antagonism of the A2A receptor by caffeine.

Quantitative Data Presentation

The interaction between caffeine and the A2A receptor has been quantified using various in vitro assays. The data below summarizes key parameters from radioligand binding and functional studies.

CompoundParameterSpecies/SystemValue (nM)Assay TypeReference(s)
Caffeine K_iHuman A2A Receptor23,400Radioligand Displacement ([³H]MSX)[10]
HE-NECA EC_50Human Platelets59 ± 3cAMP Accumulation[11][12]
HE-NECA IC_50Human Platelets90 ± 6ADP-Induced Aggregation[11]
[³H]SCH 58261 K_DHuman Platelets1.29 ± 0.05Radioligand Binding[11]
[³H]SCH 58261 B_maxHuman Platelets98 ± 2 (fmol/mg protein)Radioligand Binding[11]

K_i (Inhibition Constant): Concentration of a competing ligand (caffeine) that occupies 50% of the receptors in the presence of a radioligand. EC_50 (Half Maximal Effective Concentration): Concentration of an agonist (HE-NECA) that provokes a response halfway between the baseline and maximum possible response. IC_50 (Half Maximal Inhibitory Concentration): Concentration of an antagonist that inhibits a specific biological function by 50%. K_D (Dissociation Constant): Concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. B_max (Maximum Binding Capacity): Total concentration of receptor sites in the tissue.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (K_i) of a test compound (e.g., caffeine) by measuring its ability to compete with a radiolabeled ligand for binding to the A2A receptor.

Methodology:

  • Membrane Preparation: A2A receptor-expressing cells (e.g., HEK293 or CHO cells) or tissues (e.g., striatum) are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay binding buffer. Protein concentration is determined using a standard method like the BCA assay.[13]

  • Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added:

    • Receptor membrane preparation.

    • A fixed concentration of a high-affinity A2A receptor radioligand (e.g., [³H]ZM241385 or [³H]SCH 58261).[14][15][16]

    • Varying concentrations of the unlabeled competing compound (caffeine).

  • Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[13][14]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[13]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing compound. A non-linear regression analysis is used to determine the IC_50 value, which is then converted to a K_i value using the Cheng-Prusoff equation.[13]

Radioligand_Workflow Workflow for Radioligand Competition Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement & Analysis p1 Homogenize A2AR- expressing cells/tissue p2 Centrifuge to isolate cell membranes p1->p2 p3 Resuspend membranes in assay buffer p2->p3 a1 Add membranes, radioligand ([³H]ZM241385), and varying [Caffeine] to 96-well plate p3->a1 a2 Incubate to reach equilibrium (e.g., 60 min at 25°C) a1->a2 m1 Rapid vacuum filtration to separate bound/unbound ligand a2->m1 m2 Wash filters with ice-cold buffer m1->m2 m3 Measure radioactivity with scintillation counter m2->m3 m4 Calculate IC50 and Ki using Cheng-Prusoff equation m3->m4

Fig 3. Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of an antagonist (caffeine) to inhibit the agonist-stimulated production of the second messenger cAMP.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human A2A receptor (e.g., HEK293) are cultured in appropriate media and seeded into 96- or 384-well plates.[17][18]

  • Pre-incubation: The cell media is removed and replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., Ro-20-1724 or IBMX). The PDE inhibitor prevents the degradation of cAMP, amplifying the signal. The cells are incubated for a short period (e.g., 30 minutes).[17][16]

  • Compound Addition: Varying concentrations of the antagonist (caffeine) are added to the wells, followed by a fixed concentration of an A2A receptor agonist (e.g., CGS21680 or NECA). Control wells receive only the agonist (maximum stimulation) or only buffer (basal level). The plate is incubated for a further period (e.g., 30 minutes at 37°C).[16][18]

  • Cell Lysis: The reaction is stopped and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is quantified. Common methods include competitive immunoassays using technologies like Homogeneous Time-Resolved Fluorescence (HTRF), which generates a fluorescent signal inversely proportional to the amount of cAMP.[17][16]

  • Data Analysis: The results are plotted as the assay signal (or calculated cAMP concentration) versus the log concentration of the antagonist. A non-linear regression analysis is performed to determine the IC_50 value of the antagonist.

cAMP_Workflow Workflow for cAMP Accumulation Assay cluster_prep Preparation cluster_assay Treatment cluster_measure Detection & Analysis p1 Seed A2AR-expressing cells in multi-well plate p2 Incubate overnight p1->p2 p3 Pre-treat with PDE inhibitor (e.g., IBMX) to prevent cAMP degradation p2->p3 a1 Add antagonist (Caffeine) at varying concentrations p3->a1 a2 Add agonist (e.g., CGS21680) at a fixed concentration a1->a2 a3 Incubate (e.g., 30 min at 37°C) a2->a3 m1 Lyse cells to release intracellular cAMP a3->m1 m2 Quantify cAMP using HTRF or similar immunoassay m1->m2 m3 Plot response vs. [Caffeine] to determine IC50 m2->m3

Fig 4. Experimental workflow for a cAMP accumulation functional assay.

Structural Basis of Interaction

X-ray crystallography and computational modeling have provided detailed insights into how caffeine binds to the A2A receptor.[16][19] Caffeine, a relatively small molecule, sits (B43327) within the orthosteric binding pocket defined by residues from the transmembrane (TM) helices.[6][19] Key interactions include:

  • A hydrogen bond between caffeine and the side chain of asparagine N253 in TM6 (N6.55).[19][20]

  • Van der Waals and hydrophobic interactions with residues such as Phenylalanine F168 (ECL2), Leucine L249 (TM6), and Isoleucine I274 (TM7).[21]

These interactions anchor caffeine within the pocket, preventing the larger adenosine molecule from binding and activating the receptor. The structural information is crucial for the rational design of novel, more selective A2A receptor antagonists for therapeutic applications in conditions like Parkinson's disease and for cancer immunotherapy.[4]

References

physicochemical properties of 1,3,7-trimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1,3,7-trimethylpurine-2,6-dione

Introduction

This compound, commonly known as caffeine (B1668208), is a naturally occurring xanthine (B1682287) alkaloid found in various plants such as coffee beans, tea leaves, and cocoa nuts. It is the world's most widely consumed psychoactive substance, primarily used for its central nervous system stimulant effects. From a chemical perspective, caffeine is a purine (B94841) alkaloid composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its primary mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The fundamental physicochemical properties of caffeine are summarized below. These parameters are critical for understanding its behavior in biological systems and for the development of analytical and formulation methodologies.

General and Physical Properties
PropertyValueReference
IUPAC Name 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione
Molecular Formula C₈H₁₀N₄O₂
Molecular Weight 194.19 g/mol
Appearance Odorless, white, crystalline powder or glistening needles.
Melting Point 234 - 238 °C
Sublimation Point ~178 °C
Density 1.23 g/cm³
Solubility and Partitioning Characteristics
PropertyValueReference
Solubility in Water Sparingly soluble at room temperature (~2 g/100 mL); freely soluble in boiling water (66 g/100 mL).
Solubility in Organic Solvents The solubility of caffeine decreases in the order: Chloroform > Dichloromethane > Acetone > Ethyl Acetate > Methanol > Ethanol > Carbon Tetrachloride.
pKa (Acid Dissociation Constant) pKa > 14 (due to the lack of acidic protons).
pKb (Base Dissociation Constant) ~13.0 - 14.0 (Caffeine is a weak base).
Octanol-Water Partition Coefficient (Log Kow) -0.07

Crystal Structure

Caffeine is known to exhibit polymorphism, existing in different crystalline forms. It has two known anhydrous polymorphs and a hydrated form. The stable form under normal conditions is anhydrous. One anhydrous form crystallizes in a monoclinic C-centred unit cell, while another has been identified with the monoclinic space group P21/a. This polymorphism can influence properties such as solubility and dissolution rate, which are critical in pharmaceutical formulations.

Key Experimental Protocols

This section details the methodologies for determining some of the key physicochemical properties of caffeine.

Determination of Caffeine Content by UV-Vis Spectrophotometry

This protocol is based on the principle that conjugated systems within the caffeine molecule absorb UV radiation at a characteristic wavelength.

Principle: Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Caffeine exhibits a maximum absorbance (λmax) at approximately 270-276 nm.

Methodology:

  • Preparation of Standard Solutions: A stock solution of caffeine is prepared by accurately weighing and dissolving pure caffeine in the chosen solvent (e.g., deionized water or chloroform). A series of working standards of known concentrations (e.g., 5, 10, 15, 20 mg/L) are prepared by serial dilution of the stock solution.

  • Determination of λmax: A mid-range standard solution is scanned across the UV spectrum (e.g., 190-350 nm) using a spectrophotometer to experimentally determine the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is generated by plotting absorbance versus concentration. The resulting plot should be linear, and a linear regression analysis is performed to obtain the equation of the line (y = mx + b).

  • Sample Preparation and Analysis: The sample containing an unknown concentration of caffeine is appropriately diluted to ensure its absorbance falls within the linear range of the calibration curve. The absorbance of the prepared sample is then measured at λmax.

  • Calculation: The concentration of caffeine in the sample is calculated by substituting its absorbance value into the linear regression equation derived from the calibration curve.

experimental_workflow Experimental Workflow: Extraction and Quantification of Caffeine cluster_extraction Liquid-Liquid Extraction cluster_quantification UV-Vis Spectrophotometry A Boil Tea Leaves in Aqueous Na2CO3 Solution B Filter to Remove Insoluble Matter A->B C Cool Filtrate and Transfer to Separatory Funnel B->C D Extract with Dichloromethane (CH2Cl2) C->D E Collect Organic Layer (Bottom Layer) D->E F Dry Organic Layer (e.g., with Na2SO4) E->F Repeat Extraction _on Aqueous Layer_ G Evaporate CH2Cl2 to Yield Crude Caffeine F->G J Dissolve Crude Caffeine in Solvent G->J Purified Product H Prepare Standard Solutions of Pure Caffeine I Generate Calibration Curve (Absorbance vs. Concentration) H->I L Calculate Concentration Using Calibration Curve I->L K Measure Absorbance of Sample at λmax J->K K->L

Caption: Workflow for caffeine extraction from tea followed by UV-Vis quantification.

Determination of Octanol-Water Partition Coefficient (Log Kow)

The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method is the traditional technique. It involves dissolving the solute in a biphasic system of n-octanol and water and measuring the concentration of the solute in each phase at equilibrium.

Methodology:

  • Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.

  • Partitioning: A known amount of caffeine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken gently for a set period to allow for the partitioning of caffeine between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.

  • Analysis: The concentration of caffeine in both the aqueous and n-octanol layers is determined. UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used for this quantification.

  • Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of caffeine in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log Kow).

Mechanism of Action & Signaling Pathway

The primary pharmacological effects of caffeine are attributed to its action as a competitive antagonist at adenosine (B11128) receptors in the central nervous system.

Adenosine Receptor Antagonism: Adenosine is an inhibitory neuromodulator that promotes sleep and suppresses arousal. By binding to and blocking adenosine receptors (primarily A₁ and A₂A subtypes), caffeine negates the effects of adenosine. This blockade leads to an increase in neuronal firing and the release of various excitatory neurotransmitters, including dopamine, norepinephrine, and acetylcholine, resulting in the characteristic stimulant effects of caffeine. Its structural similarity to adenosine allows it to fit into the same receptors without activating them.

At concentrations higher than those from typical consumption, caffeine can also act by inhibiting phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP), and by mobilizing intracellular calcium.

The diagram below illustrates the primary signaling pathway.

signaling_pathway Caffeine's Primary Signaling Pathway: Adenosine Receptor Antagonism cluster_normal Normal Physiological State (Without Caffeine) cluster_caffeine Pharmacological State (With Caffeine) Adenosine Adenosine (Inhibitory Neuromodulator) Receptor Adenosine Receptor (e.g., A1, A2A) Adenosine->Receptor Binds and Activates Neuron Neuron Receptor->Neuron Inhibits Effect Reduced Neuronal Firing ↓ Neurotransmitter Release (Dopamine, Acetylcholine, etc.) Result: Drowsiness, Reduced Arousal Neuron->Effect Caffeine Caffeine (Structural Analog of Adenosine) Receptor_C Adenosine Receptor (e.g., A1, A2A) Caffeine->Receptor_C Binds and Blocks Neuron_C Neuron Receptor_C->Neuron_C Inhibition Removed (Disinhibition) Effect_C Increased Neuronal Firing ↑ Neurotransmitter Release (Dopamine, Acetylcholine, etc.) Result: Alertness, Increased Arousal Neuron_C->Effect_C Adenosine_Blocked Adenosine Adenosine_Blocked->Receptor_C Binding Prevented

A Historical Perspective of Caffeine in Pharmacological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of caffeine's journey in pharmacological research. From its initial isolation to the elucidation of its complex mechanisms of action, we will explore the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of this ubiquitous psychoactive compound.

Early History: Isolation and Synthesis

The story of caffeine (B1668208) in pharmacology begins in the 19th century with two pioneering chemists who laid the groundwork for its scientific investigation.

The Discovery of "Kaffebase" by Friedlieb Ferdinand Runge (1819)

In 1819, the German chemist Friedlieb Ferdinand Runge became the first to isolate and purify caffeine from coffee beans.[1][2][3] The impetus for this discovery came from the renowned writer and statesman Johann Wolfgang von Goethe, who, impressed by Runge's work on belladonna extract, gifted him a box of rare Arabian mocha beans and encouraged him to analyze them.[2][4][5] Runge initially named the isolated white, crystalline substance "Kaffebase" (coffee base).[4] His work was a pivotal moment, transforming caffeine from a component of traditional beverages into a specific chemical entity for scientific study.

Structural Elucidation and Synthesis by Hermann Emil Fischer (late 19th Century)

Towards the end of the 19th century, the brilliant German chemist Hermann Emil Fischer made monumental contributions to the understanding of caffeine. He was the first to determine the chemical structure of caffeine, identifying it as a purine (B94841) derivative, specifically 1,3,7-trimethylxanthine.[6] Fischer's work extended to the first total synthesis of caffeine, starting from uric acid.[6][7][8] He also reported the synthesis of caffeine via the N-methylation of theobromine (B1682246).[6] His groundbreaking research on purines, including caffeine, earned him the Nobel Prize in Chemistry in 1902.

Elucidating the Mechanism of Action: From Broad Effects to a Specific Target

Early research on caffeine focused on its observable physiological effects, such as central nervous system stimulation. However, the precise molecular mechanisms remained elusive for many decades.

Early Hypotheses: Phosphodiesterase Inhibition and Intracellular Calcium Mobilization

In the mid-20th century, two primary mechanisms were proposed to explain caffeine's stimulant effects:

  • Inhibition of Phosphodiesterases (PDEs): Caffeine was found to act as a non-selective competitive inhibitor of phosphodiesterase enzymes.[9][10] These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDEs, caffeine leads to an accumulation of intracellular cAMP.[9][11] However, it was later determined that the concentrations of caffeine required to significantly inhibit PDEs are much higher than those typically achieved through normal consumption.[12][13]

  • Mobilization of Intracellular Calcium: Early studies also demonstrated that caffeine could trigger the release of calcium from intracellular stores, particularly the sarcoplasmic reticulum in muscle cells.[11][14] This effect is mediated through caffeine's interaction with ryanodine (B192298) receptors.[11][14] Similar to PDE inhibition, this mechanism requires high, non-physiological concentrations of caffeine (in the millimolar range) to be significant.[11][13]

The Adenosine Hypothesis: The Primary Mechanism of Action

The most significant breakthrough in understanding caffeine's pharmacological effects came with the discovery of its role as an adenosine receptor antagonist. This is now widely accepted as the primary mechanism of action at physiological concentrations.[10][12]

Adenosine is an endogenous purine nucleoside that acts as a neuromodulator, generally exerting inhibitory effects on the central nervous system. It promotes sleep and suppresses arousal. Caffeine, having a similar molecular structure to adenosine, can bind to adenosine receptors without activating them, thereby blocking the effects of adenosine.[12] This blockade leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the characteristic stimulant effects of caffeine.

There are four known subtypes of adenosine receptors: A1, A2A, A2B, and A3. Caffeine acts as a non-selective antagonist at A1 and A2A receptors at concentrations typically found in the body after consumption.[10]

Quantitative Data from Historical Pharmacological Research

The following tables summarize quantitative data from historical and foundational studies on caffeine's pharmacology. It is important to note that early methodologies may have had greater variability than modern techniques.

Table 1: Historical Binding Affinity of Caffeine for Adenosine Receptors
Receptor SubtypeSpeciesK_d_ (µM)Reference
A1Rat20[15]
A1Human12[15]
A2ARat8.1[15]
A2AHuman2.4[15]
A2BRat17[15]
A2BHuman13[15]
A3Rat190[15]
A3Human80[15]
Table 2: Historical Pharmacokinetic Parameters of Caffeine in Humans (pre-1990)
ParameterValueConditionsReference
Half-life (t½)2.5 - 4.5 hoursAdult men, 4 mg/kg dose[11]
Half-life (t½)1.5 - 9.5 hoursHealthy individuals, variable[11]
Total Plasma Clearance0.078 L/h/kgHealthy individuals[11]
Volume of Distribution (Vd)0.7 L/kgGeneral[11]
Bioavailability~99%Oral ingestion[11]
Time to Peak Plasma Concentration (Tmax)15 - 120 minutesOral ingestion[16]
Table 3: Historical Dose-Response of Caffeine in Animal Models (Locomotor Activity)
Animal ModelCaffeine DoseEffect on Locomotor ActivityReference
Mice6.25 - 25 mg/kg i.p.Increased activity[17]
Mice100 mg/kg i.p.Decreased activity[17]
Rats20 and 40 mg/kgDecreased entries into open arms (plus maze)[17]
Rats40 mg/kgIncreased motor activity (plus maze)[17]
Table 4: Effective Concentrations of Caffeine for Secondary Mechanisms
MechanismThreshold ConcentrationRobust Effect ConcentrationReference
Intracellular Ca2+ Release~250 µM5 - 20 mM[13]
Phosphodiesterase Inhibition-IC50 values ranging from 500 µM to 1 mM[13]

Detailed Methodologies of Key Historical Experiments

Understanding the evolution of experimental techniques is crucial for appreciating the historical context of caffeine research.

Runge's Isolation of Caffeine (Conceptual Reconstruction)

Objective: To isolate the active principle from coffee beans.

Materials:

  • Raw and roasted Arabian mocha coffee beans

  • Various reagents available in the early 19th century, such as water, ethanol (B145695), acids (e.g., hydrochloric acid), bases, and metallic oxides.[4]

  • Apparatus for extraction, filtration, and crystallization.

Conceptual Protocol:

  • Extraction: The coffee beans would have been ground into a fine powder. An initial extraction would likely have been performed using hot water or ethanol to dissolve the soluble components, including caffeine.

  • Purification:

    • Acid-Base Extraction: Runge likely employed acid-base chemistry. By treating the aqueous extract with a base, many acidic compounds would form salts and remain in the aqueous layer. Caffeine, being a weak base, could then be extracted into an organic solvent. Conversely, adding an acid would protonate the caffeine, making it more water-soluble and allowing for the removal of non-basic impurities with an organic solvent.

    • Precipitation: Runge's notes mention the use of metallic oxides.[4] These could have been used to precipitate out tannins and other impurities from the extract.

  • Crystallization: After partial purification, the solvent would be evaporated, and the crude caffeine would be recrystallized, likely from hot water, to obtain the pure white crystals he described.

Fischer's Synthesis of Caffeine from Theobromine (Conceptual)

Hermann Emil Fischer's synthesis of caffeine from theobromine was a landmark achievement in organic chemistry. A modern adaptation of this N-methylation reaction is presented here to illustrate the chemical principles.

Objective: To synthesize caffeine (1,3,7-trimethylxanthine) from theobromine (3,7-dimethylxanthine).

Reaction: Theobromine + Methylating Agent → Caffeine

Materials:

  • Theobromine

  • A methylating agent (Fischer used methyl iodide, CH₃I)[6]

  • A base (Fischer used sodium hydroxide (B78521), NaOH)[6]

  • A suitable solvent

Conceptual Protocol:

  • Deprotonation: Theobromine is treated with a base (e.g., sodium hydroxide or sodium methoxide) to deprotonate the nitrogen at the 1-position, making it a nucleophile.

  • Nucleophilic Substitution (SN2): The nucleophilic theobromine anion then attacks the methyl group of the methylating agent (methyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction. The iodide ion acts as the leaving group.

  • Workup and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts. This typically involves extraction and subsequent recrystallization of the crude product to yield pure caffeine.

Early Radioligand Binding Assays for Adenosine Receptors (Conceptual)

The development of radioligand binding assays in the latter half of the 20th century was critical for identifying adenosine receptors as caffeine's primary target.

Objective: To determine the binding affinity of caffeine for adenosine receptors.

Principle: This technique uses a radiolabeled ligand (a molecule that binds to the receptor) to quantify the number of receptors in a tissue sample and to determine the affinity of other non-labeled molecules (like caffeine) for those receptors.

Conceptual Protocol:

  • Membrane Preparation: A tissue sample rich in adenosine receptors (e.g., brain tissue) is homogenized and centrifuged to isolate the cell membranes, which contain the receptors.

  • Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled adenosine receptor ligand (e.g., [³H]adenosine or a synthetic agonist/antagonist).

  • Competition Binding: In a series of parallel experiments, increasing concentrations of unlabeled caffeine are added to the incubation mixture. The caffeine competes with the radioligand for binding to the adenosine receptors.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution containing the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of caffeine that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibition constant), which reflects the binding affinity of caffeine for the receptor, is then calculated from the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by caffeine and a typical experimental workflow for its analysis.

Adenosine Receptor Signaling and the Effect of Caffeine

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor A1 Receptor (Gi-coupled) Adenosine->A1_Receptor Activates A2A_Receptor A2A Receptor (Gs-coupled) Adenosine->A2A_Receptor Activates Caffeine Caffeine Caffeine->A1_Receptor Blocks Caffeine->A2A_Receptor Blocks G_protein_i Gi A1_Receptor->G_protein_i Activates G_protein_s Gs A2A_Receptor->G_protein_s Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits Neurotransmitter_Release_Inhibition ↓ Neurotransmitter Release G_protein_i->Neurotransmitter_Release_Inhibition G_protein_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release_Stimulation ↑ Neurotransmitter Release (e.g., Dopamine, Glutamate) PKA->Neurotransmitter_Release_Stimulation

Experimental Workflow for Determining Caffeine's Effect on Neurotransmitter Release

Caffeine_Neurotransmitter_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Animal_Model Animal Model (e.g., Rat) Microdialysis_Probe Microdialysis Probe Implantation (e.g., into Nucleus Accumbens) Animal_Model->Microdialysis_Probe Baseline_Collection Baseline Sample Collection (Microdialysate) Microdialysis_Probe->Baseline_Collection Caffeine_Admin Caffeine Administration (Systemic or Local) Baseline_Collection->Caffeine_Admin Post_Caffeine_Collection Post-Caffeine Sample Collection Caffeine_Admin->Post_Caffeine_Collection HPLC HPLC with Electrochemical Detection Post_Caffeine_Collection->HPLC Analyze Samples Data_Analysis Data Analysis (% change from baseline) HPLC->Data_Analysis Conclusion Conclusion: Caffeine's effect on neurotransmitter levels Data_Analysis->Conclusion Draw Conclusions

Conclusion

The pharmacological study of caffeine has evolved from the simple isolation of a natural product to a deep understanding of its interaction with specific neuronal receptors and signaling pathways. The historical progression of research, from the foundational work of Runge and Fischer to the elucidation of the adenosine antagonism mechanism, highlights the advancement of pharmacological and analytical techniques. While early hypotheses regarding phosphodiesterase inhibition and calcium mobilization have been shown to be secondary mechanisms at physiological concentrations, they remain relevant in the context of high-dose effects and toxicology. The quantitative data and experimental protocols outlined in this guide provide a historical framework for contemporary and future research into the multifaceted pharmacological profile of caffeine.

References

The Solubility Profile of 1,3,7-trimethylpurine-2,6-dione (Caffeine) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), in a range of organic solvents. Understanding the solubility of this widely consumed psychoactive substance is critical for its extraction, purification, formulation, and overall application in the pharmaceutical and food industries. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents logical workflows to guide researchers in their studies.

Quantitative Solubility Data

The solubility of caffeine has been experimentally determined in numerous organic solvents across various temperatures. The following tables summarize the mole fraction solubility (x) of caffeine in selected solvents at different temperatures, providing a valuable resource for comparative analysis.

Table 1: Solubility of Caffeine in Various Organic Solvents (Mole Fraction, x)

Temperature (K)Chloroform (B151607)Dichloromethane (B109758)Acetone (B3395972)Ethyl Acetate (B1210297)Methanol (B129727)Ethanol (B145695)Carbon Tetrachloride
2980.08910.07120.01580.01150.00890.00690.0006
3030.10350.08250.01840.01360.01040.00810.0007
3080.11970.09540.02140.01590.01210.00950.0009
3130.13800.11020.02480.01860.01410.01110.0011
3180.15870.12710.02870.02170.01640.01300.0013
3230.18240.14650.03320.02530.01910.01520.0015

Data compiled from studies utilizing a gravimetric method.[1][2][3]

As the data indicates, caffeine exhibits the highest solubility in chloroform and dichloromethane, making them effective solvents for extraction and purification processes.[1][4] The solubility generally increases with temperature across all tested solvents.[1][2][5] The order of decreasing solubility for caffeine in these solvents is: chloroform > dichloromethane > acetone > ethyl acetate > methanol > ethanol > carbon tetrachloride.[1]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The gravimetric method is a commonly cited and reliable technique for measuring the solubility of solids in liquids.[1][2][3]

Gravimetric Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Detailed Methodology:

  • Sample Preparation: An excess amount of pure this compound (caffeine) is added to a known mass of the organic solvent in a sealed container, such as a jacketed glass vessel.[1][3] The purity of the caffeine used is typically high, often greater than 98.5%.[1][3]

  • Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) and maintained at a constant temperature using a circulating water bath.[1][3] The system is allowed to reach equilibrium, which can take a significant amount of time, often 48 hours or more, to ensure the solution is fully saturated.[1][3]

  • Sample Withdrawal and Filtration: Once equilibrium is reached, the stirring is stopped, and the undissolved solid is allowed to settle. A known volume of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution during sampling. The withdrawn sample is immediately filtered through a fine filter (e.g., a syringe filter) to remove any suspended solid particles.

  • Solvent Evaporation: The filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dried solute (caffeine) is achieved.

  • Calculation: The mass of the dissolved caffeine and the corresponding mass of the solvent are determined. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, molarity, or mole fraction.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in solubility studies and their application, the following diagrams are provided.

Experimental_Workflow_for_Solubility_Determination start Start: Pure Caffeine and Solvent preparation Sample Preparation: Add excess caffeine to a known mass of solvent in a sealed vessel. start->preparation equilibration Equilibration: Constant temperature agitation (e.g., 48h) to achieve saturation. preparation->equilibration sampling Sampling and Filtration: Withdraw supernatant with a pre-heated/cooled syringe and filter. equilibration->sampling evaporation Solvent Evaporation: Evaporate solvent from a known mass of the saturated solution. sampling->evaporation weighing Weighing: Determine the mass of the dissolved caffeine. evaporation->weighing calculation Calculation: Calculate solubility (e.g., mole fraction, g/100g solvent). weighing->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for determining the solubility of caffeine using the gravimetric method.

Logical_Relationship_Drug_Development solubility Solubility Studies Determine solubility of Active Pharmaceutical Ingredient (API) in various solvents. extraction Extraction & Purification Select optimal solvent for efficient isolation of the API. solubility:head->extraction:head informs formulation Pre-formulation & Formulation Develop stable and bioavailable dosage forms (e.g., solutions, suspensions). solubility:head->formulation:head is critical for extraction:head->formulation:head provides pure API for bioavailability Bioavailability & Efficacy Poor solubility can limit drug absorption and therapeutic effect. formulation:head->bioavailability:head directly impacts final_product Final Drug Product A safe, effective, and stable medication. bioavailability:head->final_product:head determines success of

References

metabolic pathways of caffeine in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Pathways of Caffeine (B1668208) in Rodent Models

Introduction

Caffeine (1,3,7-trimethylxanthine) is a ubiquitous psychoactive compound whose metabolic fate is of significant interest in pharmacology, toxicology, and drug development. Rodent models, particularly rats and mice, are fundamental to preclinical studies, yet they exhibit notable species-specific differences in caffeine metabolism compared to humans. Understanding these differences is critical for the accurate extrapolation of experimental data. This guide provides a detailed overview of the core metabolic pathways, quantitative pharmacokinetics, and key experimental protocols relevant to the study of caffeine in rodent models.

Core Metabolic Pathways in Rodents

Caffeine metabolism in rodents is primarily hepatic and occurs via two major types of reactions: N-demethylation and C8-hydroxylation . These reactions are catalyzed by various isoforms of the cytochrome P450 (CYP) superfamily of enzymes.

  • N-demethylation: This process involves the removal of methyl groups from the N1, N3, and N7 positions, leading to the formation of three primary dimethylxanthine metabolites:

    • Paraxanthine (B195701) (1,7-dimethylxanthine): Formed via N3-demethylation.

    • Theobromine (3,7-dimethylxanthine): Formed via N1-demethylation.

    • Theophylline (1,3-dimethylxanthine): Formed via N7-demethylation.

  • C8-hydroxylation: This reaction involves the oxidation of the C8 position of the purine (B94841) ring to form 1,3,7-trimethyluric acid .[1]

A key distinction exists between rats and mice. In rats , C8-hydroxylation is the dominant metabolic pathway, whereas in mice , N3-demethylation to form paraxanthine is the primary route, a profile that more closely resembles human metabolism.[2][3]

Key Enzymes in Rodent Caffeine Metabolism

The metabolism of caffeine is highly dependent on specific CYP450 isoforms, which vary in contribution between rodent species.

In Rats:

  • CYP1A2: This is a crucial enzyme that is the primary catalyst for C8-hydroxylation. It also contributes substantially to N3-demethylation and N1-demethylation.[2]

  • CYP2C Subfamily (CYP2C11 and CYP2C6): This family plays the major role in catalyzing N7-demethylation to form theophylline.[2]

  • CYP3A Subfamily: The contribution of this isoform to C8-hydroxylation becomes more significant at higher caffeine concentrations.

In Mice:

  • CYP1A2: As in humans, CYP1A2 is the principal enzyme responsible for the primary N3-demethylation pathway that produces paraxanthine.[3]

The following diagram illustrates the primary metabolic transformation of caffeine in rodents.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine N3-demethylation Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine N1-demethylation Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline N7-demethylation TMU 1,3,7-Trimethyluric Acid Caffeine->TMU C8-hydroxylation Caffeine->L1 Caffeine->L2 Caffeine->L3 Caffeine->L4 Secondary Secondary Metabolites (e.g., Monomethylxanthines, Methyluric Acids) Paraxanthine->Secondary Paraxanthine->L5 Theobromine->Secondary Theobromine->L5 Theophylline->Secondary Theophylline->L5 CYP1A2_N3 CYP1A2 (Major in Mice) CYP1A2_N1 CYP1A2 CYP2C CYP2C Subfamily CYP1A2_C8 CYP1A2 (Major in Rats) Various Various Enzymes L1->Paraxanthine L1->CYP1A2_N3 L2->Theobromine L2->CYP1A2_N1 L3->Theophylline L3->CYP2C L4->TMU L4->CYP1A2_C8 L5->Secondary L5->Various

Primary .

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of caffeine and its primary metabolites varies significantly depending on the rodent species, strain, and experimental conditions. The data below is derived from studies in male Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Caffeine and Metabolites in Rats (Oral Dose)

This table summarizes key pharmacokinetic parameters following a single oral gavage dose of caffeine.

CompoundDose (mg/kg)Tmax (hr)Cmax (mg/L)AUC∞ (mg·hr/L)t½ (hr)Reference
Caffeine 50.9 ± 0.73.8 ± 0.211.2 ± 3.90.8 ± 0.1[4]
Paraxanthine 52.81.3 ± 0.17.2 ± 0.61.4 ± 0.1[4]
Theobromine 54.01.0 ± 0.17.2 ± 0.82.9 ± 0.3[4]
Theophylline 54.00.7 ± 0.14.8 ± 0.72.6 ± 0.4[4]
Caffeine 10.4 ± 0.140.35 ± 0.100.87 ± 0.511.37 ± 0.94[5]
Paraxanthine 1N/A0.25 ± 0.05N/AN/A[5]

Values are presented as mean ± S.D. where available. Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC∞ (Area Under the Curve from zero to infinity), t½ (Half-life).

Table 2: Urinary Excretion Profile of Caffeine Metabolites

The relative abundance of metabolites excreted in urine highlights the dominant metabolic pathways.

MetaboliteRat (% of Dose)Monkey (% of Dose)Human (% of Dose)Reference
ADMU *~30%1-2%1-2%[6]
Paraxanthine & derivatives LowerLowerHighest[3][7]
Theophylline & derivatives ModerateHighestLower[3]

*ADMU: 4-amino[5-formyl methylamino]1,3-dimethyl uracil, a downstream metabolite. Note the significantly higher production of ADMU in rats.[6]

Detailed Experimental Protocols

Reproducible and robust experimental design is crucial for studying caffeine metabolism. Below are detailed protocols for common in vivo and in vitro assays.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of caffeine and its metabolites in rat plasma.

1. Animal Acclimatization and Housing:

  • House male Sprague-Dawley rats (250-300g) in a controlled environment (12-hr light/dark cycle, 22±2°C) for at least one week prior to the experiment.

  • Provide standard chow and water ad libitum.

  • Fast animals overnight (approx. 12 hours) before dosing, with water still available.

2. Dosing:

  • Prepare a caffeine solution in sterile saline (e.g., 2.5 mg/mL for a 5 mg/kg dose in a 2 mL/kg volume).

  • Administer the caffeine solution accurately via oral gavage.[4]

  • A control group should receive an equivalent volume of the saline vehicle.

3. Blood Sample Collection:

  • Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Samples can be collected via a cannulated jugular vein or alternatively via the subclavian vein.[4]

  • Collect blood into heparinized centrifuge tubes.

4. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.

  • Store plasma samples at -80°C until analysis.[4]

5. Sample Preparation for Analysis (Protein Precipitation):

  • To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., acetaminophen (B1664979) at 1 µg/mL).[8]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 18,000 x g for 15 minutes at 4°C.[8]

  • Transfer the supernatant to an HPLC vial for analysis.

6. UHPLC-MS/MS Analysis:

  • Chromatography: Use a C18 column (e.g., Acquity UPLC HSS T3, 50 × 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: Employ a gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).

  • Detection: Use a triple quadrupole tandem mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[1][9]

  • Quantification: Generate a standard curve using known concentrations of caffeine and its metabolites in blank plasma. Calculate concentrations in unknown samples by interpolating from this curve.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_sample_proc Sample Processing cluster_analysis Analysis acclimatize Acclimatize Rats (1 week) fast Overnight Fasting (12 hours) acclimatize->fast dose Oral Gavage Dosing (Caffeine or Vehicle) fast->dose sampling Serial Blood Sampling (e.g., 0-24h) dose->sampling centrifuge_blood Centrifuge Blood (3,000g, 10 min) sampling->centrifuge_blood store_plasma Collect & Store Plasma (-80°C) centrifuge_blood->store_plasma protein_precip Protein Precipitation (Acetonitrile + IS) store_plasma->protein_precip centrifuge_precip Centrifuge Precipitate (18,000g, 15 min) protein_precip->centrifuge_precip hplc UHPLC-MS/MS Analysis (MRM Mode) centrifuge_precip->hplc data Data Analysis (Calculate Cmax, Tmax, AUC) hplc->data

Workflow for an in vivo caffeine pharmacokinetic study.
Protocol 2: In Vitro Metabolism Assay Using Rat Liver Microsomes

This protocol is used to assess the kinetics of caffeine metabolism by hepatic enzymes in vitro.

1. Preparation of Liver Microsomes:

  • Euthanize a male Sprague-Dawley rat and perfuse the liver with ice-cold buffer (e.g., 0.15 M KCl).

  • Homogenize the liver in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

  • Perform differential centrifugation: first, centrifuge the homogenate at 9,000 x g for 20 minutes to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in buffer and determine the total protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.

2. Incubation Reaction:

  • Prepare an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Rat liver microsomes (final concentration ~0.5 mg/mL protein)

    • Caffeine (at various concentrations to determine Km and Vmax, e.g., 10-500 µM)

    • NADPH-generating system

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH-generating system. The final reaction volume is typically 200-500 µL.

3. Reaction Termination and Sample Processing:

  • Incubate at 37°C in a shaking water bath for a specific time (e.g., 15-30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.

  • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis of metabolite formation.

4. Analysis:

  • Analyze the supernatant using the UHPLC-MS/MS method described in Protocol 4.1 to quantify the formation of paraxanthine, theobromine, theophylline, and 1,3,7-trimethyluric acid.

  • Calculate the rate of formation for each metabolite (e.g., in pmol/min/mg protein).

  • Determine kinetic parameters (Km, Vmax) by fitting the rate data to the Michaelis-Menten equation.[10]

in_vitro_workflow cluster_prep Microsome Preparation cluster_reaction Metabolic Reaction cluster_analysis Termination & Analysis homogenize Homogenize Rat Liver centrifuge1 Low-Speed Centrifugation (9,000g) homogenize->centrifuge1 centrifuge2 Ultracentrifugation (105,000g) centrifuge1->centrifuge2 resuspend Resuspend & Quantify Microsomal Pellet centrifuge2->resuspend combine Combine Microsomes, Caffeine & Buffer resuspend->combine preincubate Pre-incubate at 37°C combine->preincubate initiate Initiate with NADPH Generating System preincubate->initiate incubate Incubate at 37°C (15-30 min) initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge_final Centrifuge to Pellet Protein (14,000g) terminate->centrifuge_final analyze Analyze Supernatant (UHPLC-MS/MS) centrifuge_final->analyze kinetics Calculate Reaction Rates & Kinetic Parameters (Km, Vmax) analyze->kinetics

Workflow for an in vitro caffeine metabolism assay.

Conclusion

The metabolic landscape of caffeine in rodent models is complex and characterized by significant interspecies differences, particularly between rats and mice. While rats favor the C8-hydroxylation pathway, mice utilize an N3-demethylation pathway that is more analogous to that of humans. These distinctions, driven by the differential contributions of CYP450 isoforms like CYP1A2 and CYP2C, are critical for drug development professionals to consider when designing preclinical studies and interpreting metabolic data. The protocols and quantitative data presented herein provide a foundational guide for researchers to conduct robust and well-informed investigations into caffeine metabolism in these essential model organisms.

References

1,3,7-trimethylpurine-2,6-dione as a central nervous system stimulant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,3,7-Trimethylpurine-2,6-dione as a Central Nervous System Stimulant

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as caffeine (B1668208), is the most widely consumed psychoactive substance globally, primarily valued for its ability to enhance alertness and cognitive function.[1][2] As a methylxanthine, caffeine exerts its primary pharmacological effects as a central nervous system (CNS) stimulant.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to caffeine's action as a CNS stimulant, intended for professionals in research and drug development.

The principal mechanism of action for caffeine's stimulant properties is the antagonism of adenosine (B11128) receptors in the brain.[1][4] By blocking these receptors, caffeine mitigates the inhibitory effects of adenosine, leading to an increase in neuronal firing and the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132).[1][5][6] This guide will delve into the specifics of these interactions, present relevant quantitative data in a structured format, and provide detailed experimental protocols for studying these effects.

Data Presentation

Pharmacokinetics of Caffeine

The pharmacokinetic profile of caffeine is characterized by rapid absorption and distribution throughout the body, including the brain.[2][7] Its metabolism is primarily hepatic, with considerable inter-individual variability.[7]

ParameterValueReference
Mean Half-Life (Plasma) ~5 hours (range: 1.5 - 9.5 hours)[7]
Total Plasma Clearance 0.078 L/h/kg[7]
Volume of Distribution 0.7 L/kg[7]
Plasma Protein Binding 10 - 30%[7]
Time to Peak Plasma Concentration (Tmax) 15 - 120 minutes[8]
Receptor Binding Affinity

Caffeine acts as a non-selective antagonist at adenosine A1 and A2A receptors.[5] The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of caffeine required to occupy 50% of the receptors.

Receptor SubtypeKi (µM)Reference
Adenosine A1 12-40[5]
Adenosine A2A 20-50[5]
Adenosine A2B ~100[5]
Adenosine A3 >100[5]
Dose-Response Effects on Cognitive Performance

The impact of caffeine on cognitive function is dose-dependent. While moderate doses generally enhance performance, higher doses do not necessarily lead to further improvement and can have negative effects.[4][9]

DoseCognitive TaskEffectReference
100 mg Short-term memory (n-back, Flanker tests)No significant difference in performance compared to 200 mg.[4][9]
200 mg Short-term memory (n-back, Flanker tests)No significant difference in performance compared to 100 mg, but increased neuronal activation.[4][9]
3 mg/kg Stroop TaskDecreased reaction time.[10]
6 mg/kg Reaction TimeImproved reaction time.[11]
6 mg/kg Anticipation, Sustained Attention, MemoryNo significant effect.[11]
9 mg/kg Stroop TaskNo significant improvement in reaction time.[10]
150 mg Choice Reaction TimeImproved performance for 4 hours.[6]
300 mg Serial Addition/SubtractionImproved performance for 3 hours.[6]
600 mg Choice Reaction TimeImproved performance for 8 hours.[6]

Experimental Protocols

Adenosine Receptor Binding Assay (Radioligand Competition)

This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of caffeine for adenosine receptor subtypes.

Objective: To quantify the competitive binding of caffeine to specific adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1 or A2A).

  • A specific radioligand for the receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[5]

  • Caffeine solutions of varying concentrations.

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of caffeine.[5]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the caffeine concentration. Determine the IC50 value (the concentration of caffeine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[5]

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes an in vivo technique to measure the extracellular concentrations of neurotransmitters like dopamine and acetylcholine in specific brain regions of awake animals following caffeine administration.[12]

Objective: To monitor real-time changes in neurotransmitter levels in response to caffeine.

Materials:

  • Laboratory animal (e.g., rat).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probe.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).[12]

  • Caffeine solution for administration.

  • Analytical system for neurotransmitter quantification (e.g., HPLC-ECD or LC-MS/MS).[12]

Procedure:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).[12]

  • Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]

  • Baseline Collection: Allow the system to stabilize and then collect several baseline dialysate samples.[12]

  • Caffeine Administration: Administer caffeine to the animal (e.g., via intraperitoneal injection).

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels.[12]

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of dopamine, acetylcholine, and their metabolites.[12]

  • Data Analysis: Express the post-caffeine neurotransmitter levels as a percentage of the baseline levels and perform statistical analysis to determine the significance of any changes.[12]

Quantitative Electroencephalography (qEEG)

This protocol outlines a non-invasive method to assess the effects of caffeine on brain electrical activity in humans.

Objective: To measure changes in brainwave patterns indicative of CNS stimulation following caffeine ingestion.

Materials:

  • Human volunteers.

  • EEG cap with electrodes placed according to the 10-20 system.[13]

  • EEG amplifier and recording system.

  • Caffeine (e.g., 200 mg) and placebo capsules.[14]

  • Software for quantitative EEG analysis.

Procedure:

  • Subject Preparation: Ensure subjects have abstained from caffeine for a specified period. Place the EEG cap on the subject's head and ensure good electrode contact.

  • Baseline Recording: Record a baseline EEG for a set duration (e.g., 15 minutes) with the subject in a relaxed state, with eyes open and eyes closed conditions.[13]

  • Caffeine/Placebo Administration: In a double-blind, crossover design, administer either caffeine or a placebo to the subject.[14]

  • Post-Administration Recording: After a specific time (e.g., 30 minutes), record another EEG under the same conditions as the baseline.[13]

  • Data Analysis: Analyze the EEG data to determine changes in the absolute and relative power of different frequency bands (e.g., alpha, beta, theta, delta).[14] A reduction in alpha power is typically indicative of increased alertness.[14]

Mandatory Visualizations

Signaling Pathways

Caption: Adenosine Receptor Antagonism by Caffeine.

Caffeine_Downstream_Effects Caffeine Caffeine Adenosine_Block Adenosine Receptor Antagonism (A1 & A2A) Caffeine->Adenosine_Block Neurotransmitter_Release Increased Release of Excitatory Neurotransmitters Adenosine_Block->Neurotransmitter_Release Dopamine Dopamine Neurotransmitter_Release->Dopamine Acetylcholine Acetylcholine Neurotransmitter_Release->Acetylcholine Norepinephrine Norepinephrine Neurotransmitter_Release->Norepinephrine Glutamate Glutamate Neurotransmitter_Release->Glutamate CNS_Stimulation Central Nervous System Stimulation Dopamine->CNS_Stimulation Acetylcholine->CNS_Stimulation Norepinephrine->CNS_Stimulation Glutamate->CNS_Stimulation

Caption: Downstream Neurotransmitter Effects of Caffeine.

Experimental Workflows

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Caffeine Dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and Caffeine prepare_reagents->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration scintillation Measure Radioactivity with Scintillation Counter filtration->scintillation data_analysis Plot Data and Calculate IC50 and Ki Values scintillation->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Microdialysis_Workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery Period surgery->recovery probe_insertion Insert Microdialysis Probe and Begin Perfusion recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline caffeine_admin Administer Caffeine baseline->caffeine_admin post_admin_collection Collect Post-Administration Dialysate Samples caffeine_admin->post_admin_collection analysis Analyze Samples with HPLC-ECD or LC-MS/MS post_admin_collection->analysis data_analysis Calculate and Analyze Neurotransmitter Levels analysis->data_analysis end End data_analysis->end

Caption: In Vivo Microdialysis Experimental Workflow.

References

The Ripple Effect: A Technical Guide to Caffeine's Influence on Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Caffeine (B1668208), the world's most widely consumed psychoactive substance, exerts a profound influence on cellular function far beyond its well-known stimulant effects. At the molecular level, caffeine orchestrates a complex symphony of interactions, primarily by antagonizing adenosine (B11128) receptors, inhibiting phosphodiesterases, and modulating intracellular calcium release. These primary actions trigger a cascade of downstream effects, impacting a multitude of signaling pathways crucial for cellular regulation, neurotransmission, and metabolism. This technical guide provides an in-depth exploration of the core cellular signaling pathways affected by caffeine, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support advanced research and drug development endeavors.

Core Mechanisms of Caffeine Action: A Quantitative Overview

Caffeine's multifaceted effects stem from its ability to interact with several key cellular components. The following tables summarize the quantitative parameters of these interactions, providing a foundation for understanding its dose-dependent physiological effects.

Table 1: Caffeine Affinity for Adenosine Receptors

Receptor SubtypeSpeciesK i (µM)IC 50 (µM)Reference(s)
A 1 Human1213 mg/L[1]
Rat-90-110[2]
A 2A Human2.3-[3]
Rat-80[2]
A 2B Human14-[3]
A 3 Human80-[3]

Table 2: Caffeine Inhibition of Phosphodiesterases (PDEs)

PDE IsoformIC 50 (µM)Reference(s)
PDE1 12[4]
PDE2 19[4]
PDE3 >100[4]
PDE4 49[4]
PDE5 14[4]

Table 3: Caffeine-Mediated Ryanodine (B192298) Receptor (RyR) Activation

Receptor IsoformParameterValueSpeciesReference(s)
RyR2 EC 509.0 ± 0.4 mMCanine[5]
RyR (skeletal muscle) Activation Threshold0.1 - 0.5 mMRabbit[6]

Key Signaling Pathways Modulated by Caffeine

Caffeine's primary molecular interactions initiate a cascade of events that reverberate through several critical signaling pathways. The following sections detail these pathways, accompanied by visual representations created using the DOT language.

Adenosine Receptor Antagonism and cAMP Signaling

The principal mechanism of action for caffeine at physiological concentrations is the blockade of adenosine receptors, primarily A1 and A2A subtypes.[7][8][9] Adenosine, an endogenous purine (B94841) nucleoside, generally acts as an inhibitory neuromodulator. By competitively antagonizing these receptors, caffeine disinhibits neuronal activity, leading to its characteristic stimulant effects.[7]

  • A1 Receptor Blockade: A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Caffeine's antagonism of A1 receptors removes this inhibitory tone, contributing to an increase in cAMP.

  • A2A Receptor Blockade: A2A receptors are coupled to Gs proteins, which stimulate adenylyl cyclase. While caffeine also blocks these receptors, the net effect in many neuronal populations is an increase in excitability due to the removal of adenosine's inhibitory influence.

The resulting elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB).[3][10]

Adenosine_cAMP_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Caffeine Caffeine A1R A1 Receptor Caffeine->A1R Antagonizes A2AR A2A Receptor Caffeine->A2AR Antagonizes Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP Gi->AC Inhibits Gs->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caffeine's antagonism of adenosine receptors and its impact on the cAMP/PKA/CREB signaling pathway.
Phosphodiesterase (PDE) Inhibition

At higher concentrations, caffeine acts as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP and cGMP.[4][11] By inhibiting PDEs, caffeine leads to a further increase in intracellular cAMP and cGMP levels, amplifying the effects of pathways regulated by these second messengers.[4] This mechanism is thought to contribute to some of caffeine's effects on smooth muscle relaxation and cardiac function.

PDE_Inhibition_Pathway Caffeine Caffeine PDE Phosphodiesterase Caffeine->PDE Inhibits AMP AMP PDE->AMP Degrades to cAMP cAMP cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Effects PKA->Downstream_Effects

Caffeine's inhibitory effect on phosphodiesterase (PDE), leading to increased cAMP levels.
Intracellular Calcium Mobilization via Ryanodine Receptors

Caffeine is a well-established agonist of ryanodine receptors (RyRs), intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[12][13][14] By sensitizing RyRs to calcium, caffeine promotes the release of calcium from intracellular stores, a phenomenon known as calcium-induced calcium release (CICR).[12][15] This effect is particularly important in muscle cells, where it contributes to muscle contraction, but also plays a role in neuronal excitability. The EC50 for this effect is generally in the millimolar range, suggesting it is more relevant at higher, pharmacological concentrations of caffeine.[5]

Calcium_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane SR/ER Membrane cluster_intracellular Intracellular Caffeine Caffeine RyR Ryanodine Receptor Caffeine->RyR Activates Ca2_cyto Cytosolic Ca2+ RyR->Ca2_cyto Releases Ca2+ SR_ER Sarcoplasmic/ Endoplasmic Reticulum Ca2_store Ca2+ Store Cellular_Responses Cellular Responses (e.g., muscle contraction, neurotransmitter release) Ca2_cyto->Cellular_Responses Triggers

Caffeine's activation of ryanodine receptors (RyRs) to induce intracellular calcium release.
Modulation of MAPK/NF-κB Signaling

Recent evidence suggests that caffeine can also modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammatory responses.[16] Studies have shown that caffeine can inhibit the phosphorylation of key MAPK members such as JNK, ERK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[16][17][18] This inhibitory effect on the MAPK pathway can subsequently suppress the activation of the transcription factor NF-κB, leading to a downregulation of pro-inflammatory cytokine production.

MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Cascade MAPK Cascade (JNK, ERK, p38) TLR4->MAPK_Cascade Activates NFkB NF-κB MAPK_Cascade->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Upregulates Caffeine Caffeine Caffeine->MAPK_Cascade Inhibits

Caffeine's inhibitory effect on the MAPK/NF-κB signaling pathway.

Experimental Protocols for Studying Caffeine's Effects

To facilitate further research into the cellular mechanisms of caffeine, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptors

This protocol is designed to determine the binding affinity (Ki) of caffeine for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Caffeine solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Theophylline).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of caffeine.

  • Addition of Reagents:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of 10 µM Theophylline (B1681296).

    • Caffeine Competition: Add 50 µL of each caffeine dilution.

  • Initiation of Reaction: To all wells, add 50 µL of the radioligand at a concentration near its Kd value. Then, add 100 µL of the membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of caffeine from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Membranes, Radioligand, Caffeine Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Setup_Plate Add_Reagents Add Radioligand and Membranes to Wells Setup_Plate->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Calculate IC50 and Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a radioligand binding assay to determine caffeine's affinity for adenosine receptors.
Measurement of Intracellular cAMP Levels

This protocol describes a competitive immunoassay for quantifying changes in intracellular cAMP levels following caffeine treatment.[19][20]

Materials:

  • Cells expressing the target receptor.

  • Caffeine solutions.

  • Stimulation buffer.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well plates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and culture overnight.

  • Cell Stimulation: Replace the culture medium with stimulation buffer containing various concentrations of caffeine and/or an adenosine receptor agonist. Incubate for the desired time (e.g., 30 minutes) at room temperature.

  • Cell Lysis: Add lysis buffer to each well to release intracellular cAMP.

  • cAMP Detection: Add the detection reagents from the cAMP assay kit, which typically include a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Incubation: Incubate the plate at room temperature in the dark for 60 minutes to allow the competitive binding reaction to reach equilibrium.

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.

Intracellular Calcium Measurement

This protocol outlines the use of a fluorescent calcium indicator to measure caffeine-induced calcium release.[12][21][22]

Materials:

  • Cells of interest (e.g., muscle cells or neurons).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Caffeine solution (typically in the millimolar range).

  • Imaging medium (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence microscope or plate reader with fluorescence capabilities.

Procedure:

  • Cell Loading: Incubate cells with the fluorescent calcium indicator dye in imaging medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with imaging medium to remove excess dye.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells.

  • Caffeine Stimulation: Add the caffeine solution to the cells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Quantify the peak fluorescence and the rate of calcium release.

Western Blot Analysis of CREB Phosphorylation

This protocol is for detecting the phosphorylation of CREB at Serine 133, a marker of its activation, in response to caffeine.[23][24][25]

Materials:

  • Cells or tissue lysates.

  • Caffeine solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with caffeine for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total CREB antibody for normalization.

  • Densitometry: Quantify the band intensities to determine the relative change in CREB phosphorylation.

Conclusion

Caffeine's influence on cellular signaling is a complex and multifaceted area of research with significant implications for human health and disease. By acting as an antagonist of adenosine receptors, an inhibitor of phosphodiesterases, and a modulator of intracellular calcium, caffeine initiates a cascade of signaling events that impact a wide range of cellular processes. The quantitative data and detailed experimental protocols provided in this technical guide offer a robust framework for researchers and drug development professionals to further investigate the intricate molecular mechanisms of caffeine and to explore its therapeutic potential. The continued elucidation of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting the adenosinergic system and related signaling networks.

References

Toxicological Profile of 1,3,7-Trimethylpurine-2,6-dione (Caffeine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive toxicological assessment of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208). The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and illustrates the primary signaling pathways through which caffeine exerts its effects.

Executive Summary

Caffeine, a methylxanthine alkaloid, is one of the most widely consumed psychoactive substances globally, found in numerous beverages, foods, and pharmaceutical preparations.[1] While generally recognized as safe (GRAS) at typical consumption levels, a thorough understanding of its toxicological profile is essential for risk assessment, particularly at higher doses and in vulnerable populations.[2] This guide covers the key areas of toxicological evaluation, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Acute, Subchronic, and Chronic Toxicity

The toxicity of caffeine is dose-dependent, with effects ranging from mild central nervous system stimulation to severe and potentially lethal outcomes at very high doses.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. The median lethal dose (LD50) is a common metric for acute toxicity.

Table 1: Acute Oral Toxicity of Caffeine in Animal Models

SpeciesStrainSexLD50 (mg/kg bw)Reference
RatSprague-DawleyMale & Female200-400[3]
RatAlbinoMale367[4][5]
Mouse-Male185[3]
Dog--140 (MLD50)[6]

Symptoms of acute caffeine toxicity in humans can include restlessness, nervousness, excitement, insomnia, flushed face, increased urination, and gastrointestinal disturbances at lower doses.[7] Higher doses can lead to muscle twitching, rambling speech, tachycardia, cardiac arrhythmia, and in severe cases, seizures and death.[7]

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies evaluate the effects of longer-term exposure to a substance.

A 90-day drinking water study in rats and mice indicated a slight decrease in body weight gain at higher doses.[8] No significant clinical signs of toxicity or gross lesions were observed in either species. The No-Observed-Adverse-Effect Level (NOAEL) for rats was determined to be approximately 151-174 mg/kg bw/day and for mice, 167-179 mg/kg bw/day.[8] Chronic daily intake of 1 to 1.5 grams of caffeine in humans can lead to a condition known as "caffeinism," which is characterized by symptoms indistinguishable from severe chronic anxiety.[9]

Table 2: Subchronic Oral Toxicity of Caffeine

SpeciesStrainDurationRoute of AdministrationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key FindingsReference
RatSprague-Dawley90 daysDrinking Water151-174>174Slight decrease in body weight gain[8][10]
Mouse-90 daysDrinking Water167-179>179Slight decrease in body weight gain[8][10]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

The majority of in vitro and in vivo studies have shown that caffeine does not produce mutagenic effects.[8] Some positive results were observed only under extreme experimental conditions, with lethal doses, or using non-validated methods.[8] An evaluation of coffee in the Ames test using Salmonella typhimurium strain TA100 showed a borderline mutagenic effect at high concentrations, which was abolished in the presence of a metabolic activation system.[2][6]

Carcinogenicity

Carcinogenicity studies are conducted to evaluate the potential of a substance to cause cancer.

The International Agency for Research on Cancer (IARC) has concluded that there is no conclusive evidence to classify caffeine as a carcinogen.[11] Long-term bioassays in rats and mice have not shown a statistically significant increase in tumor incidence, even at doses exceeding the maximum tolerated dose.[8][11] Some studies have even suggested a potential protective effect of coffee consumption against certain types of cancer.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Caffeine has been shown to cause reproductive effects in rats and mice, but typically in the presence of general parental toxicity.[8] A two-generation reproductive toxicity study in Sprague-Dawley rats exposed to caffeine via oral gavage found decreased pup weight, which was associated with reduced maternal body weight gain.[1][2] The study concluded that caffeine is not a selective reproductive toxicant under the tested conditions.[2]

Table 3: Reproductive and Developmental Toxicity of Caffeine in Rats

Study TypeStrainDosing PeriodRoute of AdministrationNOAEL (Developmental Toxicity) (mg/kg bw/day)Key FindingsReference
Two-GenerationSprague-DawleyPremating, Gestation, LactationGavage<12.5Decreased pup weight concomitant with maternal toxicity[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the general procedures for key experiments.

Acute Oral Toxicity (LD50) - OECD 423

This method is designed to estimate the LD50 and identify the toxicity class of a substance.

  • Test Animals: Typically, young adult female Wistar rats are used.[12][13]

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water, except for a brief fasting period before dosing.[12]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[12] The starting dose is selected based on available information. A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next group of animals.[13]

  • Observations: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least daily for 14 days.[12] Body weights are recorded weekly.[12]

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[13]

90-Day Oral Toxicity Study - OECD 408

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

  • Test Animals: Commonly used rodent species include Sprague-Dawley rats.[14][15][16] Both sexes are used.

  • Housing and Diet: Animals are housed in standard conditions with free access to a nutritionally balanced diet and drinking water.[14] The test substance is typically administered via the diet, drinking water, or by gavage.[14]

  • Dose Groups: At least three dose levels and a concurrent control group are used.

  • Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly. Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.[14]

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is used to detect gene mutations.

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli are used, which are designed to detect different types of mutations.[9][17][18][19]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.[17]

  • Procedure: Bacteria are exposed to the test substance at various concentrations.[19] After a set incubation period, the bacteria are plated on a minimal medium that lacks the amino acid the specific strain requires for growth.[19]

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[19]

Two-Generation Reproductive Toxicity Study - OECD 416

This study assesses the effects of a substance on all phases of the reproductive cycle.[20][21][22][23]

  • Test Animals: The rat is the preferred species.[20][23]

  • Dosing: The test substance is administered to parental (P) animals before mating, during mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring, which are then mated to produce a second generation (F2).[20]

  • Endpoints: A wide range of parameters are evaluated, including:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.[23]

    • Offspring: Viability, sex ratio, body weight, physical and sexual development, and any clinical signs of toxicity.[23]

Signaling Pathways

Caffeine's physiological and toxicological effects are primarily mediated through three main mechanisms: antagonism of adenosine (B11128) receptors, inhibition of phosphodiesterase enzymes, and mobilization of intracellular calcium.

Adenosine Receptor Antagonism

Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors.[3][24] Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, caffeine reduces this inhibitory tone, leading to increased neuronal firing and the release of various neurotransmitters.[3]

Adenosine_Receptor_Antagonism Caffeine Caffeine (this compound) AdenosineReceptor Adenosine Receptor (A1, A2A) Caffeine->AdenosineReceptor Antagonizes G_Protein G-protein (Gi/Gs) AdenosineReceptor->G_Protein Activates/Inhibits AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Regulates cAMP cAMP AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) PKA->Downstream Phosphorylates Targets

Caffeine's antagonism of adenosine receptors.
Phosphodiesterase Inhibition

Caffeine can inhibit phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[8] This leads to an increase in intracellular cAMP levels, which can potentiate the effects of hormones and neurotransmitters that act via cAMP-dependent pathways.[8]

Phosphodiesterase_Inhibition Caffeine Caffeine (this compound) PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits AMP AMP PDE->AMP Degrades cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Enhanced Cellular Response PKA->CellularResponse Leads to

Inhibition of phosphodiesterase by caffeine.
Intracellular Calcium Mobilization

At high concentrations, caffeine can induce the release of calcium from intracellular stores, primarily from the endoplasmic/sarcoplasmic reticulum, by sensitizing ryanodine (B192298) receptors.[7][25][26][27][28] This increase in cytosolic calcium can trigger a variety of cellular responses, including muscle contraction and neurotransmitter release.

Calcium_Mobilization cluster_0 Caffeine Caffeine (High Concentration) RyR Ryanodine Receptor (RyR) Caffeine->RyR Sensitizes ER_SR Endoplasmic/Sarcoplasmic Reticulum Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ (Increased) Ca_Store->Ca_Cytosol Release CellularEffects Cellular Effects (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Cytosol->CellularEffects Triggers

Caffeine-induced intracellular calcium release.

Conclusion

The toxicological profile of this compound (caffeine) is well-characterized. At typical human consumption levels, it is considered safe. However, at high doses, it can elicit a range of adverse effects, from mild CNS overstimulation to severe toxicity. The primary mechanisms of action involve adenosine receptor antagonism, phosphodiesterase inhibition, and mobilization of intracellular calcium. This technical guide provides a consolidated resource for understanding the key toxicological endpoints and the methodologies used in their assessment, which is critical for informed decision-making in research and drug development.

References

Methodological & Application

Application Note: Quantification of 1,3,7-Trimethylpurine-2,6-dione in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. This method is demonstrated to be linear, accurate, precise, and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the quantification of caffeine in a biological matrix.

Introduction

Caffeine (this compound) is a widely consumed psychoactive substance and a therapeutic agent used for conditions such as apnea (B1277953) of prematurity.[1][2] Accurate and reliable quantification of caffeine in plasma is crucial for understanding its pharmacokinetics and for clinical monitoring.[1][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the determination of caffeine in biological fluids due to its high sensitivity, specificity, and reproducibility.[3][4]

This application note provides a detailed protocol for the quantification of caffeine in human plasma using a reversed-phase HPLC method with UV detection. The method involves a straightforward protein precipitation with perchloric acid for sample clean-up and utilizes an internal standard to ensure analytical accuracy.[3][5] The validation of this method demonstrates its suitability for routine analysis in a research setting.

Experimental

Materials and Reagents
Instrumentation

An HPLC system equipped with a UV detector, an autosampler, and a data acquisition system is required. The specific components used in the development of this method are listed below:

  • HPLC System: Waters Alliance HPLC System or equivalent

  • Detector: Photodiode Array (PDA) Detector

  • Column: Waters Atlantis C18 column (e.g., 4.6 x 150 mm, 5 µm) or equivalent

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 15 mM potassium phosphate in water, adjust the pH to 3.5 with orthophosphoric acid, and mix with acetonitrile in a ratio of 83:17 (v/v).[5][6] Degas the mobile phase before use.

  • Caffeine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of caffeine in water.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of antipyrine in water.

  • IS Working Solution (40 µg/mL): Dilute the IS stock solution with 30% (v/v) perchloric acid.[3]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with appropriate volumes of the caffeine working solutions to achieve the desired concentrations.[1][3]

Protocols

Sample Preparation
  • To 200 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of the IS working solution (40 µg/mL antipyrine in 30% perchloric acid).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.

Chromatographic Conditions
  • Column: Waters Atlantis C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 15 mM Potassium Phosphate (pH 3.5) and Acetonitrile (83:17, v/v)[5][6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 274 nm[3][5]

  • Column Temperature: Ambient

  • Run Time: Approximately 10 minutes

Data Analysis

The concentration of caffeine in the plasma samples is determined by calculating the peak area ratio of caffeine to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of caffeine in the unknown samples is then interpolated from this calibration curve using a linear regression analysis.

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity

The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. The method was found to be linear over the concentration range of 0.05 to 20 µg/mL.[5][7] The coefficient of determination (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.

Table 1: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low0.15≤ 6.097 - 103≤ 5.497 - 103
Medium10≤ 6.097 - 103≤ 5.497 - 103
High18≤ 6.097 - 103≤ 5.497 - 103

Data compiled from representative validation studies.[3][5]

Recovery

The extraction recovery of caffeine and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 2: Extraction Recovery

AnalyteConcentration (µg/mL)Mean Recovery (%)
Caffeine0.15~91
Caffeine10~91
Caffeine18~91
Antipyrine (IS)40~86

Data represents the mean recovery across multiple experiments.[5][7]

Stability

The stability of caffeine in plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Table 3: Stability of Caffeine in Human Plasma

Stability ConditionDurationStability (%)
Room Temperature24 hours94 - 103
Freeze-Thaw Cycles3 cycles95 - 102
Long-term Storage (-20°C)12 weeks98 - 102

Stability is expressed as the percentage of the initial concentration.[3]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) vortex Vortex (30s) plasma->vortex is Internal Standard (200 µL) (Antipyrine in Perchloric Acid) is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_vial Transfer to HPLC Vial supernatant->hplc_vial injection Inject 20 µL hplc_vial->injection separation C18 Column Separation injection->separation detection UV Detection (274 nm) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Caffeine/IS) integration->ratio calibration Calibration Curve (Linear Regression) ratio->calibration quantification Quantify Caffeine Concentration calibration->quantification

Caption: Experimental workflow for the HPLC quantification of caffeine in plasma.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation procedure and the robust chromatographic performance make this method well-suited for high-throughput analysis in various research and development settings. The comprehensive validation data demonstrates that the method is linear, accurate, precise, and specific for its intended purpose.

References

Application Note: Protocols for the Extraction of Caffeine from Camellia sinensis (Tea) Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a naturally occurring central nervous system stimulant found in the leaves, seeds, and fruits of various plants, with tea leaves (Camellia sinensis) being a primary source. Its wide-ranging physiological effects make it a subject of intense interest in pharmaceutical research and drug development. The isolation of pure caffeine is a critical first step for pharmacological studies, formulation development, and analytical standard preparation. This document provides detailed protocols for two primary methods of caffeine extraction from tea leaves: a classic laboratory-scale Solid-Liquid/Liquid-Liquid Extraction (LLE) using an organic solvent and an advanced Supercritical Fluid Extraction (SFE) method using carbon dioxide. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural detail, quantitative data presentation, and process visualization.

Protocol 1: Solid-Liquid and Liquid-Liquid Extraction (LLE)

This method is a robust and widely used technique for isolating caffeine in a laboratory setting. It relies on the principles of differential solubility and liquid-liquid partitioning.

Principle

The process begins with a solid-liquid extraction, where tea leaves are boiled in water to dissolve caffeine and other soluble components like tannins. A base, such as sodium carbonate (Na₂CO₃) or calcium carbonate (CaCO₃), is added to the aqueous solution.[1] This base reacts with acidic tannins, converting them into their water-soluble sodium or calcium salts.[2][3] These ionic salts are insoluble in the subsequent organic extraction solvent, thus preventing their co-extraction with caffeine.[4]

The aqueous filtrate is then subjected to a liquid-liquid extraction with an immiscible organic solvent, typically dichloromethane (B109758) (CH₂Cl₂), in which caffeine has a significantly higher solubility (approx. 140 mg/mL) compared to water (approx. 22 mg/mL at 25°C).[3] The caffeine partitions into the organic layer, which is then separated, dried, and evaporated to yield crude caffeine. Further purification can be achieved through recrystallization or sublimation.[1][5]

Experimental Protocol

  • Solid-Liquid Extraction (Tea Infusion):

    • Weigh 15-40 g of dried tea leaves and place them into a 600 mL beaker.[1][3]

    • Add 5-7 g of sodium carbonate (Na₂CO₃) or calcium carbonate (CaCO₃) and 200-300 mL of deionized water.[1][3]

    • Bring the mixture to a gentle boil on a hot plate and maintain it for 15-20 minutes with occasional stirring.[1] This step extracts caffeine and converts tannins into their salts.

  • Filtration:

    • While the solution is still hot, filter the mixture through a Büchner funnel under vacuum to remove the tea leaves and other insoluble materials.[1]

    • Rinse the leaves in the funnel with an additional 50 mL of hot water to ensure maximum recovery of the caffeine-containing filtrate.[1]

    • Allow the combined filtrate to cool to room temperature.

  • Liquid-Liquid Extraction:

    • Transfer the cooled aqueous filtrate to a 500 mL separatory funnel.

    • Add 30-35 mL of dichloromethane (CH₂Cl₂) to the separatory funnel.[1]

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.

    • Gently shake or rock the funnel for 2-3 minutes to facilitate the transfer of caffeine into the organic layer.[2] Avoid vigorous shaking, which can lead to the formation of a stable emulsion.

    • Allow the layers to fully separate. Dichloromethane is denser than water and will form the bottom layer.

    • Carefully drain the lower organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction process two more times with fresh 30 mL portions of dichloromethane, combining all organic extracts into the same flask.

  • Drying the Organic Extract:

    • Add a small amount (1-2 g) of anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts to remove any residual water.[6][7]

    • Gently swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

    • Decant or filter the dried dichloromethane solution into a pre-weighed round-bottom flask.

  • Solvent Evaporation and Caffeine Isolation:

    • Remove the dichloromethane using a rotary evaporator under reduced pressure.

    • Alternatively, gently heat the flask on a hot plate in a fume hood until all the solvent has evaporated.[2]

    • The resulting greenish-white or yellowish powder is crude caffeine.[6][8]

    • Weigh the flask to determine the mass of crude caffeine extracted and calculate the yield.

Data Presentation

Table 1: Comparison of Common Organic Solvents for Caffeine Extraction

Solvent Chemical Formula Boiling Point (°C) Density (g/mL) Caffeine Solubility Notes
Dichloromethane CH₂Cl₂ 39.6 1.33 High (≈140 mg/mL) High efficiency, non-flammable, forms the lower layer.[9]
Chloroform CHCl₃ 61.2 1.49 High Effective but more toxic than dichloromethane.[3]
Ethyl Acetate C₄H₈O₂ 77.1 0.902 Moderate Less toxic, but can co-extract other compounds.[9]

| Acetone | C₃H₆O | 56.0 | 0.784 | Moderate | Miscible with water, requiring different techniques. |

Table 2: Typical Parameters for Solid-Liquid Extraction

Parameter Value Reference
Tea Leaves Mass 10 - 40 g [3][6]
Water Volume 100 - 300 mL [3][6]
Base (Na₂CO₃ or CaCO₃) 5 - 7 g [1][3][10]
Boiling Time 15 - 20 min [1]

| Boiling Temperature | 100 °C | |

Visualizations

LLE_Workflow cluster_prep Aqueous Preparation cluster_extraction Liquid-Liquid Extraction cluster_isolation Isolation & Purification Tea Tea Leaves Boil Boil with Water + Na₂CO₃ Tea->Boil Filter Vacuum Filtration Boil->Filter Filtrate Aqueous Filtrate (Caffeine + Tannin Salts) Filter->Filtrate Tea_Waste Solid Waste (Leaves) Filter->Tea_Waste LLE Extract with Dichloromethane (3x) Filtrate->LLE Organic Organic Phase (Caffeine in CH₂Cl₂) LLE->Organic Aqueous Aqueous Waste (Tannin Salts) LLE->Aqueous Dry Dry with Na₂SO₄ Organic->Dry Evap Solvent Evaporation Dry->Evap Crude Crude Caffeine Evap->Crude Pure Pure Caffeine Crude->Pure Recrystallization (Optional)

Caption: Workflow for caffeine isolation via Liquid-Liquid Extraction.

Chemical_Logic Chemical Principle of LLE Separation cluster_aqueous Aqueous Phase (Water + Na₂CO₃) cluster_organic Organic Phase (Dichloromethane) Caffeine_aq Caffeine (Weak Base) Caffeine_org Caffeine (Soluble) Caffeine_aq->Caffeine_org Partitions into Organic Phase Tannin_Salts Tannin Salts (Ionic, Water-Soluble) No_Tannins Tannin Salts (Insoluble) Tannin_Salts->No_Tannins Remains in Aqueous Phase Tannins Tannins (Acidic) Tannins->Tannin_Salts + Base Na₂CO₃ (Base) Base->Tannin_Salts Reacts

Caption: Logical diagram of component separation during extraction.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" chemistry technique that uses a supercritical fluid, most commonly CO₂, as the extraction solvent. It is highly efficient, selective, and leaves no solvent residue, making it ideal for producing high-purity compounds for pharmaceutical use.[11]

Principle

A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure (for CO₂, Tc = 31.1°C, Pc = 73.9 bar).[12] In this state, CO₂ has properties of both a liquid and a gas; it can diffuse through solids like a gas while dissolving materials like a liquid.[11] The solvent power of supercritical CO₂ can be precisely tuned by adjusting temperature and pressure.

In this process, tea leaves are placed in a high-pressure vessel, and supercritical CO₂ is passed through them. The CO₂ selectively dissolves the caffeine.[11] The caffeine-laden CO₂ then flows into a separator vessel at a lower pressure, causing the CO₂ to return to its gaseous state and release the dissolved caffeine, which is then collected.[12] A co-solvent like water or ethanol (B145695) is often used to enhance the solubility of caffeine in the supercritical CO₂.[12][13]

Experimental Protocol

  • Sample Preparation:

    • Grind dried tea leaves to a consistent particle size (e.g., 1-1.5 mm) to increase the surface area for extraction.[13]

    • To enhance extraction efficiency, the ground tea leaves can be pre-soaked with a co-solvent. For example, soak the leaves in an ethanol solution for 1-4 hours or until they reach a specific water content (e.g., 20-50%).[12][14]

  • SFE System Operation:

    • Load the prepared tea leaves into the extractor vessel of the SFE system.

    • Pressurize the system with CO₂ and heat it to the desired supercritical conditions (see Table 3 for typical parameters).

    • If using a co-solvent, inject it into the system at a controlled rate (e.g., 1.2% w/w).[13]

  • Extraction:

    • Circulate the supercritical CO₂ through the extractor vessel for a set duration (e.g., 4-8 hours).[14] The CO₂ will dissolve the caffeine from the tea matrix.

  • Separation and Collection:

    • Direct the outflow from the extractor vessel to a separator vessel maintained at a lower pressure (e.g., 4-8 MPa) and temperature (e.g., 30-50 °C).[14]

    • The pressure drop causes the CO₂ to lose its solvent power and revert to a gas, precipitating the caffeine.

    • Collect the solid, high-purity caffeine from the separator. The gaseous CO₂ can be re-compressed and recycled.[11]

Data Presentation

Table 3: Example Parameters for Supercritical CO₂ Caffeine Extraction

Parameter Value Range Optimal Example Reference
Pressure 15 - 40 MPa 25 MPa [13][15]
Temperature 313 - 353 K (40 - 80 °C) 323 K (50 °C) [13][15]
Co-solvent Water or Ethanol 20.8% Water Content [12][14][15]
CO₂ Flow Rate 5 - 28 kg/hr 28 kg/hr [15]

| Extraction Time | 4 - 8 hours | - |[14] |

Table 4: Caffeine Content in Commercial Tea Leaves (Dry Weight)

Tea Type Caffeine Content (% w/w) Caffeine per gram (mg/g) Reference
Black Tea 3 - 5% 30 - 50 mg/g
Green Tea 2 - 4% 20 - 40 mg/g [16]
General Range 1 - 5% 10 - 50 mg/g

Note: Caffeine content varies significantly based on tea variety, growing conditions, and processing methods.

Visualizations

SFE_Workflow Tea Ground Tea Leaves (Pre-soaked) Vessel High-Pressure Extractor Vessel Tea->Vessel Separator Low-Pressure Separator Vessel Vessel->Separator Caffeine-laden SC-CO₂ exits SCCO2_Source Liquid CO₂ Tank Pump High-Pressure Pump SCCO2_Source->Pump Heater Heater Pump->Heater SCCO2 Supercritical CO₂ (High P, High T) Heater->SCCO2 SCCO2->Vessel Enters Caffeine Pure Caffeine Product Separator->Caffeine Precipitates GasCO2 Gaseous CO₂ Separator->GasCO2 Depressurizes Recycle Recycle & Recompress Recycle->Pump GasCO2->Recycle

Caption: Schematic of a closed-loop Supercritical Fluid Extraction process.

Conclusion

The choice of extraction protocol depends on the specific requirements of the research or application. The Solid-Liquid/Liquid-Liquid Extraction method is cost-effective and accessible for most laboratory settings, providing a reliable means of obtaining caffeine for general analysis. For applications demanding higher purity, absence of organic solvent residues, and scalability, such as in drug development and food processing, Supercritical Fluid Extraction with CO₂ is the superior method.[11] Both protocols, when executed with precision, are effective for the isolation of caffeine from tea leaves.

References

Application Notes and Protocols: 1,3,7-trimethylpurine-2,6-dione (Caffeine) as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), is a widely consumed psychoactive compound.[1] Its primary mechanism of action involves the antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[2][3] Adenosine is a nucleoside that plays a crucial role in regulating neuronal activity and various physiological processes. By blocking adenosine receptors, caffeine exerts its characteristic stimulant effects.[4] Additionally, at higher concentrations, caffeine can act as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).[3][5]

These application notes provide detailed protocols for utilizing caffeine as a ligand in receptor binding assays, specifically focusing on its interaction with adenosine receptors and its inhibitory effect on phosphodiesterases. The provided methodologies are essential for researchers studying adenosinergic signaling, characterizing novel adenosine receptor ligands, and investigating the pharmacological profile of caffeine and its analogs.

Data Presentation

The following tables summarize the quantitative data for the binding affinity of caffeine for adenosine receptor subtypes and its inhibitory activity against phosphodiesterases.

Table 1: Binding Affinity of Caffeine for Adenosine Receptors

Receptor SubtypeSpeciesRadioligandKᵢ (µM)Assay Type
Adenosine A₁Human[³H]CCPA10.7Radioligand Displacement
Adenosine A₁Rat[³H]CHA26.0Radioligand Displacement
Adenosine A₂ₐHuman[³H]CGS 216809.56Radioligand Displacement
Adenosine A₂ₐRat[³H]CGS 2168022.0Radioligand Displacement
Adenosine A₂ₒHuman13.3
Adenosine A₃Human>100

Data sourced from multiple studies, variations may exist based on experimental conditions.

Table 2: Inhibitory Activity of Caffeine against Phosphodiesterases (PDEs)

PDE IsozymeIC₅₀ (µM)
PDE1480
PDE2710
PDE3>100
PDE4>100
PDE5690

IC₅₀ values represent the concentration of caffeine required to inhibit 50% of the enzyme activity and can vary depending on the assay conditions.[3]

Signaling Pathways

Caffeine's interaction with adenosine receptors modulates key intracellular signaling pathways. The A1 and A2A adenosine receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream effects.

Adenosine A1 Receptor Signaling Pathway

The adenosine A1 receptor is primarily coupled to the Gi alpha subunit of the heterotrimeric G-protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Adenosine Adenosine Adenosine->A1R Activates Caffeine Caffeine (Antagonist) Caffeine->A1R Blocks ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine A2A Receptor Signaling Pathway

Conversely, the adenosine A2A receptor is coupled to the Gs alpha subunit.[6] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[6]

Gs_protein_signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP (increased) AC->cAMP Adenosine Adenosine Adenosine->A2AR Activates Caffeine Caffeine (Antagonist) Caffeine->A2AR Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Adenosine Receptor Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the affinity (Kᵢ) of caffeine for adenosine A1 or A2A receptors using a radiolabeled ligand.

  • Cell Membranes: Membranes prepared from cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor, or rat brain cortical or striatal membranes).[7][8]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype.

    • For A1 Receptors: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) or [³H]CCPA (2-Chloro-N⁶-cyclopentyladenosine).[8][9]

    • For A2A Receptors: [³H]ZM241385 or [³H]CGS 21680.[7][9]

  • Caffeine (this compound): Prepare a stock solution and serial dilutions.

  • Non-specific Binding Ligand: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM NECA).[7][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[8]

  • Scintillation Cocktail

  • Scintillation Counter

radioligand_workflow Reagents Prepare Reagents: - Cell Membranes - Radioligand - Caffeine Dilutions - Assay Buffer Assay_Setup Assay Setup (96-well plate): - Total Binding Wells - Non-specific Binding Wells - Caffeine Competition Wells Reagents->Assay_Setup Incubation Incubate at Room Temperature (e.g., 60-120 minutes) Assay_Setup->Incubation Filtration Terminate by Rapid Vacuum Filtration through GF/C filter plate Incubation->Filtration Washing Wash Filters with Ice-Cold Wash Buffer Filtration->Washing Drying Dry the Filter Plate Washing->Drying Counting Add Scintillation Cocktail and Measure Radioactivity Drying->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

  • Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final concentration of 5-50 µg of protein per well.[8] Prepare serial dilutions of caffeine in assay buffer.

  • Assay Setup: In a 96-well filter plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kₔ), and cell membranes.

    • Non-specific Binding: Add a high concentration of the non-specific binding ligand, radioligand, and cell membranes.

    • Competition: Add serially diluted caffeine, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the caffeine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation to calculate the Kᵢ value: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional consequence of caffeine's antagonism of A1 (inhibitory) or A2A (stimulatory) receptors by quantifying changes in intracellular cAMP levels.

  • Cell Line: A suitable cell line expressing the adenosine receptor of interest (e.g., HEK293 cells).

  • Caffeine

  • Adenosine Receptor Agonist: (e.g., NECA).

  • Forskolin (B1673556): (an adenylyl cyclase activator, for studying Gi-coupled receptors).

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.[11]

  • Cell Culture Medium

  • Lysis Buffer

  • cAMP Assay Kit: (e.g., ELISA-based or fluorescence-based).

Caption: cAMP Accumulation Assay Workflow.

  • Cell Seeding: Seed the cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.[11]

  • Treatment:

    • For A2A Receptors (Gs-coupled): Add varying concentrations of caffeine followed by a fixed concentration of an adenosine agonist (e.g., NECA) to stimulate cAMP production.

    • For A1 Receptors (Gi-coupled): Stimulate the cells with forskolin to induce cAMP production, and then add varying concentrations of an adenosine agonist in the presence or absence of caffeine to measure the inhibition of cAMP accumulation.

  • Incubation: Incubate the plate at 37°C for the specified time.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Detection: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.

  • Plot the measured cAMP levels against the logarithm of the caffeine or agonist concentration.

  • For A2A receptor antagonism, determine the IC₅₀ of caffeine for inhibiting the agonist-induced cAMP increase.

  • For A1 receptor antagonism, determine the ability of caffeine to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Protocol 3: Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of caffeine on PDE activity.

  • PDE Enzyme Preparation: Purified or partially purified PDE isozymes.

  • [³H]-cAMP: As the substrate.

  • Caffeine

  • Snake Venom Nucleotidase: To convert the resulting [³H]-5'-AMP to [³H]-adenosine.

  • Anion-exchange Resin: To separate [³H]-adenosine from unreacted [³H]-cAMP.

  • Assay Buffer

  • Scintillation Cocktail and Scintillation Counter

  • Reaction Setup: In a reaction tube, combine the assay buffer, PDE enzyme, and varying concentrations of caffeine.

  • Initiate Reaction: Add [³H]-cAMP to start the reaction.

  • Incubation: Incubate at 30°C for a defined period.

  • Terminate Reaction: Stop the reaction by boiling.

  • Nucleotidase Treatment: Add snake venom nucleotidase and incubate to convert [³H]-5'-AMP to [³H]-adenosine.

  • Separation: Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP.

  • Centrifugation: Centrifuge to pellet the resin.

  • Detection: Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Calculate the percentage of PDE inhibition for each caffeine concentration compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the caffeine concentration and fit the data to determine the IC₅₀ value.

References

Application of Caffeine in Primary Neuronal Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a methylxanthine alkaloid, is the most widely consumed psychoactive substance globally.[1] Its primary mechanism of action in the central nervous system is the antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[2][3][4][5] By blocking these receptors, caffeine modulates neuronal activity, synaptic plasticity, and intracellular signaling cascades. In primary neuronal cultures, a valuable in vitro model system, caffeine is utilized to investigate a wide range of neurological processes, from basic synaptic function to the mechanisms underlying neurodegenerative diseases. These application notes provide a comprehensive overview of the use of caffeine in primary neuronal culture studies, including its mechanisms of action, experimental applications, and detailed protocols.

Mechanisms of Action in Neurons

Caffeine's effects on neurons are multifaceted and concentration-dependent. At physiological concentrations (typically in the low micromolar range), its primary actions are:

  • Adenosine Receptor Antagonism: Caffeine's structure is similar to adenosine, allowing it to bind to and block A1 and A2A adenosine receptors.[1]

    • A1 Receptor Blockade: A1 receptor activation is generally inhibitory, reducing neuronal firing and synaptic transmission. By blocking these receptors, caffeine can increase neuronal excitability and neurotransmitter release.[6][7][8][9]

    • A2A Receptor Blockade: A2A receptors are often co-localized with dopamine (B1211576) receptors and are involved in modulating glutamatergic signaling.[5] Antagonism of A2A receptors by caffeine can have neuroprotective effects and influence synaptic plasticity.[7][9][10][11]

  • Modulation of Intracellular Calcium ([Ca2+]i): At higher, often non-physiological concentrations, caffeine can induce the release of calcium from intracellular stores, primarily through its interaction with ryanodine (B192298) receptors.[4][12][13] This can have profound effects on various cellular processes, including neurotransmitter release and gene expression.

  • Inhibition of Phosphodiesterase (PDE): At supraphysiological concentrations, caffeine can inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4]

Signaling Pathway of Caffeine's Primary Mechanism of Action

Caffeine Caffeine A1R A1 Receptor Caffeine->A1R Blocks A2AR A2A Receptor Caffeine->A2AR Blocks Adenosine Adenosine Adenosine->A1R Activates Adenosine->A2AR Activates AC_inhibit Adenylate Cyclase (Inhibited) A1R->AC_inhibit AC_stimulate Adenylate Cyclase (Stimulated) A2AR->AC_stimulate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Neuronal_Activity_Inhibited Neuronal Activity (Inhibited) cAMP_decrease->Neuronal_Activity_Inhibited Neuronal_Activity_Stimulated Neuronal Activity (Stimulated) cAMP_increase->Neuronal_Activity_Stimulated

Caption: Caffeine blocks A1 and A2A adenosine receptors.

Experimental Applications in Primary Neuronal Cultures

Caffeine is a versatile tool in primary neuronal culture studies, with applications spanning several areas of neuroscience research:

  • Neuroprotection Studies: Caffeine has been investigated for its neuroprotective effects in models of neurodegenerative diseases and ischemic injury. Studies have shown that caffeine can protect neurons from toxicity induced by agents like amyloid-beta (Aβ) and hydrogen peroxide (H2O2).[14][15] It can also mitigate neuronal injury from hypoxia/reoxygenation by inhibiting ferroptosis.[16]

  • Synaptic Plasticity Research: Caffeine is used to modulate and study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[12][17] Its ability to antagonize adenosine receptors makes it a useful tool for dissecting the role of adenosine in synaptic plasticity.[17]

  • Neuronal Excitability and Network Activity: By blocking inhibitory A1 receptors, caffeine can increase neuronal firing rates and network excitability. This is useful for studying the fundamental properties of neuronal communication and the effects of hyperexcitability.

  • Calcium Signaling Studies: High concentrations of caffeine are used to trigger the release of calcium from intracellular stores, allowing researchers to study the dynamics of intracellular calcium signaling and its downstream effects.[12][13]

  • Gene Expression Analysis: Studies have utilized caffeine to investigate its impact on neuronal gene expression, revealing dose-dependent changes in immediate early genes and pathways related to neuronal projection development.[18][19][20]

Quantitative Data Summary

The following tables summarize typical concentrations, incubation times, and observed effects of caffeine in primary neuronal culture experiments.

Table 1: Caffeine Concentrations and Applications

Concentration RangeApplication/Observed EffectCell Type/ModelReference(s)
3 µM - 10 µMGene expression profiling, promotion of neuronal projection growthHuman neuroepithelial stem cell-derived neurons[18][19]
10 µMThreshold for increasing excitatory postsynaptic potentials (e.p.s.p.)Rat hippocampal slices[21]
22 µMHippocampal concentration in rats after chronic consumptionRat hippocampus[17]
30 µMAttenuation of frequency-induced LTPRat hippocampal slices[17]
50 µMAntagonism of A1R-mediated effects on neuronal excitabilityHuman neocortical pyramidal neurons[22]
50 µM - 500 µMDose-dependent improvement in cell viability and reduction of inflammatory response in a hypoxia/reoxygenation modelHT-22 neuronal cells[16]
100 µMReversal of aluminum maltolate-induced reduction in cell survivalPC12 cells[15]

Table 2: Incubation Times and Experimental Readouts

Incubation TimeExperimental ReadoutCell Type/ModelReference(s)
1, 3, 9 hoursGene expression profiling (activation of immediate early genes, changes in neuronal projection pathways)Human neuroepithelial stem cell-derived neurons[18][19]
24, 48 hoursAssessment of neuroprotective effects against hypoxia-ischemiaNeonatal rat model[23]
Long-term (days to weeks)Studies on chronic effects, synaptic plasticity, and neuroprotection in disease modelsVarious primary neuronal cultures[6][24]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol provides a general method for establishing primary cortical neuron cultures from embryonic rodents, a common model for studying caffeine's effects.

Materials:

  • Timed-pregnant mouse (E15.5) or rat (E18.5)

  • Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES

  • Digestion solution: Papain (20 units/mL) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect out the embryonic cortices in ice-cold dissection medium.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in the digestion solution at 37°C for 15-20 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto coated culture surfaces.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, perform a partial media change to remove cellular debris. Cultures are typically ready for experimental use within 7-14 days in vitro (DIV).

Experimental Workflow for Primary Neuron Culture Preparation

Start Start Dissection Dissect Embryonic Cortices Start->Dissection Digestion Digest Tissue with Papain Dissection->Digestion Trituration Triturate to Single-Cell Suspension Digestion->Trituration Plating Plate Neurons on Coated Surface Trituration->Plating Incubation Incubate at 37°C, 5% CO2 Plating->Incubation Ready Cultures Ready for Experiments Incubation->Ready

Caption: Workflow for preparing primary neuronal cultures.

Protocol 2: Caffeine Treatment of Primary Neuronal Cultures

Materials:

  • Mature primary neuronal cultures (e.g., DIV 7-14)

  • Caffeine stock solution (e.g., 100 mM in sterile water or culture medium)

  • Culture medium

Procedure:

  • Prepare working solutions of caffeine by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Remove the existing culture medium from the neuronal cultures.

  • Gently add the caffeine-containing medium or control medium (without caffeine) to the cultures.

  • Incubate the cultures for the desired duration (e.g., 1 hour, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, proceed with the desired downstream assay (e.g., immunocytochemistry, Western blotting, calcium imaging, electrophysiology).

Protocol 3: Assessment of Neuronal Viability (MTT Assay)

This assay is commonly used to assess the neuroprotective or neurotoxic effects of caffeine.

Materials:

  • Caffeine-treated and control neuronal cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Following caffeine treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Calcium Imaging in Caffeine-Treated Neurons

This protocol allows for the visualization of changes in intracellular calcium levels in response to caffeine.

Materials:

  • Caffeine-treated and control neuronal cultures on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped with an appropriate filter set and a digital camera

Procedure:

  • Load the neuronal cultures with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the coverslip onto the microscope stage.

  • Acquire baseline fluorescence images before the application of caffeine.

  • Perfuse the cells with a solution containing a high concentration of caffeine (e.g., 10 mM) to induce calcium release from intracellular stores.

  • Continuously record fluorescence images to capture the change in intracellular calcium concentration over time.

  • Analyze the fluorescence intensity changes to quantify the calcium response. It is important to note that caffeine can directly interact with some fluorescent dyes, so appropriate controls are necessary.[25]

Logical Relationship of a Neuroprotection Experiment

Start Primary Neuronal Culture Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control Group 1 Toxin Neurotoxin Treatment->Toxin Group 2 Caffeine_Toxin Caffeine + Neurotoxin Treatment->Caffeine_Toxin Group 3 Assay Assess Neuronal Viability (e.g., MTT Assay) Control->Assay Toxin->Assay Caffeine_Toxin->Assay Outcome Compare Viability Assay->Outcome Protected Neuroprotection Observed Outcome->Protected If Group 3 > Group 2 Not_Protected No Neuroprotection Outcome->Not_Protected If Group 3 ≈ Group 2

Caption: Experimental design for a neuroprotection study.

Conclusion

Caffeine is a valuable and widely used pharmacological tool in primary neuronal culture studies. Its well-characterized mechanisms of action, particularly as an adenosine receptor antagonist, allow for the targeted investigation of various neuronal processes. By following established protocols for cell culture, treatment, and analysis, researchers can effectively utilize caffeine to advance our understanding of neuronal function in both health and disease, and to explore its potential as a therapeutic agent. Careful consideration of caffeine concentration and treatment duration is crucial for interpreting experimental outcomes in a physiologically relevant context.

References

Application Notes and Protocols: Preparation of a 10mM Caffeine Stock Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeine (B1668208) (C₈H₁₀N₄O₂), a methylxanthine alkaloid found in coffee, tea, and other plants, is a widely used stimulant and psychoactive drug. In the context of in vitro research, caffeine is utilized as a versatile pharmacological tool to investigate a variety of cellular processes. It is known to be an antagonist of adenosine (B11128) A₁ and A₂A receptors, an inhibitor of phosphodiesterases (PDEs), and a modulator of intracellular calcium release. Accurate and consistent preparation of a caffeine stock solution is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of a 10mM caffeine stock solution for in vitro studies.

Quantitative Data Summary

A summary of the essential properties of caffeine is presented below for quick reference.

PropertyValueSolventReference(s)
Molecular Weight (MW) 194.19 g/mol N/A[1][2]
Chemical Formula C₈H₁₀N₄O₂N/A[1][3]
Purity ≥98% (Recommended)N/A[4]
Solubility Soluble to 100 mMWater
Soluble to 50 mMDMSO
~15.2 mg/mLEthanol[5]
~5 mg/mLPBS (pH 7.2)[4]
Storage (Solid) -20°C (≥4 years stability)N/A[4]
Storage (Aqueous Sol.) Not recommended for more than one dayWater/PBS[4]
Storage (DMSO Sol.) -20°C for long-term storageDMSO

Experimental Protocols

Materials and Equipment
  • Caffeine powder (anhydrous, ≥98% purity)

  • Solvent: Sterile deionized (DI) water, Dimethyl sulfoxide (B87167) (DMSO), or Phosphate-Buffered Saline (PBS)

  • Analytical balance

  • Weighing paper/boat

  • Spatula

  • Volumetric flask (e.g., 10 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer or magnetic stirrer with stir bar

  • Sterile conical tubes (e.g., 15 mL or 50 mL) for aliquoting

  • 0.22 µm syringe filter (optional, for sterilization)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Calculation for 10mM Caffeine Stock Solution

To prepare a stock solution of a specific molarity, the required mass of the solute is calculated using its molecular weight.

Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 10 mL of 10mM Caffeine Stock:

  • Convert Molarity: 10 mM = 0.010 mol/L

  • Convert Volume: 10 mL = 0.010 L

  • Molecular Weight: 194.19 g/mol [1][2]

Mass (g) = 0.010 mol/L x 0.010 L x 194.19 g/mol = 0.0019419 g

Therefore, you will need to weigh out 1.94 mg of caffeine powder to prepare 10 mL of a 10mM stock solution.

Step-by-Step Preparation Protocol
  • Preparation: Put on appropriate PPE. Ensure the workspace and all equipment are clean.

  • Weighing: Place a clean weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass of caffeine powder (e.g., 1.94 mg for a 10 mL solution).

  • Dissolving:

    • Transfer the weighed caffeine powder into a volumetric flask of the desired final volume.

    • Add approximately 70-80% of the final volume of the chosen solvent (e.g., 7-8 mL of sterile DI water for a 10 mL final volume).

    • To facilitate dissolution, cap the flask and vortex thoroughly. A magnetic stirrer can also be used. Gentle warming may aid dissolution in water, but avoid boiling.[1]

  • Final Volume Adjustment: Once the caffeine is completely dissolved, add the solvent to reach the final desired volume (e.g., bring the volume up to the 10 mL mark on the volumetric flask).

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the name of the compound (Caffeine), concentration (10mM), solvent used, preparation date, and your initials.

    • For aqueous solutions, it is recommended to use them fresh or store them for no more than one day.[4] For longer-term storage, DMSO is a better solvent choice. Store DMSO-based aliquots at -20°C.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_storage Storage & Use A Calculate Mass of Caffeine (Mass = 0.01 M * Volume * 194.19 g/mol) B Weigh Caffeine Powder A->B C Dissolve in Solvent (e.g., Water or DMSO) B->C D Adjust to Final Volume C->D E Sterilize (0.22 µm filter) D->E F Aliquot into Tubes E->F G Store at -20°C (DMSO) or use fresh (Aqueous) F->G H Dilute to Working Concentration for In Vitro Assay G->H

Caption: Workflow for preparing a 10mM caffeine stock solution.

Caffeine's Primary Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor (A1 or A2A) AC Adenylate Cyclase AR->AC Inhibits (A1) Activates (A2A) Adenosine Adenosine Adenosine->AR Binds & Activates Caffeine Caffeine Caffeine->AR Binds & Blocks cAMP cAMP AC->cAMP Converts ATP to cAMP Response Cellular Response (e.g., altered neuronal activity) cAMP->Response Leads to

Caption: Caffeine as an antagonist of adenosine receptors.

References

Application Notes and Protocols for the Analytical Detection of Caffeine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the quantitative analysis of caffeine (B1668208) and its primary metabolites—paraxanthine, theobromine, and theophylline—in various biological matrices. The protocols are designed to guide researchers in selecting and implementing appropriate analytical techniques for their specific research needs, from pharmacokinetic studies to routine monitoring.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 oxidase enzyme system (CYP1A2). The main metabolites are paraxanthine, theobromine, and theophylline. Accurate and sensitive detection of caffeine and its metabolites is crucial for a wide range of applications, including clinical pharmacology, drug metabolism studies, and food science. This document outlines several robust analytical methods for this purpose.

Caffeine Metabolic Pathway

The metabolic pathway of caffeine is a complex process resulting in several dimethylxanthines. Understanding this pathway is essential for interpreting analytical results.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~10% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4%

Caption: Major metabolic pathways of caffeine.

Analytical Techniques and Protocols

A variety of analytical techniques can be employed for the detection and quantification of caffeine and its metabolites. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective method for the simultaneous determination of caffeine and its metabolites.[1][2]

Experimental Protocol: Analysis in Human Plasma [1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 150 µL of plasma, add 100 µL of the internal standard (IS) working solution (e.g., 7-(β-hydroxyethyl)theophylline at 20 µg/mL).

  • Add 350 µL of 10% (v/v) acetic acid and 400 µL of water.

  • Vortex for 20 seconds and centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Strata-X™).

  • Wash the cartridge with 1 mL of 5% methanol (B129727).

  • Elute the analytes with 1 mL of a methanol-2% acetic acid (70:30) solution.

  • Dry the eluent under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 50 µL of the mobile phase and filter through a 0.22 µm filter before injection.

2. HPLC-UV Conditions

  • Instrument: Shimadzu LC2010 CHT or equivalent.[3]

  • Column: YMC ODS A C18 (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 80:20 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 15-20 µL.[1][3]

  • Column Temperature: 35°C.[3]

  • UV Detection Wavelength: 210 nm or 280 nm.[3][4]

  • Run Time: Approximately 15 minutes.[1]

Workflow for HPLC-UV Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elution SPE->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of analytes in complex biological matrices.[5][6][7]

Experimental Protocol: Analysis in Human Urine [5]

1. Sample Preparation

  • Sample preparation can be as simple as a dilution step.

  • Add stable isotope-labeled internal standards for each analyte to the urine sample.

  • Centrifuge the sample to remove any particulates before injection.

2. LC-MS/MS Conditions

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., Ultrasphere C18).[7]

  • Mobile Phase: A gradient of mobile phases is typically used. For example:

    • Solvent A: 0.05% acetic acid (v/v) with 3% methanol (v/v) and 1.5% 2-propanol (v/v).[7]

    • Solvent B: Methanol.[7]

  • Ionization Mode: Electrospray ionization in both positive and negative ion modes to maximize sensitivity for all analytes.[5]

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of caffeine and its metabolites, often requiring a derivatization step to increase the volatility of the analytes.[8]

Experimental Protocol: Analysis in Horse Urine [8]

1. Sample Preparation (SPE and Derivatization)

  • Adjust the pH of the urine sample to 6.

  • Perform solid-phase extraction.

  • Elute the analytes with a dichloromethane-isopropanol (90:10) solution.

  • Evaporate the eluent to dryness.

  • Derivatize the residue with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Conditions

  • Instrument: Agilent 7890A GC with a 5975C mass spectrometer.[9]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[9]

  • Injection Mode: Splitless.[9]

  • Temperature Program:

    • Initial temperature: 100°C (hold for 0.5 min).

    • Ramp 1: to 220°C at 20°C/min.

    • Ramp 2: to 300°C at 15°C/min (hold for 5 min).[9]

  • Detection: Mass spectrometry in scan or selected ion monitoring (SIM) mode.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay suitable for the rapid screening of caffeine in various samples like water, urine, and saliva.[10][11] It is based on the competitive binding of caffeine in the sample and a caffeine-enzyme conjugate to a limited number of anti-caffeine antibody binding sites.

Experimental Protocol: General Procedure [10][11]

1. Sample Preparation

  • Urine/Saliva: Samples often require dilution with a sample diluent. For example, a 1:2000 dilution for urine may be necessary.[10]

  • Water: May be analyzed directly.

2. ELISA Procedure

  • Add standards and prepared samples to microtiter plate wells coated with anti-caffeine antibodies.

  • Add a caffeine-horseradish peroxidase (HRP) conjugate.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) to generate a colorimetric signal.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • The intensity of the color is inversely proportional to the caffeine concentration in the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different analytical methods for caffeine and its major metabolites.

Table 1: HPLC-UV Method Performance

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Caffeine0.1 - 402.62 (ppm)7.94 (ppm)102[1][12]
Paraxanthine0.1 - 40--96[1]
Theobromine0.1 - 40--92[1]
Theophylline0.1 - 40--95[1]

Table 2: LC-MS/MS Method Performance

AnalyteLinearity Range (ng/mL)LOD (µmol/L)LOQ (µmol/L)Recovery (%)Reference
Caffeine5 - 50000.05 - 0.1-~100[5][13]
Paraxanthine5 - 10000.05 - 0.1-~100[5][13]
Theobromine5 - 10000.05 - 0.1-~100[5][13]
Theophylline5 - 10000.05 - 0.1-~100[5][13]

Table 3: GC-MS Method Performance

AnalyteLinearity (r²)LOD (ng/mL)CCα (ng/mL)Precision (CV%)Reference
Caffeine>0.993.356.72.8 (intraday)[9]

Table 4: ELISA Method Performance

AnalyteLOD (µg/L)LOQ (µg/L)ApplicationReference
Caffeine0.0010.025Water, Beverages, Saliva[14]

Note: LOD (Limit of Detection), LOQ (Limit of Quantification), CCα (Decision Limit), CV (Coefficient of Variation). Values may vary depending on the specific instrumentation and laboratory conditions.

Conclusion

The selection of an appropriate analytical technique for caffeine and its metabolites is dependent on the specific requirements of the study. HPLC-UV provides a reliable and cost-effective solution for routine analysis where high sensitivity is not paramount.[1][2] For studies requiring lower detection limits and higher specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[5][6] GC-MS offers a robust alternative, though it may necessitate a derivatization step.[8] ELISA serves as an excellent tool for rapid, high-throughput screening applications.[10][11] The detailed protocols and comparative data presented in these application notes are intended to assist researchers in making informed decisions for their analytical needs.

References

Application Notes: Utilizing 1,3,7-Trimethylpurine-2,6-dione to Induce Intracellular Calcium Transients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), is a methylxanthine compound widely utilized in research to study intracellular calcium (Ca²⁺) signaling.[1][2][3][4][5] It serves as a reliable pharmacological tool to induce the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells.[6][7][8] This property makes caffeine an invaluable agent for investigating the mechanisms of calcium-induced calcium release (CICR), assessing intracellular Ca²⁺ store content, and exploring the roles of specific Ca²⁺ release channels in various cell types, including neurons, cardiomyocytes, and muscle fibers.[7][9][10][11]

Mechanism of Action

Caffeine's primary mechanism for inducing Ca²⁺ transients is through its interaction with ryanodine (B192298) receptors (RyRs), a major class of intracellular Ca²⁺ release channels.[6][12][13] Caffeine increases the sensitivity of RyRs to Ca²⁺, effectively lowering the threshold for channel activation.[6][12] Specifically, it reduces the threshold for luminal Ca²⁺ activation of the RyR2 channel, meaning that at a given concentration of Ca²⁺ within the ER/SR, the presence of caffeine makes the channel more likely to open and release its contents into the cytosol.[6][12] This sensitization leads to a rapid and transient increase in cytosolic Ca²⁺ concentration, referred to as a calcium transient.[7][10]

While caffeine is a well-established RyR agonist, its effects on the other major intracellular Ca²⁺ release channel, the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), are more complex and can be cell-type specific. In some cellular contexts, caffeine has been shown to inhibit IP₃R-mediated Ca²⁺ release, particularly the IP₃R subtype 3.[14][15][16][17] This inhibitory action can be utilized to dissect the relative contributions of RyRs and IP₃Rs to global Ca²⁺ signals. However, in other systems, its primary and most potent effect is on RyRs.

Applications in Research

  • Studying Ryanodine Receptor Function: Caffeine is a classic pharmacological probe for investigating the physiology and pathophysiology of RyRs in various tissues, including cardiac and skeletal muscle, and the brain.[9][12][13]

  • Assessing ER/SR Calcium Store Content: The amplitude of the Ca²⁺ transient induced by a maximal dose of caffeine is often used to estimate the total amount of releasable Ca²⁺ stored within the ER or SR.[7]

  • Investigating Excitation-Contraction Coupling: In muscle cells, caffeine is used to bypass membrane depolarization and directly trigger Ca²⁺ release from the SR, allowing for the study of the downstream events in muscle contraction.[9]

  • Drug Discovery and Development: The modulation of caffeine-induced Ca²⁺ transients can be used as a screening parameter to identify novel compounds that target intracellular Ca²⁺ stores or release channels.

Quantitative Data Summary

The effective concentration of caffeine and the characteristics of the resulting Ca²⁺ transients are highly dependent on the cell type and experimental conditions.

Cell Type Caffeine Concentration Range Effect Reference
HEK293 cells expressing RyR20.2 mM - 10 mMInduces "quantal" and transient Ca²⁺ release.[6][18][6][18]
Chinese Hamster Ovary (CHO) cells expressing RyR0.1 mM - 10 mMConcentration-dependent Ca²⁺ release, with a threshold between 0.1 and 0.5 mM.[9][9]
Mouse Ventricular Myocytes10 mMInduces Ca²⁺ sparks that coalesce into a whole-cell transient.[7][7]
Rat Ventricular Muscle0.1 mM - 5 mMComplex dose- and time-dependent effects on Ca²⁺ transients and tension.[19][19]
Rat Sensory Neurons0.5 mM - 20 mMInduces transient increases in intracellular Ca²⁺; 20 mM evokes a peak of ~269 nM.[10][10]
Rat Sympathetic Neurons10 mMElicits a rapid and transient increase in intracellular Ca²⁺.[20][20]
Frog Skeletal Muscle Fibers0.5 mMIncreases and prolongs Ca²⁺ transients.[21][22][21][22]
Human B Lymphocytes> 25 mMInhibits IP₃R and RyR-mediated release at lower doses; induces Ca²⁺ influx at high doses.[16][16]
Glioblastoma Cells10 mMInhibits IP₃R-mediated Ca²⁺ release.[14][14]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_EC Extracellular Space cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum (ER) Extracellular Ca2+ Ca²⁺ GPCR GPCR PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 Generates IP3R_agonist Agonist IP3R_agonist->GPCR Caffeine Caffeine (this compound) RyR Ryanodine Receptor (RyR) Caffeine->RyR Sensitizes IP3R IP₃ Receptor (IP₃R) Caffeine->IP3R Inhibits (often) IP3->IP3R Activates Ca_ion Ca²⁺ Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_ion->Response RyR->Ca_ion Ca²⁺ Release IP3R->Ca_ion Ca²⁺ Release ER_Ca Stored Ca²⁺ ER_Ca->RyR ER_Ca->IP3R

Caption: Signaling pathway for caffeine-induced calcium release.

G A 1. Cell Culture Plate cells on a suitable imaging dish (e.g., glass-bottom plate). B 2. Fluorescent Dye Loading Incubate cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM). A->B C 3. Baseline Measurement Acquire baseline fluorescence images before stimulation. B->C D 4. Caffeine Application Add caffeine solution to the cells (e.g., via perfusion or direct addition). C->D E 5. Time-Lapse Imaging Record fluorescence changes over time to capture the Ca²⁺ transient. D->E F 6. Data Analysis Quantify fluorescence intensity changes (e.g., ΔF/F₀) to measure the Ca²⁺ response. E->F

Caption: Experimental workflow for measuring calcium transients.

Protocols

Protocol 1: General Procedure for Inducing and Measuring Calcium Transients in Cultured Cells

This protocol provides a general framework for observing caffeine-induced Ca²⁺ transients in adherent cell lines using a fluorescent plate reader or microscope.

Materials and Reagents:

  • Adherent cells of interest (e.g., HEK293, CHO, primary neurons)

  • Cell culture medium (e.g., DMEM, Neurobasal)

  • Black, clear-bottom 96-well microplates or glass-bottom imaging dishes

  • Caffeine (this compound)

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Procedure:

  • Cell Plating:

    • Seed cells onto black, clear-bottom 96-well plates or imaging dishes at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Preparation of Reagents:

    • Caffeine Stock Solution: Prepare a high-concentration stock solution of caffeine (e.g., 100 mM) in a suitable solvent like water or HBSS. Store at -20°C.

    • Dye Loading Solution: Prepare a 2-5 µM working solution of the Ca²⁺ indicator dye (e.g., Fluo-4 AM) in HBSS. To aid in dye solubilization, first, dissolve the AM ester in a small amount of DMSO, then add a corresponding volume of 20% Pluronic F-127, and finally dilute to the final concentration in HBSS.

  • Cell Loading with Calcium Indicator Dye:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.[6] The optimal time and temperature should be determined empirically for each cell type.

    • After incubation, wash the cells two to three times with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to rest for an additional 15-30 minutes to ensure complete de-esterification of the dye.

  • Measurement of Calcium Transients:

    • Place the plate or dish into a fluorescence microplate reader or onto the stage of a fluorescence microscope equipped for live-cell imaging.[23]

    • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., Fluo-4: ~494 nm excitation, ~516 nm emission).

    • Baseline Recording: Record the baseline fluorescence for 30-60 seconds to establish a stable signal.[24]

    • Caffeine Application: Using an automated injector or by manual pipetting, add the caffeine solution to achieve the desired final concentration (e.g., 10 mM).

    • Post-Stimulation Recording: Continue to record the fluorescence signal for several minutes to capture the peak of the Ca²⁺ transient and its subsequent decay.

  • Data Analysis:

    • For each well or region of interest, calculate the change in fluorescence relative to the baseline. A common method is to express the data as ΔF/F₀, where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before stimulation.

    • From the resulting traces, parameters such as peak amplitude, time to peak, and decay rate can be quantified.

Protocol 2: Calcium Imaging in Isolated Primary Neurons

This protocol is adapted for primary neuronal cultures, which can be more sensitive than cell lines.

Materials and Reagents:

  • Primary neuronal cultures on poly-D-lysine coated coverslips

  • Krebs-Ringer-Hepes (KRH) buffer (e.g., 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 6 mM glucose, 1.2 mM MgCl₂, 25 mM HEPES, pH 7.4) supplemented with 2 mM CaCl₂.[6]

  • Fura-2 AM or Indo-1 AM

  • Caffeine stock solution prepared in KRH buffer.

  • Ryanodine (optional, as a control to confirm RyR involvement).

Procedure:

  • Dye Loading:

    • Gently wash cultured neurons with pre-warmed KRH buffer.

    • Load cells with 3-5 µM Fura-2 AM or Indo-1 AM in KRH buffer for 30-45 minutes at 37°C.[10]

    • Wash the coverslip gently three times with KRH buffer to remove extracellular dye.

    • Allow neurons to recover for at least 15 minutes before imaging.

  • Single-Cell Calcium Imaging:

    • Mount the coverslip in an imaging chamber on an inverted fluorescence microscope equipped with a perfusion system and a sensitive camera (e.g., sCMOS or EMCCD).

    • Continuously perfuse the neurons with KRH buffer at a slow rate.

    • For ratiometric imaging with Fura-2, alternately excite the cells at ~340 nm and ~380 nm and collect the emission at ~510 nm.[25]

    • Establish a stable baseline fluorescence ratio for several minutes.

  • Caffeine Stimulation:

    • Switch the perfusion solution to one containing the desired concentration of caffeine (e.g., 10-20 mM).[10][20]

    • Continue imaging to record the entire Ca²⁺ transient.

    • After the response, switch the perfusion back to the control KRH buffer to wash out the caffeine.

  • (Optional) Control Experiments:

    • To confirm the involvement of RyRs, pre-incubate the neurons with an RyR inhibitor like ryanodine (e.g., 10 µM) before applying caffeine.[10][11] A significantly reduced or abolished response to caffeine indicates that the transient is RyR-dependent.

  • Data Analysis:

    • Select individual neurons as regions of interest (ROIs).

    • Calculate the 340/380 nm fluorescence ratio over time for each ROI.

    • The ratio values can be converted to absolute Ca²⁺ concentrations using the Grynkiewicz equation if calibration is performed, or they can be presented as ratio changes to reflect relative changes in intracellular Ca²⁺.

References

Application Notes and Protocols for 1,3,7-Trimethylpurine-2,6-dione in Zebrafish Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), is a widely consumed psychoactive substance that primarily functions as an antagonist of adenosine (B11128) receptors. The zebrafish (Danio rerio) has become a prominent model organism in neurobehavioral research due to its genetic tractability, rapid external development, and physiological conservation with mammals. This document provides detailed application notes and protocols for utilizing caffeine in zebrafish behavioral studies, offering insights into its effects on locomotion, anxiety, and sleep, thereby serving as a valuable resource for drug screening and neuropharmacological research.

Mechanism of Action: Signaling Pathways

Caffeine's principal mechanism of action involves the blockade of A1 and A2A adenosine receptors. Adenosine, an inhibitory neurotransmitter, modulates neuronal activity. By antagonizing these receptors, caffeine leads to an increase in neuronal excitability and the subsequent release of excitatory neurotransmitters like dopamine (B1211576) and glutamate. This cascade underlies the stimulant properties of caffeine, impacting various behaviors.

caffeine_signaling_pathway cluster_extracellular Extracellular Space cluster_neuronal_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling cluster_behavioral_outcomes Behavioral Outcomes caffeine Caffeine (this compound) adenosine_receptor Adenosine Receptor (A1, A2A) caffeine->adenosine_receptor Antagonizes adenosine Adenosine adenosine->adenosine_receptor Agonist dopamine_release Increased Dopamine Release adenosine_receptor->dopamine_release Inhibits glutamate_release Increased Glutamate Release adenosine_receptor->glutamate_release Inhibits neuronal_activity Increased Neuronal Activity dopamine_release->neuronal_activity glutamate_release->neuronal_activity locomotion Altered Locomotion neuronal_activity->locomotion anxiety Anxiety-like Behavior neuronal_activity->anxiety sleep Decreased Sleep neuronal_activity->sleep

Caption: Caffeine's primary signaling pathway in neurons.

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below. It is crucial to maintain consistent environmental conditions (e.g., temperature, light levels) across all experiments to ensure reproducibility.

Protocol 1: Locomotor Activity Assessment

This protocol details the procedure for evaluating the impact of caffeine on the locomotor activity of zebrafish.

Materials:

  • Adult or larval zebrafish

  • This compound (Caffeine)

  • System water (dechlorinated, temperature-controlled)

  • Multi-well plates (e.g., 96-well for larvae, 24- or 48-well for adults) or individual tanks

  • Automated video tracking system and software

Procedure:

  • Acclimation: Individually house zebrafish in the testing arenas for a period of 30-60 minutes to allow for acclimation.

  • Caffeine Solution Preparation: Prepare a stock solution of caffeine in system water. Subsequently, create a series of dilutions to achieve the desired final concentrations. A control group receiving only system water is essential.

  • Exposure: Replace the system water in each well with the respective caffeine solution or control water.

  • Habituation: Allow the fish to habituate to the treatment solution for 20-30 minutes.

  • Recording: Place the testing plate/tanks into the automated tracking system. Record the behavior for a defined period, typically 10-30 minutes, under controlled lighting.

  • Data Analysis: Utilize the tracking software to quantify parameters such as total distance moved, velocity, and time spent active versus inactive.

Protocol 2: Anxiety-Like Behavior Assessment (Novel Tank Test)

This protocol is designed to assess anxiety-like behavior by measuring the exploratory activity of zebrafish in a novel environment.

Materials:

  • Adult zebrafish

  • Caffeine

  • System water

  • Novel tank (a trapezoidal or rectangular tank, typically 1.5 L)

  • Video recording equipment and analysis software

Procedure:

  • Caffeine Pre-treatment: Expose fish to the desired caffeine concentration or control water in their home tanks for a specified duration (e.g., 20-60 minutes).

  • Transfer to Novel Tank: Gently net and transfer an individual fish into the novel tank.

  • Recording: Immediately begin recording the fish's behavior for a 5-6 minute period.

  • Data Analysis: Manually or with software, score behaviors such as latency to enter the top third of the tank, number of entries to the top, time spent in the top third, and instances of freezing or erratic movements. Increased time in the bottom portion is indicative of anxiety-like behavior.[1][2]

Data Presentation: Quantitative Summary

The following tables summarize the dose-dependent effects of caffeine on zebrafish behavior as documented in the literature. Note that responses can be biphasic.[1][3]

Table 1: Effects of Caffeine on Locomotor Activity in Zebrafish

ConcentrationSpecies StageExposure DurationObserved Effect
5 - 50 mg/LAdultAcuteDecreased locomotor activity.[1]
10 - 25 mg/LAdult60 minutesIncreased average swimming speed.[4]
50 - 150 mg/LAdult60 minutesDecreased swimming speed.[4]
100 - 300 mg/LLarvaeAcuteIncreased locomotion during light cycles and decreased during dark cycles.[5][6]

Table 2: Effects of Caffeine on Anxiety-Like Behavior in Zebrafish

ConcentrationSpecies StageBehavioral AssayObserved Effect
≥ 50 mg/LAdultNovel Tank TestIncreased time spent in the bottom of the tank, indicating an anxiogenic response.[1]
100 mg/LAdultNovel Tank TestIncreased anxiety-like behavior.[2]
High DosesAdultGeneralIncreased freezing and erratic swimming.[7]
Low DosesAdultNovel Tank TestDecreased time spent at the bottom, suggesting an anxiolytic response.[1]

Table 3: Effects of Caffeine on Sleep Patterns in Zebrafish Larvae

ConcentrationExposure DurationObserved Effect
31.25 µM, 62.5 µM, 120 µMUp to 120 hoursDose-dependent decrease in total sleep time and sleep efficiency.[8][9]
125 µM48 hoursDecreased rest and increased wakefulness.[10]
200 µmol/L24 hoursSignificantly increased activity time, indicative of sleep deprivation.[11]

Mandatory Visualizations

experimental_workflow_diagram acclimation 1. Acclimation of Zebrafish to Testing Environment solution_prep 2. Preparation of Caffeine and Control Solutions acclimation->solution_prep exposure 3. Exposure to Treatment (Acute or Chronic) solution_prep->exposure behavioral_assay 4. Conduct Behavioral Assay (e.g., Novel Tank Test) exposure->behavioral_assay recording 5. Video Recording of Behavior behavioral_assay->recording data_analysis 6. Quantification of Behavioral Parameters recording->data_analysis interpretation 7. Statistical Analysis and Interpretation data_analysis->interpretation

Caption: A generalized experimental workflow for zebrafish behavioral studies.

logical_relationship_diagram cluster_input Pharmacological Input cluster_mechanism Physiological Mechanism cluster_output Behavioral Output caffeine_exposure Caffeine Administration (this compound) adenosine_antagonism Adenosine Receptor Antagonism caffeine_exposure->adenosine_antagonism neurotransmitter_modulation Modulation of Neurotransmitter (Dopamine, Glutamate) Release adenosine_antagonism->neurotransmitter_modulation locomotor_changes Changes in Locomotion (Hyperactivity/Hypoactivity) neurotransmitter_modulation->locomotor_changes anxiety_response Anxiety-like Responses (e.g., Thigmotaxis) neurotransmitter_modulation->anxiety_response sleep_alteration Alterations in Sleep-Wake Cycles neurotransmitter_modulation->sleep_alteration

Caption: Logical flow from caffeine exposure to behavioral outcomes.

References

Application Note: Spectrophotometric Assay for Caffeine Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caffeine (B1668208) (1,3,7-trimethylxanthine) is a naturally occurring alkaloid found in various plants and is widely consumed as a central nervous system stimulant.[1][2][3] Its presence in pharmaceuticals, beverages, and foods necessitates accurate and efficient quantification for quality control, regulatory compliance, and research purposes.[3][4] UV-Visible spectrophotometry is a rapid, cost-effective, and widely accessible method for determining caffeine concentration.[4][5] This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[5] Caffeine exhibits strong absorbance in the UV region, typically between 270-276 nm.[1][6] While straightforward, the method's accuracy is highly dependent on proper sample preparation to mitigate interference from other compounds in the sample matrix.[5][7]

Principle of the Assay

Conjugated double bonds in the caffeine molecule absorb UV radiation at a characteristic wavelength.[8][9] A UV-Visible spectrophotometer measures this light absorption. By creating a series of standard solutions with known caffeine concentrations and measuring their corresponding absorbance, a calibration curve can be generated. The concentration of caffeine in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear regression of the calibration curve.[5]

Instrumentation, Reagents, and Materials

2.1 Instrumentation

  • UV-Vis Spectrophotometer (double beam recommended)[2][10]

  • Matched 10 mm quartz cuvettes[1]

  • Analytical balance

  • Class A volumetric flasks and pipettes[5]

  • Separatory funnels (50-125 mL)[1][8]

  • pH meter

  • Heating mantle or water bath

  • Filtration apparatus

2.2 Reagents and Materials

  • Caffeine, high-purity standard (≥99%)[5][11]

  • Solvents (Analytical Grade): Chloroform (B151607) or Dichloromethane (Methylene Chloride).[1][8][11] Deionized or distilled water is also used.[2][12] Chloroform has been identified as a highly effective solvent for caffeine determination.[4]

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (1M).[1][11]

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)[5]

  • Filter paper (Whatman No. 41 or equivalent)[13]

Experimental Protocols

3.1 Protocol 1: Preparation of Standard Solutions and Calibration Curve

This protocol describes the creation of a standard curve, which is essential for quantifying the unknown sample.

  • Prepare Stock Solution (e.g., 1000 ppm): Accurately weigh 100 mg of pure caffeine standard, dissolve it in the chosen solvent (e.g., chloroform or deionized water) in a 100 mL Class A volumetric flask, and dilute to the mark.[9] This creates a 1000 mg/L (1000 ppm) stock solution.

  • Prepare Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards.[5] For a typical range of 2-20 ppm, pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute to volume with the solvent.[5]

  • Determine Maximum Wavelength (λmax):

    • Use a mid-range standard solution (e.g., 10 ppm).

    • Use the pure solvent as a blank to zero the spectrophotometer.[5]

    • Perform a wavelength scan on the standard solution over the UV range (e.g., 200 nm to 350 nm).[5]

    • Identify the wavelength that corresponds to the highest absorbance peak. This is the experimental λmax for caffeine in that specific solvent (typically ~272-276 nm).[1][5][6] All subsequent measurements must be performed at this wavelength.

  • Measure Absorbance of Standards: Measure the absorbance of each prepared working standard at the determined λmax.

  • Construct Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²). An R² value ≥ 0.99 indicates good linearity.[14]

G cluster_prep Standard Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare 1000 ppm Caffeine Stock Solution serial Perform Serial Dilutions to Create Working Standards (e.g., 2, 5, 10, 15, 20 ppm) stock->serial scan Scan Mid-Range Standard to Determine λmax serial->scan measure Measure Absorbance of Each Standard at λmax scan->measure plot Plot Absorbance vs. Concentration measure->plot regress Perform Linear Regression (y = mx + b, R²) plot->regress

Caption: Workflow for preparing standards and generating a calibration curve.

3.2 Protocol 2: Sample Preparation via Liquid-Liquid Extraction

This protocol is suitable for complex matrices like beverages (coffee, tea, soft drinks) to isolate caffeine from interfering substances.[5]

  • Initial Sample Treatment:

    • For solid samples (e.g., tea leaves, coffee grounds), weigh a known amount (e.g., 0.1-0.2 g) and brew in a specific volume of boiling water (e.g., 100 mL) for a set time (e.g., 20 minutes).[1] Filter the mixture.

    • For liquid samples (e.g., soft drinks), degas the sample by sonication or allowing it to stand.[9] Take a precise aliquot (e.g., 10 mL).

  • Basification: Transfer the aqueous sample to a 125 mL separatory funnel. Add 1M NaOH or Sodium Carbonate to precipitate tannins and other acidic compounds.[1][11]

  • Solvent Extraction:

    • Add a known volume of an immiscible organic solvent (e.g., 10-25 mL of chloroform or dichloromethane) to the separatory funnel.[1][8]

    • Stopper the funnel and invert it at least three times, venting frequently to release pressure.[1][8]

    • Allow the layers to separate completely. The organic solvent containing caffeine will be the bottom layer.[8]

  • Combine Extracts: Carefully drain the lower organic layer into a clean flask. Repeat the extraction process two more times with fresh portions of the organic solvent to ensure complete caffeine recovery.[1][8] Combine all organic extracts.

  • Drying and Reconstitution:

    • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extract to remove any residual water.[5]

    • Filter or decant the dried solvent into a new flask.

    • Gently evaporate the solvent (e.g., using a rotary evaporator or in a fume hood) to leave the crude caffeine residue.[5]

    • Precisely dissolve the residue in a known volume of the analysis solvent (the same one used for the standards) in a volumetric flask.[5] This solution is now ready for measurement.

G sample Aqueous Sample (Brewed Tea/Coffee or Soda) funnel Add Sample and Base (e.g., Na₂CO₃) to Separatory Funnel sample->funnel extract Add Organic Solvent (e.g., Chloroform) and Extract Caffeine funnel->extract separate Allow Layers to Separate and Collect Lower Organic Layer extract->separate repeat Repeat Extraction 2x and Combine Extracts separate->repeat dry Dry Combined Extract with Anhydrous Na₂SO₄ repeat->dry evap Evaporate Solvent to Isolate Caffeine Residue dry->evap recon Reconstitute Residue in Known Volume of Solvent evap->recon measure Proceed to Absorbance Measurement recon->measure

Caption: Workflow for caffeine extraction using the liquid-liquid method.

3.3 Protocol 3: Absorbance Measurement and Concentration Calculation

  • Measure Sample Absorbance: Transfer the final prepared sample solution into a quartz cuvette and measure its absorbance at the predetermined λmax. Ensure the measured absorbance falls within the linear range of your calibration curve (typically 0.1 to 1.0).[5] If the absorbance is too high, dilute the sample accurately and re-measure.

  • Calculate Concentration in Cuvette: Use the linear regression equation from the calibration curve to calculate the concentration of caffeine in the measured solution.[5]

    • Rearrange the equation: x = (y - b) / m

    • Where:

      • x = Concentration of caffeine (e.g., in ppm or mg/L)

      • y = Measured absorbance of the sample

      • m = Slope of the calibration curve

      • b = y-intercept of the calibration curve

  • Calculate Concentration in Original Sample: Account for all dilution and concentration steps to determine the final concentration in the original, undiluted sample.

    • Final Concentration = (Concentration in Cuvette) x (Dilution Factor)

    • The Dilution Factor is calculated based on the volumes used during sample preparation. For example, if a 10 mL beverage sample was processed and the final residue was dissolved in 100 mL of solvent, the dilution factor is 10 (100 mL / 10 mL).[5]

G abs Measure Sample Absorbance (y) eq Use Calibration Equation x = (y - b) / m abs->eq conc_cuvette Calculate Concentration in Cuvette (x) eq->conc_cuvette df Apply Dilution Factor from Sample Prep conc_cuvette->df conc_final Determine Final Concentration in Original Sample df->conc_final

Caption: Logical flow for calculating the final caffeine concentration.

Data Presentation and Method Validation

Quantitative data should be organized for clarity and comparison.

Table 1: Calibration Curve Data

Standard Concentration (ppm) Absorbance at λmax (AU)
0 (Blank) 0.000
2.0 [Absorbance]
5.0 [Absorbance]
10.0 [Absorbance]
15.0 [Absorbance]
20.0 [Absorbance]
Linear Equation: y = [m]x + [b]

| Correlation Coefficient (R²): | [R² Value] |

Table 2: Sample Analysis Results

Sample ID Sample Absorbance (AU) Conc. in Cuvette (ppm) Dilution Factor Final Concentration (mg/L or mg/serving)
[Sample 1] [Absorbance] [Calculated Value] [Factor] [Final Value]

| [Sample 2] | [Absorbance] | [Calculated Value] | [Factor] | [Final Value] |

Table 3: Typical Method Validation Parameters

Parameter Typical Specification Description
Linearity (R²) ≥ 0.99[14] Indicates a direct proportional relationship between concentration and absorbance.
Linear Range 3-18 µg/mL[2][10] The concentration range over which the method is linear.
Accuracy (% Recovery) 99-101%[12] The closeness of the measured value to the true value, often tested by spiking a blank matrix with a known amount of caffeine.
Precision (%RSD) ≤ 2%[2][4] The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) ~0.5-0.85 mg/L[2][10] The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

| Limit of Quantitation (LOQ) | ~1.5-1.7 mg/L[2][10] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Limitations and Considerations

  • Matrix Interference: The primary limitation of UV-Vis spectrophotometry is its lack of specificity.[5] Compounds with similar chemical structures and overlapping absorption spectra, such as theophylline (B1681296) and theobromine (B1682246) (found in tea and cocoa), can co-extract with caffeine and lead to an overestimation of its concentration.[5]

  • Beer-Lambert Law Deviations: The linear relationship between absorbance and concentration holds true for dilute solutions. At high concentrations, molecular interactions can cause deviations from linearity.[5] Samples with absorbance values above the linear range must be diluted.

  • Solvent Effects: The λmax of caffeine can shift slightly depending on the solvent used.[4] It is crucial to use the same solvent for the blank, standards, and final sample reconstitution to ensure consistency.

  • Method Comparison: For regulatory or product development purposes, it is often essential to validate the UV-Vis method against a more selective separatory method like High-Performance Liquid Chromatography (HPLC).[5]

References

Application Notes and Protocols: The Role of Caffeine in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a purine (B94841) alkaloid renowned for its stimulant effects in humans. However, in over 80 plant species, including coffee (Coffea sp.) and tea (Camellia sinensis), it serves as a sophisticated and potent component of the plant's chemical defense system.[1][2][3] This secondary metabolite has evolved as a multi-pronged weapon, protecting plants from a wide array of herbivores, pathogens, and competing plants.[3][4][5][6] Understanding the mechanisms behind caffeine's defensive properties offers significant opportunities for the development of novel, bio-inspired pesticides, antifungal agents, and plant health stimulants.

Direct Defense: Allelopathy and Toxicity

Caffeine's primary defensive role is direct toxicity, acting as a natural pesticide and growth inhibitor.[1][4][7][8]

  • Insecticidal and Acaricidal Activity : At high concentrations, caffeine is a potent neurotoxin to many insects.[9] It functions by inhibiting essential enzymes in the insect nervous system, such as phosphodiesterases, which leads to paralysis and death.[9][10] Studies have documented its lethal and behavioral effects on various insects, including mosquito larvae, tobacco hornworms, and mealworms.[8] For instance, caffeine-exposed mosquito larvae become uncoordinated and drown.[8][11] It also acts as an effective acaricide, inhibiting the growth of mites like Dermatophagoides pteronyssinus.[12]

  • Antifungal and Antibacterial Properties : Caffeine directly suppresses the growth and development of pathogenic fungi and bacteria.[1] This fungicidal activity makes it a candidate for protecting materials like wood from decay.[13][14]

  • Allelopathy : Plants release caffeine into the rhizosphere, where it inhibits the seed germination and growth of nearby competing plants.[6][7][15][16] This allelopathic effect ensures that seedlings have more room and resources to grow.[7] High concentrations (above 10 mM) can completely stop the growth of plant radicles.[3][6]

Indirect Defense: Priming the Plant Immune System

Beyond its direct toxic effects, caffeine can also function as a signaling molecule that primes the plant's innate immune system for a more robust and rapid response to attack.[1][17]

  • Stimulation of Defense Pathways : Even at low, non-toxic concentrations, endogenous caffeine production has been shown to enhance plant resistance.[18][19] Transgenic tobacco plants engineered to produce small amounts of caffeine (0.4–5 µg/g of tissue) showed strong repellence against insects and high resistance to viral and bacterial infections.[18][19]

  • Salicylic (B10762653) Acid (SA) Pathway Activation : This enhanced resistance is linked to the activation of the plant's self-defense system.[18][19] Studies suggest that caffeine may elevate the production of salicylic acid (SA), a key signaling hormone in the plant defense response against biotrophic pathogens.[17][18][19] This leads to the constitutive expression of defense-related genes, such as pathogenesis-related (PR) genes, effectively "vaccinating" the plant against future attacks.[17][18] The plant defense system relies on a complex network of signaling pathways, primarily mediated by salicylic acid (SA) and jasmonic acid (JA), which often act antagonistically to fine-tune responses against different types of attackers.[20] SA is crucial for resistance against biotrophic pathogens, while JA is central to defense against necrotrophic pathogens and herbivores.[21] Caffeine's ability to modulate the SA pathway places it as a key player in this intricate defense network.

Applications in Research and Drug Development

The study of caffeine's role in plant defense provides valuable insights for several fields:

  • Sustainable Agriculture : Caffeine is a promising candidate for the development of bio-pesticides.[7][8] Its natural origin and biodegradability offer an eco-friendly alternative to synthetic pesticides. Furthermore, its ability to prime plant defenses could be harnessed to develop treatments that enhance crop resilience.

  • Drug Development : The molecular targets of caffeine in insects, such as phosphodiesterases (PDEs) and ryanodine (B192298) receptors, are of interest to drug development professionals.[10][22] Understanding how caffeine interacts with these targets can inform the design of novel insecticides with specific modes of action.

  • Food Science and Technology : The concentration of caffeine and other phytochemicals can influence the flavor and market value of products like coffee.[23] Research into elicitors that increase caffeine production could be applied to enhance crop quality.[23]

Quantitative Data on Caffeine's Defensive Effects

The following tables summarize quantitative data from various studies on the efficacy of caffeine as a defense compound.

Table 1: Effects of Caffeine on Insects and Mites

Target OrganismCaffeine ConcentrationObserved EffectReference
Drosophila melanogaster (Fruit Fly)0.1 µM (low dose)Increased memory retention[22]
Drosophila melanogaster (Fruit Fly)10 mM (high dose)Reduced learning acquisition[22]
Myzus persicae (Aphid)Low dose in dietReduced longevity and fecundity[24][25]
Aphidius matricariae (Parasitoid Wasp)Via caffeine-fed aphid hostReduced parasitism success by ~16%; reduced longevity of offspring[25][26]
Dermatophagoides pteronyssinus (Dust Mite)20 mg per 200 mg cultureComplete inhibition of mite growth (0-3 live mites vs. 146-274 in control)[12]
Various Insect Larvae0.01–0.1% (exogenous)Repellence, distorted behavior, reduced food consumption[8][18]

Table 2: Allelopathic and Antifungal Effects of Caffeine

Target OrganismCaffeine ConcentrationObserved EffectReference
Borreria hispida L. (Tea Weed)100 - 1000 ppmDelayed germination; reduced plant height and biomass[16][27]
Various Plant Seedlings> 10 mMComplete inhibition of radicle growth[3][6]
Wood-destroying Fungi1% - 2% solutionEffective protection of wood against fungal degradation[13][14]
Phytopathogenic FungiVaries (stronger than on mycoparasites)Direct suppression of growth and development[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the role of caffeine in plant defense.

Protocol 1: Extraction and Quantification of Caffeine from Plant Tissue

This protocol describes a standard method for extracting caffeine for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Sample Preparation : Weigh approximately 10-15 g of fresh plant tissue. Grind the tissue into a fine powder.[28]

  • Solid-Liquid Extraction : Place the ground tissue in a beaker with 200 mL of deionized water and ~5 g of sodium carbonate.[28] The Na₂CO₃ acts as a base to convert tannins and other acidic compounds into their water-soluble salts, preventing them from being co-extracted with caffeine.

  • Boiling : Gently boil the mixture on a hot plate for 20 minutes with occasional stirring.[28] This facilitates the extraction of caffeine into the aqueous solution.

  • Filtration : Cool the solution and filter it through a Buchner funnel under vacuum to separate the plant debris from the aqueous extract.[28]

  • Liquid-Liquid Extraction : Transfer the filtrate to a 500 mL separatory funnel. Add 30-35 mL of dichloromethane and shake vigorously for 1-2 minutes, venting frequently to release pressure.[28] Caffeine is more soluble in dichloromethane than in water and will partition into the organic layer.

  • Separation : Allow the layers to separate. An emulsion may form, which can be broken by passing the organic layer through anhydrous sodium sulfate.[28] Drain the lower organic layer (dichloromethane) into a clean flask.

  • Repeat Extraction : Repeat the extraction (Step 5-6) two more times with fresh portions of dichloromethane to maximize caffeine recovery. Combine all organic extracts.

  • Drying and Concentration : Dry the combined organic extract over anhydrous Na₂SO₄. Remove the solvent using a rotary evaporator to yield crude caffeine crystals.[29]

  • Quantification : Dissolve the crude caffeine in a known volume of a suitable solvent (e.g., chloroform or the HPLC mobile phase). Analyze the concentration using a calibrated HPLC system.[29]

Protocol 2: Insect Antifeedant Bioassay

This protocol is designed to assess the deterrent or toxic effects of caffeine on a model herbivore, such as the tobacco cutworm (Spodoptera litura).

Materials:

  • Test insect larvae (e.g., 3rd instar S. litura)

  • Fresh host plant leaves (e.g., tobacco, cabbage)

  • Caffeine solutions of varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v in water)

  • Control solution (water with a wetting agent like 0.1% Tween-20)

  • Petri dishes with moist filter paper

  • Leaf discs (cut with a cork borer)

  • Analytical balance

Procedure:

  • Leaf Disc Preparation : Cut uniform discs from fresh host plant leaves.

  • Treatment Application : Prepare a series of caffeine solutions. Dip the leaf discs into either a caffeine solution or the control solution for 30 seconds. Allow the discs to air dry completely.

  • Experimental Setup : Place one treated leaf disc and one control leaf disc on opposite sides of a Petri dish lined with moist filter paper.

  • Insect Introduction : Starve the insect larvae for 2-3 hours. Place one larva in the center of each Petri dish.

  • Incubation : Maintain the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for 24-48 hours.

  • Data Collection :

    • Choice Test : Measure the area of each leaf disc consumed using an image analysis software. Calculate a feeding deterrence index.

    • No-Choice Test : In a separate experiment, provide larvae with only a caffeine-treated leaf disc. Record the amount consumed, larval mortality, and larval weight gain over several days.[18]

  • Analysis : Statistically compare the consumption of treated vs. control discs and the mortality/growth rates across different caffeine concentrations.

Protocol 3: In Vitro Antifungal Confrontation Assay

This protocol evaluates the direct inhibitory effect of caffeine on the growth of a phytopathogenic fungus.

Materials:

  • Pure culture of a phytopathogenic fungus (e.g., Fusarium oxysporum)

  • Pure culture of a mycoparasitic fungus (e.g., Trichoderma sp.) for a three-way interaction study.[1]

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Caffeine (to be added to the medium)

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Medium Preparation : Prepare PDA medium according to the manufacturer's instructions. Before autoclaving, divide the medium into flasks and add caffeine to create a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM). Autoclave and pour into sterile Petri dishes.

  • Inoculation : Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing culture of the pathogenic fungus.

  • Confrontation Assay : Place the pathogen plug on one side of a PDA plate (with or without caffeine). Place an agar plug of a mycoparasitic fungus (the "predator") on the opposite side, about 5 cm away.[1] For a simple inhibition test, place only the pathogen plug in the center of the plate.

  • Incubation : Incubate the plates at 25-28°C in the dark.

  • Data Collection : Measure the radial growth of the fungal colony (or the confrontation radius) daily for 7-10 days.[1]

  • Analysis : Calculate the percentage of growth inhibition for each caffeine concentration compared to the control. In the confrontation assay, observe the interaction zone and note any signs of mycoparasitism, which may be enhanced by caffeine.[1]

Visualizations: Pathways and Workflows

Caffeine_Defense_Mechanisms cluster_direct Direct Defense (Toxicity) cluster_indirect Indirect Defense (Priming) herbivores Herbivores (Insects, Mites) pathogens Pathogens (Fungi, Bacteria) plants Competing Plants sa_pathway Salicylic Acid (SA) Pathway pr_genes Defense Gene Expression (PR Genes) sa_pathway->pr_genes Activation sar Systemic Acquired Resistance (SAR) pr_genes->sar Leads to caffeine Caffeine in Plant Tissues caffeine->herbivores Neurotoxicity (PDE Inhibition) caffeine->pathogens Growth Inhibition caffeine->plants Allelopathy (Germination Inhibition) caffeine->sa_pathway Signaling Molecule

Caption: Dual roles of caffeine in plant defense: direct toxicity and indirect priming.

Caffeine_Signaling_Pathway stress Pathogen or Herbivore Attack caffeine Endogenous Caffeine Production stress->caffeine sa_accumulation Increased Salicylic Acid (SA) Accumulation caffeine->sa_accumulation Acts as priming signal npr1 NPR1 Activation sa_accumulation->npr1 tf Transcription Factor Activation (e.g., TGA) npr1->tf pr_genes Defense Gene (PR) Expression tf->pr_genes response Enhanced Defense Response (e.g., Hypersensitive Response) pr_genes->response

Caption: Proposed signaling pathway for caffeine-mediated defense priming.

Experimental_Workflow cluster_data Data Collection & Analysis start Start: Hypothesis (Caffeine deters herbivores) prep Prepare Leaf Discs (Control vs. Caffeine-Treated) start->prep setup Set up Bioassay (Choice or No-Choice Test) prep->setup introduce Introduce Herbivore Larvae setup->introduce incubate Incubate for 24-48 hours in controlled environment introduce->incubate measure Measure Leaf Area Consumed incubate->measure assess Assess Larval Mortality & Weight incubate->assess analyze Statistical Analysis (e.g., t-test, ANOVA) measure->analyze assess->analyze end Conclusion: Determine Antifeedant/ Toxic Effect analyze->end

Caption: Experimental workflow for an insect antifeedant bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,7-Trimethylpurine-2,6-dione (Caffeine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of caffeine, particularly through the common route of methylating theobromine (B1682246) or theophylline (B1681296).

Issue Potential Cause Recommended Solution
Low Yield of Caffeine Incomplete Deprotonation: The nitrogen at position 7 of theobromine or theophylline is not sufficiently deprotonated for methylation to occur.- Stronger Base: Utilize a stronger base such as sodium methoxide (B1231860) or sodium hydride to ensure complete deprotonation.[1][2] - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can quench the base.
Inefficient Methylating Agent: The chosen methylating agent may be weak or used in insufficient quantity.- Choice of Agent: Methyl iodide is a highly effective methylating agent for this synthesis.[2] Dimethyl carbonate can be used as a greener alternative, though it may require more forcing conditions.[1][3] - Stoichiometry: Use a slight excess of the methylating agent to drive the reaction to completion.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- Temperature Optimization: For the methylation of theobromine with methyl iodide, a reaction at 50-60°C can significantly increase the reaction rate compared to room temperature.[4]
Side Reactions: Competing reactions may consume starting materials or the desired product.- Controlled Addition: Add the methylating agent slowly and at a controlled temperature to minimize side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product Contamination Unreacted Starting Material: The reaction has not gone to completion, leaving unreacted theobromine or theophylline in the product.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[5] - Purification: Recrystallization is an effective method to separate caffeine from less soluble starting materials.[6][7]
Byproducts from Side Reactions: Undesired methylated products or other byproducts are present.- Purification: Utilize purification techniques such as recrystallization from a suitable solvent (e.g., ethanol (B145695), acetone (B3395972), or a mixture of acetone and petroleum ether).[6] - Activated Carbon: Treatment with activated carbon can help remove colored impurities.[8]
Residual Solvents: Traces of solvents used in the reaction or purification process remain in the final product.- Drying: Thoroughly dry the final product under vacuum to remove any residual solvents.
Difficulty with Product Isolation "Oiling Out" During Recrystallization: The crude product melts instead of dissolving in the hot recrystallization solvent, forming an oil that does not crystallize well upon cooling.- Solvent Choice: Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the crude product. - Proper Technique: Add the hot solvent to the crude solid gradually with stirring, rather than adding the solid to the hot solvent.[6]
Poor Crystal Formation: The purified caffeine does not readily crystallize from the solution.- Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure caffeine. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing caffeine?

A1: The most common and efficient laboratory-scale synthesis of caffeine is the methylation of theobromine.[2][9] This method involves the deprotonation of the N-H group at position 7 of theobromine with a base, followed by nucleophilic substitution with a methylating agent like methyl iodide. This reaction is typically rapid and provides a good yield of caffeine.[4][5]

Q2: What are the key reaction parameters to optimize for maximizing caffeine yield in the methylation of theobromine?

A2: To maximize caffeine yield, it is crucial to optimize the choice of base, methylating agent, solvent, and reaction temperature. Using a strong base like sodium methoxide in methanol (B129727) with methyl iodide as the methylating agent at a slightly elevated temperature (e.g., 60°C) can lead to high yields (around 90%) in a short reaction time.[2][4]

Q3: What are some common impurities encountered in synthetic caffeine, and how can they be removed?

A3: Common impurities include unreacted starting materials (theobromine or theophylline), byproducts from side reactions, and residual solvents.[10][11] Purification can be effectively achieved through recrystallization from solvents like ethanol or acetone.[6][7] Treatment with activated carbon can also be employed to remove colored impurities.[8] For synthetic caffeine that exhibits fluorescence, specific purification processes involving treatment with reagents like sodium nitrite (B80452) and acetic acid have been developed.[10][12]

Q4: How can I monitor the progress of the methylation reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside standards of the starting material (theobromine) and the product (caffeine) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. A common eluent system for this separation is a mixture of dichloromethane (B109758) and methanol.[13]

Q5: Are there greener alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate (B86663)?

A5: Yes, dimethyl carbonate (DMC) is considered a greener and less toxic alternative to methyl iodide and dimethyl sulfate.[1][3][14] While it may require higher temperatures and longer reaction times, processes have been developed that achieve high yields of caffeine using DMC, particularly in the methylation of theophylline sodium salt.[3][15]

Data Presentation

Table 1: Comparison of Reaction Conditions for Caffeine Synthesis from Theobromine

Methylating Agent Base Solvent Temperature (°C) Reaction Time Yield (%) Reference
Methyl IodideSodium MethoxideMethanolRoom Temperature90 min90[2][4]
Methyl IodideSodium MethoxideMethanol6040 min90[2][4]
Dimethyl CarbonateDiazabicyclo[5.4.0]undec-7-ene (DBU)Turkey Red OilNot SpecifiedNot Specified98.4[1][3]

Table 2: Comparison of Methylating Agents for Caffeine Synthesis

Methylating Agent Key Advantages Key Disadvantages
Methyl Iodide High reactivity, leading to shorter reaction times and high yields.[2]Toxic and a suspected carcinogen.
Dimethyl Sulfate Effective methylating agent.Highly toxic and carcinogenic.
Dimethyl Carbonate (DMC) Greener alternative, less toxic, and environmentally friendly.[3][14]Less reactive, may require higher temperatures and pressures.[1]

Experimental Protocols

Protocol 1: Synthesis of Caffeine from Theobromine via Methylation

This protocol details the N-methylation of theobromine using methyl iodide and sodium methoxide.

Materials:

  • Theobromine

  • Methanol (anhydrous)

  • Sodium Methoxide

  • Methyl Iodide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • TLC plates (silica gel with fluorescent indicator)

  • Developing solvent: Dichloromethane/Methanol (e.g., 95:5 v/v)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend theobromine in anhydrous methanol.

  • Addition of Base: While stirring, add sodium methoxide to the suspension. The theobromine should dissolve.

  • Methylation: Carefully add methyl iodide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60°C. Monitor the reaction progress by TLC every 30 minutes.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the theobromine spot on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in water and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and evaporate the solvent to obtain the crude caffeine.

  • Purification: Recrystallize the crude caffeine from a suitable solvent such as hot ethanol or acetone to obtain pure this compound.[6][7]

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring

Procedure:

  • Prepare TLC Plate: Draw a baseline with a pencil on the TLC plate.

  • Spotting: Using a capillary tube, spot the reaction mixture, a standard solution of theobromine, and a standard solution of caffeine on the baseline.

  • Development: Place the TLC plate in a developing chamber containing the eluent (e.g., dichloromethane/methanol 95:5).

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp.

  • Analysis: The disappearance of the theobromine spot and the appearance and intensification of the caffeine spot indicate the progress of the reaction.

Mandatory Visualization

Caffeine_Biosynthesis cluster_0 Caffeine Biosynthesis Pathway Xanthosine Xanthosine 7-methylxanthosine 7-methylxanthosine Xanthosine->7-methylxanthosine N-methyltransferase 7-methylxanthine 7-methylxanthine 7-methylxanthosine->7-methylxanthine N-methylnucleosidase Theobromine Theobromine (3,7-dimethylxanthine) 7-methylxanthine->Theobromine Caffeine Synthase Caffeine Caffeine (1,3,7-trimethylxanthine) Theobromine->Caffeine Caffeine Synthase

Caption: Biosynthesis pathway of caffeine from xanthosine.

References

Troubleshooting Caffeine Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with caffeine (B1668208) degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the primary pathways of caffeine degradation in aqueous solutions?

Caffeine can degrade through several pathways, primarily influenced by environmental conditions. The most common degradation routes include:

  • Hydrolysis: Under alkaline conditions, caffeine can undergo hydrolysis, leading to the opening of its imidazole (B134444) ring to form caffeidine (B195705) and subsequently other degradation products.[1][2]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photodegradation.[3][4][5] This process can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO2).[4][5] The degradation primarily occurs through the formation of reactive oxygen species such as hydroxyl radicals.[3][5]

  • Oxidation: Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent (Fe²⁺/H₂O₂) or ozone, can effectively degrade caffeine.[6][7][8][9] These methods also rely on the generation of highly reactive hydroxyl radicals.[6]

  • Microbial Degradation: Certain bacteria and fungi can metabolize caffeine, typically through N-demethylation and C-8 oxidation pathways.[10][11][12][13][14]

2. What factors influence the rate of caffeine degradation?

Several factors can significantly impact the stability of caffeine in aqueous solutions:

  • pH: The pH of the solution is a critical factor. Alkaline hydrolysis is a key degradation pathway, meaning caffeine is less stable at high pH.[1] Conversely, some photocatalytic degradation processes are more efficient in acidic conditions.[5][15] The rate of degradation by ozonation also increases with pH.[7]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including the degradation of caffeine.[16][17][18] However, caffeine is thermally stable up to high temperatures in its pure form.[19]

  • Light Exposure: As a photosensitive compound, exposure to UV light will accelerate caffeine's degradation.[3][4] The intensity and wavelength of the light source are important variables.

  • Presence of Oxidizing Agents and Catalysts: The addition of oxidizing agents like hydrogen peroxide or ozone, especially in combination with catalysts like iron salts (Fenton's reagent) or semiconductors (TiO2), dramatically increases the degradation rate.[3][4][6][20]

  • Presence of Other Substances: The matrix of the solution can affect degradation. For instance, inorganic anions can sometimes inhibit the degradation process in AOPs.[6]

3. My caffeine solution is showing unexpected degradation. What are the common causes?

Unexpected degradation of caffeine in your experiments could be due to several factors:

  • Inadequate Storage: Storing caffeine solutions at room temperature, exposed to light, or in non-neutral pH conditions can lead to gradual degradation over time.[21]

  • Contamination: The presence of microbial contamination can lead to enzymatic degradation.[10][12][13] Chemical contaminants could also catalyze degradation reactions.

  • Incorrect pH: If the pH of your aqueous solution is not controlled and drifts into the alkaline range, hydrolysis may occur.[1]

  • Leaching from Containers: Certain types of containers might leach substances that could affect the pH or catalyze degradation, although this is less common with high-quality labware.

4. How can I prevent unwanted caffeine degradation during my experiments?

To ensure the stability of your caffeine solutions, consider the following preventative measures:

  • Proper Storage: Store stock solutions and experimental samples in a cool, dark place, preferably refrigerated at 2-8°C.[21] Use amber-colored glassware or wrap containers in aluminum foil to protect from light.

  • pH Control: Maintain the pH of your solution within a neutral or slightly acidic range if hydrolysis is a concern. Use appropriate buffer systems if necessary.

  • Use of Freshly Prepared Solutions: Whenever possible, prepare caffeine solutions fresh for each experiment to minimize the potential for degradation over time.

  • Sterilization: If microbial contamination is a possibility, consider filter-sterilizing your solutions.

  • High-Purity Reagents and Solvents: Use high-purity water and reagents to avoid introducing contaminants that could accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in caffeine stability studies.
Possible Cause Troubleshooting Step
Variable Storage Conditions Ensure all samples, including controls, are stored under identical and controlled conditions (temperature, light exposure).[21]
pH Fluctuation Monitor and control the pH of the solutions throughout the experiment. Use a reliable buffer system if necessary.
Inconsistent Analytical Method Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision.[22][23] Ensure consistent sample preparation and instrument parameters.
Sample Evaporation Ensure sample containers are properly sealed to prevent solvent evaporation, which would concentrate the sample and give erroneously high readings.
Issue 2: Low or no caffeine detected in the sample.
Possible Cause Troubleshooting Step
Complete Degradation Review your experimental conditions. Extreme pH, high temperature, or prolonged light exposure could have led to complete degradation.[1][15][24]
Analytical Instrument Malfunction Check the performance of your analytical instrument. Run a known standard to confirm it is functioning correctly. For HPLC, check the mobile phase composition, flow rate, and detector response.[25][26]
Incorrect Sample Preparation Verify your dilution calculations and sample preparation procedures. Ensure the sample is properly dissolved and injected.
Matrix Effects If analyzing complex matrices, other components might interfere with the caffeine signal. Perform a spike and recovery experiment to assess matrix effects.[26]
Issue 3: Appearance of unknown peaks in chromatograms.
Possible Cause Troubleshooting Step
Formation of Degradation Products The new peaks are likely degradation products. Compare your chromatograms to literature reports on caffeine degradation products under similar conditions.[6][7][13]
Contamination The peaks could be from a contaminated solvent, reagent, or sample container. Analyze a blank sample to identify any extraneous peaks.
Sample Matrix Interference Components of a complex sample matrix may be co-eluting with your analyte or appearing as separate peaks. Optimize your chromatographic method to improve resolution.[27]

Data Presentation: Caffeine Degradation Rates

The following tables summarize quantitative data on caffeine degradation under various conditions.

Table 1: Photodegradation of Caffeine

Condition Degradation (%) Time pH Reference
UV Photolysis16%240 min-[3]
UV Photolysis19.51%-6[5]
UV Photolysis28.61%-7[5]
UV Photolysis30.64%-8[5]
UVC with TiO₂99.75%180 min-[4]

Table 2: Degradation of Caffeine by Ozonation

pH Second-Order Rate Constant (M⁻¹s⁻¹) Reference
30.25[7]
101.05[7]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is a general guideline for conducting a forced degradation study of caffeine under hydrolytic conditions, based on ICH guidelines.[28][29]

  • Preparation of Solutions:

    • Prepare a stock solution of caffeine in high-purity water at a known concentration (e.g., 1 mg/mL).

    • Prepare acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the caffeine stock solution and 0.1 M HCl.

    • Basic Hydrolysis: Mix equal volumes of the caffeine stock solution and 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the caffeine stock solution with high-purity water.

    • Incubate the solutions at a controlled elevated temperature (e.g., 60°C).

  • Time Points:

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Cool the aliquots to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of remaining caffeine and any major degradation products.

Protocol 2: Quantification of Caffeine by HPLC

This is a general HPLC method for the quantification of caffeine.[22][28][30]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 30:70 v/v or 80:20 v/v). The exact ratio may need optimization.[22][25]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm.[9][28]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a series of caffeine standard solutions of known concentrations to create a calibration curve.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Inject the standards and samples onto the HPLC system.

    • Identify the caffeine peak based on its retention time compared to the standard.

    • Quantify the caffeine concentration in the samples by comparing the peak area to the calibration curve.

Visualizations

CaffeineDegradationPathways Caffeine Caffeine Hydrolysis Hydrolysis (Alkaline pH) Caffeine->Hydrolysis Photodegradation Photodegradation (UV Light) Caffeine->Photodegradation Oxidation Oxidation (AOPs) Caffeine->Oxidation Microbial Microbial Degradation Caffeine->Microbial Caffeidine Caffeidine & other ring-opened products Hydrolysis->Caffeidine Imidazole ring opening Photoproducts Various Photoproducts Photodegradation->Photoproducts Radical reactions OxidationProducts Hydroxylated Intermediates, Ring Cleavage Products Oxidation->OxidationProducts Hydroxyl radical attack Theophylline Theophylline Microbial->Theophylline N-demethylation Theobromine Theobromine Microbial->Theobromine N-demethylation Xanthine Xanthine Theophylline->Xanthine Theobromine->Xanthine

Caption: Major degradation pathways of caffeine in aqueous solutions.

TroubleshootingWorkflow Start Unexpected Caffeine Degradation Observed CheckStorage Review Storage Conditions (Temp, Light, Time) Start->CheckStorage CheckpH Measure & Verify Solution pH Start->CheckpH CheckPurity Assess Purity of Reagents & Water Start->CheckPurity ReviewProcedure Review Experimental Protocol Start->ReviewProcedure StorageIssue Improper Storage? CheckStorage->StorageIssue pH_Issue pH out of range? CheckpH->pH_Issue PurityIssue Contamination Suspected? CheckPurity->PurityIssue ReRun Re-run Experiment ReviewProcedure->ReRun StorageIssue->CheckpH No CorrectStorage Action: Store properly (Cool, Dark, Sealed) StorageIssue->CorrectStorage Yes pH_Issue->CheckPurity No CorrectpH Action: Buffer or adjust pH pH_Issue->CorrectpH Yes PurityIssue->ReviewProcedure No UsePure Action: Use high-purity reagents PurityIssue->UsePure Yes CorrectStorage->ReRun CorrectpH->ReRun UsePure->ReRun

References

Technical Support Center: Optimizing HPLC-UV for Caffeine Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the separation of caffeine (B1668208) and its primary metabolites, including paraxanthine (B195701), theobromine, and theophylline.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of caffeine and its metabolites by HPLC-UV.

1. Poor Peak Resolution or No Separation

  • Question: My chromatogram shows overlapping peaks or no separation between caffeine and its metabolites. What should I do?

  • Answer: Poor resolution is a common issue that can be addressed by systematically evaluating and optimizing several parameters.

    • Mobile Phase Composition: The polarity of the mobile phase is critical for achieving good separation. For reversed-phase chromatography (the most common mode for this application), increasing the aqueous component of the mobile phase will generally increase retention times and improve the separation of these polar analytes. Conversely, increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration will decrease retention times.[1][2] Fine-tuning the ratio of the aqueous buffer to the organic modifier is essential. Consider using a gradient elution, starting with a higher aqueous percentage and gradually increasing the organic component, which can often improve the separation of compounds with different polarities.[3]

    • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes and residual silanols on the column packing, thereby affecting their retention and peak shape. For caffeine and its metabolites, a slightly acidic to neutral pH is often employed.[3] Experimenting with the pH of the buffer (e.g., phosphate (B84403) buffer) can significantly alter selectivity and resolution.

    • Column Chemistry: Ensure you are using an appropriate column. C18 and C8 columns are commonly used for caffeine metabolite separation.[3] If you are using a highly aqueous mobile phase, a column designed to prevent phase collapse, such as an Aqua-type C18 column, is recommended.[3]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[1][2] However, this will also increase the analysis time. An optimal flow rate balances resolution and run time.[1][2]

2. Asymmetric Peak Shapes (Tailing or Fronting)

  • Question: My peaks are tailing or fronting. What are the possible causes and solutions?

  • Answer: Peak asymmetry can compromise quantification and resolution.

    • Peak Tailing: This is often caused by secondary interactions between the analytes and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) packing.[4] To mitigate this, you can:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these secondary interactions.[4]

      • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to tailing with basic compounds.

      • Check for Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[4] Cleaning the column or replacing the guard column may resolve the issue. High pH can dissolve silica, leading to column voids.[4]

    • Peak Fronting: This is less common but can occur due to column overload. Try injecting a smaller sample volume or a more dilute sample.

3. Inconsistent Retention Times

  • Question: The retention times for my analytes are shifting between injections. What could be the cause?

  • Answer: Drifting retention times can indicate a problem with the HPLC system or the method's stability.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using an on-line mixer, fluctuations in the solvent delivery can cause retention time shifts.[5] Premixing the mobile phase manually can help diagnose this issue.[5]

    • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a run.

    • Temperature Fluctuations: Column temperature affects retention. Using a column oven to maintain a constant temperature can improve reproducibility.[1]

    • Pump Performance: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, causing retention time variability.

4. Split Peaks

  • Question: Why are my chromatographic peaks splitting?

  • Answer: Split peaks can arise from issues at the point of injection or with the column itself.

    • Injection Solvent: Injecting a sample dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause peak splitting.[4] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[4]

    • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[4] This may necessitate column replacement.

    • Partially Blocked Frit: A blockage in the column inlet frit can also disrupt the sample band and lead to peak splitting.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC-UV method for caffeine metabolites?

A good starting point would be to use a C18 column with a mobile phase consisting of a phosphate buffer (e.g., 10-25 mM, pH around 4-7) and an organic modifier like acetonitrile or methanol (B129727).[3][6] A common starting gradient might be 5-10% organic modifier, increasing to 30-40% over 10-15 minutes. The flow rate is typically set between 0.5 and 1.0 mL/min.[1][2] Detection is usually performed at a wavelength between 270 and 280 nm.[3][7]

Q2: What UV wavelength should I use for the detection of caffeine and its metabolites?

Caffeine and its primary metabolites (paraxanthine, theobromine, and theophylline) have UV absorbance maxima around 273-274 nm.[3][6][8] A wavelength in the range of 270-280 nm is generally suitable for their simultaneous detection.[7] Some methods also use wavelengths around 210 nm or 254 nm.[9][10]

Q3: How can I reduce the run time of my analysis?

To shorten the analysis time, you can:

  • Increase the flow rate, though this may decrease resolution.[1][2]

  • Increase the percentage of the organic solvent in the mobile phase or use a steeper gradient.[1][2]

  • Use a shorter column or a column with smaller particles (as in UHPLC).

Q4: Is a guard column necessary?

While not always mandatory, using a guard column is highly recommended, especially when analyzing complex samples like plasma or urine.[5] A guard column protects the analytical column from strongly retained or particulate matter, extending its lifetime and improving method robustness.[5]

Q5: My sample matrix is complex (e.g., plasma). What sample preparation steps are recommended?

For complex matrices, sample preparation is crucial to remove interferences and protect the column. Common techniques include:

  • Protein Precipitation: Using acetonitrile or methanol to precipitate proteins from plasma or serum samples.

  • Liquid-Liquid Extraction (LLE): Using an organic solvent like ethyl acetate (B1210297) to extract the analytes of interest.[7]

  • Solid-Phase Extraction (SPE): This is a very effective technique for cleaning up and concentrating samples.[3][5]

Experimental Protocols & Data

Example HPLC-UV Method Parameters

The following tables summarize typical parameters for the separation of caffeine and its metabolites.

Table 1: Chromatographic Conditions

ParameterExample 1Example 2
Column Zorbax® SB-Aq C18 (2.1 x 100 mm, 3.5 µm)[3]C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 10 mM phosphate buffer, pH 6.8B: Acetonitrile[3]Methanol:Water (15:85) with 0.5% Acetic Acid[1]
Elution Mode Gradient[3]Isocratic[1]
Flow Rate 0.7 mL/min[3]0.5 mL/min[1]
Column Temp. 40°C[3]Ambient
Injection Vol. 15 µL[3]20 µL
UV Wavelength 273 nm[3]Not specified

Table 2: Typical Retention Times (in minutes)

CompoundMethod 1 (Gradient)[3]Method 2 (Isocratic)[1]
Theobromine3.83.06
Paraxanthine4.8-
Theophylline5.54.95
Caffeine12.08.76

Visualized Workflows and Logic

Troubleshooting Workflow for Poor Peak Resolution

PoorResolutionWorkflow start Start: Poor Peak Resolution check_mobile_phase Check Mobile Phase Composition & pH start->check_mobile_phase adjust_gradient Adjust Gradient Slope or Isocratic Composition check_mobile_phase->adjust_gradient Parameters seem off check_column Evaluate Column (Age, Type, Contamination) check_mobile_phase->check_column Composition is optimal adjust_gradient->check_mobile_phase Re-evaluate resolved Resolution Acceptable adjust_gradient->resolved Improvement seen optimize_flow_rate Optimize Flow Rate (Try Lowering) check_column->optimize_flow_rate Column is OK change_column Consider Different Column Chemistry (e.g., C8, Phenyl) check_column->change_column Column suspected as issue optimize_flow_rate->check_column Re-evaluate optimize_flow_rate->resolved Improvement seen change_column->check_mobile_phase New column

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow start Start: Method Development Goal lit_review 1. Literature Review & Initial Parameter Selection start->lit_review prepare_standards 2. Prepare Standards & QC Samples lit_review->prepare_standards column_selection 3. Column & Mobile Phase Screening prepare_standards->column_selection optimize_params 4. Optimize Parameters (Gradient, Flow Rate, Temp.) column_selection->optimize_params optimize_params->column_selection Re-screen if needed sample_prep 5. Develop Sample Preparation Protocol optimize_params->sample_prep Separation Optimized validation 6. Method Validation (Linearity, Precision, Accuracy) sample_prep->validation validation->optimize_params Validation Fails final_method Final Validated Method validation->final_method Validation Passes

Caption: A typical experimental workflow for developing an HPLC method.

References

Technical Support Center: 1,3,7-Trimethylpurine-2,6-dione (Caffeine) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), in buffer solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (caffeine) precipitating out of my buffer solution?

A1: Caffeine precipitation from aqueous buffers is a common issue driven by its limited solubility under certain conditions. Key factors influencing precipitation include:

  • Temperature: Caffeine's solubility in water is highly dependent on temperature. As the temperature decreases, its solubility significantly drops, which can lead to precipitation.[1][2][3][4][5]

  • pH of the Buffer: Caffeine is a weak base and its solubility is pH-dependent. In neutral or alkaline solutions, it exists in its less soluble free base form. In acidic solutions, it becomes protonated, forming a more soluble salt.[6][7]

  • Concentration: Exceeding the solubility limit of caffeine in a given buffer at a specific temperature will inevitably lead to precipitation.

  • Buffer Composition and Ionic Strength: The presence of certain salts can either increase ("salting-in") or decrease ("salting-out") the solubility of caffeine.[8][9][10][11] For instance, sodium chloride can decrease solubility, while sodium salicylate (B1505791) can increase it.[10]

  • Presence of Organic Co-solvents: The type and concentration of any organic co-solvents in your buffer will significantly impact caffeine's solubility.

Q2: How can I prevent the precipitation of caffeine in my experimental buffer?

A2: To prevent caffeine precipitation, you can employ several strategies:

  • Optimize Temperature: Prepare and maintain your caffeine-containing buffers at a temperature where its solubility is sufficient for your required concentration. Avoid storing solutions at low temperatures unless you have confirmed their stability.

  • Adjust pH: Lowering the pH of your buffer to a mildly acidic range (e.g., pH 4-5) can significantly increase caffeine's solubility by promoting the formation of its more soluble protonated form.[6][7] Citric acid is a commonly used acid for this purpose.[6]

  • Use Co-solvents: Incorporating a water-miscible organic co-solvent can enhance the solubility of caffeine. Common choices include ethanol (B145695), propylene (B89431) glycol, and dimethyl sulfoxide (B87167) (DMSO).[12][13][14]

  • Utilize Hydrotropes: Hydrotropes are compounds that increase the solubility of sparingly soluble substances in water. Niacinamide and betaine (B1666868) have been shown to be effective in increasing the aqueous solubility of caffeine.[15][16][17][18]

  • Prepare Stock Solutions: Prepare a highly concentrated stock solution of caffeine in an appropriate solvent (e.g., DMSO or a heated, pH-adjusted buffer) and then dilute it into your final experimental buffer. This can help avoid issues with dissolving the powder directly in the final buffer.

Q3: What is the solubility of caffeine in water at different temperatures?

A3: The solubility of caffeine in water increases significantly with temperature. Below is a summary of its solubility at various temperatures.

Data Presentation

Table 1: Solubility of this compound (Caffeine) in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
100.77[3]
25~2.0 - 2.2[1][4][5]
404.23[3]
6010.86[3]
80~20.0
100~66.7[1][5]

Q4: How does pH affect the solubility of caffeine?

A4: Caffeine, being a weak base, is more soluble in acidic solutions. In a low pH environment, the nitrogen atoms in the caffeine molecule can become protonated, forming a salt that is more readily dissolved in aqueous solutions. While specific solubility values across a wide range of pH values are dispersed in the literature, a general trend of increased solubility with decreasing pH is well-established. For instance, using lemon juice or citric acid to lower the pH to around 4-5 has been suggested to improve solubility.[6]

Q5: What are some recommended co-solvents and their effects on caffeine solubility?

A5: Several organic solvents can be used as co-solvents to increase the solubility of caffeine in aqueous solutions.

Table 2: Solubility of this compound (Caffeine) in Various Solvents at Room Temperature

SolventSolubility (mg/mL)
Water~20[2]
Ethanol~15[2]
Dimethyl Sulfoxide (DMSO)~3[12]
Dimethylformamide (DMF)~10[12]
ChloroformHigh[19]
DichloromethaneHigh[19]

The addition of co-solvents like ethanol or propylene glycol to water can create a more favorable environment for dissolving caffeine.[13][14][20]

Troubleshooting Guides

Issue: Caffeine precipitates from my buffer upon cooling.

  • Cause: The concentration of caffeine in your solution exceeds its solubility limit at the lower temperature.

  • Solution 1: Re-dissolve with Heat: Gently warm the solution while stirring to redissolve the precipitate. For future experiments, either maintain the solution at a higher temperature (if experimentally permissible) or prepare a lower concentration.

  • Solution 2: Adjust pH: Lower the pH of the buffer to the acidic range (e.g., pH 4-5) to increase caffeine's solubility at lower temperatures.

  • Solution 3: Add a Co-solvent: Introduce a small percentage of a co-solvent like ethanol or propylene glycol to your buffer to improve solubility.

Issue: I am unable to dissolve the desired amount of caffeine powder in my buffer at room temperature.

  • Cause: The desired concentration is above the saturation point of caffeine in that specific buffer at room temperature.

  • Solution 1: Gentle Heating: Warm the buffer while stirring to facilitate the dissolution of the caffeine powder. Ensure the solution remains clear upon cooling to your experimental temperature.

  • Solution 2: Prepare a Concentrated Stock Solution: Dissolve the caffeine in a minimal amount of a suitable organic solvent like DMSO[12] or in heated and/or acidified water to create a concentrated stock. Then, add the stock solution dropwise to your buffer while stirring.

  • Solution 3: Utilize Hydrotropes: Add a hydrotrope like niacinamide to your buffer, which has been shown to significantly increase the aqueous solubility of caffeine.[15][16]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Caffeine Buffer to Prevent Precipitation

  • Determine Target Concentration: Decide on the final concentration of caffeine required for your experiment.

  • Prepare Buffer: Prepare your desired buffer (e.g., phosphate-buffered saline, Tris buffer) at the desired molarity.

  • Initial pH Measurement: Measure the initial pH of your buffer.

  • Acidification: While stirring, slowly add a dilute acid (e.g., 1 M citric acid or 1 M HCl) dropwise until the buffer reaches a pH of approximately 4.5.

  • Dissolve Caffeine: Gradually add the pre-weighed this compound powder to the acidified buffer while continuously stirring.

  • Gentle Heating (Optional): If the caffeine does not fully dissolve at room temperature, gently warm the solution to approximately 40-50°C while stirring until all the solid is dissolved.

  • Cooling and Final Volume Adjustment: Allow the solution to cool to room temperature. Adjust the final volume with the acidified buffer if necessary.

  • Sterile Filtration (if required): If your application requires a sterile solution, filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Using a Co-solvent to Prepare a Concentrated Caffeine Stock Solution

  • Select Co-solvent: Choose a co-solvent compatible with your experimental system (e.g., ethanol, propylene glycol, or DMSO).

  • Dissolve Caffeine in Co-solvent: Weigh the desired amount of caffeine and dissolve it in a minimal amount of the chosen co-solvent. For example, to make a 100 mg/mL stock in DMSO, dissolve 100 mg of caffeine in 1 mL of DMSO. Gentle warming may be required.

  • Dilution into Final Buffer: While vortexing or vigorously stirring your experimental buffer, add the concentrated caffeine stock solution dropwise to achieve the desired final concentration. Ensure the final concentration of the co-solvent does not exceed a level that would interfere with your experiment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

caffeine_signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Caffeine This compound (Caffeine) AdenosineReceptor Adenosine Receptor (e.g., A1, A2A) Caffeine->AdenosineReceptor Antagonist PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibition AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP->PDE Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation

experimental_workflow start Start: Need for Caffeine Solution prep Prepare Buffer start->prep check_solubility Check Solubility Requirements prep->check_solubility direct_dissolve Direct Dissolution in Buffer check_solubility->direct_dissolve Low Concentration modify_buffer Modify Buffer (Adjust pH or Add Co-solvent) check_solubility->modify_buffer High Concentration prepare_stock Prepare Concentrated Stock check_solubility->prepare_stock Very High Conc. / Poor Solubility dissolve_caffeine Dissolve Caffeine direct_dissolve->dissolve_caffeine modify_buffer->dissolve_caffeine dilute_stock Dilute Stock into Buffer prepare_stock->dilute_stock check_precipitation Check for Precipitation dissolve_caffeine->check_precipitation dilute_stock->check_precipitation solution_ready Solution Ready for Experiment check_precipitation->solution_ready No troubleshoot Troubleshoot Precipitation check_precipitation->troubleshoot Yes troubleshoot->modify_buffer

References

Technical Support Center: Caffeine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for caffeine (B1668208) quantification by mass spectrometry. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in LC-MS/MS caffeine quantification?

The most significant pitfalls in caffeine quantification by LC-MS/MS often stem from matrix effects, improper sample preparation, suboptimal chromatographic conditions, and errors in data processing.[1][2] Matrix effects, particularly ion suppression, can drastically reduce the analyte signal and compromise the accuracy and sensitivity of the assay.[1][2][3] Sample preparation must efficiently remove interfering substances while ensuring high recovery of caffeine.[4] Chromatographic issues like poor peak shape or retention time shifts can affect reproducibility, while data analysis errors such as using an incorrect calibration model can lead to inaccurate results.[5][6][7]

Q2: What is a suitable internal standard (IS) for caffeine analysis and why is it crucial?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₃-caffeine or caffeine-d9 (B20866) (deuterated caffeine).[4][8][9] An SIL-IS is considered the gold standard because it has nearly identical chemical properties and chromatographic behavior to caffeine, meaning it co-elutes and experiences similar matrix effects and ionization efficiency.[4] This allows it to accurately compensate for variations during sample preparation and injection, significantly improving the precision and accuracy of quantification.[5][9][10] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[11]

Q3: Can I use a calibration curve prepared in a pure solvent instead of the sample matrix?

Using a calibration curve prepared in a solvent (non-matched matrix) is generally not recommended due to the high potential for matrix effects, which can lead to inaccurate quantification.[5][10] However, some studies have demonstrated that if a suitable stable isotope-labeled internal standard is used, it is possible to obtain accurate and precise results with a solvent-based curve.[5][9][10] This is because the IS effectively compensates for the signal suppression or enhancement caused by the matrix.[9] Validation is critical, and the slopes of matrix-based and solvent-based curves should be compared to confirm the absence of significant matrix effects.[9][10]

Troubleshooting Guides
Section 1: Sample Preparation

Q: My caffeine recovery is low and inconsistent. How can I improve my sample preparation?

A: Low and variable recovery is often due to an inefficient extraction method for your specific sample matrix.

  • Problem: For complex biological matrices like plasma or serum, simple "dilute-and-shoot" methods are often inadequate.[1][8] Endogenous components like proteins and phospholipids (B1166683) can interfere with the analysis.[8]

  • Solution 1: Protein Precipitation (PPT): This is a simple and rapid method for plasma samples.[3][4] Acetonitrile (B52724) is commonly used, but the addition of an acid, like formic acid, can improve the precipitation of proteins and reduce background noise.[3][4]

  • Solution 2: Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can be optimized to remove specific interferences, leading to higher sensitivity.[12] It is particularly useful for complex matrices or when very low detection limits are required.[1]

  • Solution 3: Liquid-Liquid Extraction (LLE): LLE is another effective cleanup technique that can be used to isolate caffeine from interfering compounds based on its solubility in different immiscible solvents.[1][11]

Experimental Protocol: Protein Precipitation for Caffeine in Human Plasma

This protocol is adapted from methodologies designed for rapid sample cleanup in clinical and research settings.[3][4]

  • Prepare Reagents: Create a precipitation solution of methanol (B129727) or acetonitrile containing 125 mM formic acid.[3][4] This solution should also contain your internal standard (e.g., caffeine-d9) at a known concentration.[3]

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of your plasma sample, calibration standard, or quality control (QC) sample.

  • Precipitation: Add 300-400 µL of the cold precipitation solution to the plasma sample. The ratio of solvent to plasma is typically 3:1 or 4:1.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the caffeine and internal standard, and transfer it to a clean vial for LC-MS/MS analysis. For some methods, a further dilution step with the mobile phase may be required.

Section 2: Chromatography

Q: My caffeine peak shape is poor (tailing, fronting, or splitting). What are the common causes?

A: Poor peak shape can be caused by column issues, sample overload, or interactions with the mobile phase.

  • Column Contamination/Degradation: Particulates from the sample or precipitated buffers can block the column frit, causing high backpressure and distorted peaks.[6] The column itself can degrade over time.

    • Troubleshooting: Use an in-line filter or guard column to protect the analytical column.[6] If contamination is suspected, flush the column according to the manufacturer's instructions.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting.[6]

    • Troubleshooting: Dilute the sample and re-inject. Ensure your sample concentration is within the linear range of your calibration curve.

  • Mobile Phase Mismatch: If the sample solvent is much stronger than the initial mobile phase, it can cause the analyte to move through the column improperly, resulting in peak splitting or broadening.

    • Troubleshooting: Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase composition.

Q: Why are my retention times shifting between injections?

A: Retention time shifts are a common problem indicating a lack of stability in the LC system.[7]

  • Mobile Phase Composition: Inaccurate mixing of gradient solvents or evaporation of the organic component can alter the mobile phase composition and cause shifts.[7]

    • Troubleshooting: Prepare fresh mobile phase daily. Ensure solvent bottle caps (B75204) are properly sealed to prevent evaporation.

  • Column Temperature: Fluctuations in ambient temperature can affect column temperature and lead to retention time drift.

    • Troubleshooting: Use a column oven to maintain a constant, elevated temperature (e.g., 35-40°C) for stable and reproducible chromatography.[3]

  • System Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, will cause retention time to drift.

    • Troubleshooting: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.

Section 3: Mass Spectrometry & Data Analysis

Q: My signal intensity is low and variable, especially in biological samples. Could this be ion suppression?

A: Yes, this is a classic symptom of ion suppression, a major form of matrix effect where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[2][3][13]

  • Mechanism: In electrospray ionization (ESI), components from the matrix compete with caffeine for access to the droplet surface for ionization or alter the droplet's physical properties, reducing the number of caffeine ions that reach the detector.[14]

  • How to Diagnose: A simple diagnostic test involves a post-column infusion experiment. Infuse a standard solution of caffeine at a constant rate into the LC flow after the analytical column. Inject a blank, extracted matrix sample. A dip in the otherwise stable caffeine signal at elution times where matrix components emerge indicates ion suppression.

  • How to Mitigate:

    • Improve Sample Cleanup: Use more rigorous extraction methods like SPE or LLE to remove interfering compounds (e.g., phospholipids).[14]

    • Optimize Chromatography: Modify the LC gradient to separate caffeine from the suppression zones.[3]

    • Use a Stable Isotope-Labeled IS: As mentioned, a SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing it to correct for the signal loss.[4]

    • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, but may compromise the limit of quantification.[13]

Q: My calibration curve is not linear or has a poor correlation coefficient (R² < 0.99). What should I check?

A: A non-linear calibration curve can result from several issues ranging from sample preparation to detector saturation.

  • Incorrect Weighting Factor: For bioanalytical assays, heteroscedasticity (non-uniform variance) is common. Using a weighting factor, such as 1/x or 1/x², in the linear regression can often correct this and improve accuracy at the lower end of the curve.[5]

  • Detector Saturation: At the highest concentration points, the MS detector can become saturated, leading to a plateau in the response and a non-linear curve.

    • Troubleshooting: Extend the calibration range to a lower concentration or dilute the upper-level standards.

  • Inaccurate Standard Preparation: Errors in pipetting or dilution during the preparation of calibration standards are a common source of non-linearity.

    • Troubleshooting: Carefully prepare a fresh set of standards. Use calibrated pipettes and follow good laboratory practices.

Data & Parameters
Quantitative Data Tables

Table 1: Example of Matrix Effects on Caffeine in Human Plasma

This table summarizes how different concentrations of a mobile phase additive (formic acid) can influence matrix effects. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

AnalyteMobile Phase HCOOHAbsolute Matrix Effect (%)
Caffeine 5 mM98.5%
Caffeine-d9 (IS) 5 mM99.2%
Caffeine 25 mM101.3%
Caffeine-d9 (IS) 25 mM102.1%
Data adapted from a study on human plasma.[3] The results show minimal matrix effect for caffeine and its SIL-IS, demonstrating the effectiveness of the method.

Table 2: Typical LC-MS/MS Method Validation Parameters for Caffeine

This table presents typical performance characteristics from validated methods for caffeine quantification.

ParameterTypical Value/RangeReference(s)
Linearity (R²) > 0.99[5][15]
Regression Model Linear, with 1/x² weighting[5]
Accuracy (% Bias) Within ±15% (85-115%)[12][15]
Precision (% CV) < 15%[12][15]
Recovery 80 - 110%[15][16]
Lower Limit of Quantification (LLOQ) 0.05 - 30 ng/mL[15]
Visualized Workflows and Logic

// Edges Sample -> Spike -> Extract -> Dry -> Inject -> Separate -> Detect -> Integrate -> Calibrate -> Quantify; }

Caption: General workflow for caffeine quantification using LC-MS/MS.

// Nodes Start [label="Problem:\nInconsistent Peak Areas", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_IS [label="Is the Internal Standard (IS)\npeak area also inconsistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Yes Path IS_Inconsistent [label="YES"]; Check_Injection [label="Potential Injection Issue:\n- Check autosampler, syringe, vial caps\n- Check for air bubbles in system", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path IS_Consistent [label="NO"]; Check_Matrix [label="Potential Matrix Effect or\nExtraction Variability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Integration [label="Is peak integration correct?\n- Check baseline\n- Consistent start/end points", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Integration Path Integration_Bad [label="NO"]; Fix_Integration [label="Adjust integration parameters manually\nor use a more robust algorithm.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Integration_Good [label="YES"]; Review_Extraction [label="Review sample extraction procedure\nfor consistency. Consider SPE for\nbetter cleanup and less variability.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_IS; Check_IS -> Check_Injection [label=" YES"]; Check_IS -> Check_Matrix [label=" NO "]; Check_Matrix -> Check_Integration; Check_Integration -> Fix_Integration [label=" NO"]; Check_Integration -> Review_Extraction [label=" YES"]; }

Caption: Troubleshooting logic for inconsistent peak areas.

// Relationships Droplet:f0 -> Desolvation [style=invis]; Desolvation -> Ionization;

// Ideal Path Ionization -> AnalyteSignal [label="Ideal Condition:\nNo Matrix Interference", color="#34A853"];

// Suppression Path Ionization -> SuppressedSignal [label="Ion Suppression:\nMatrix components compete for\nionization, reducing analyte signal", color="#EA4335", style=dashed, constraint=false]; }

Caption: Conceptual diagram of ion suppression in an ESI source.

References

Technical Support Center: Refining Solid-Phase Extraction of Caffeine from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the solid-phase extraction (SPE) of caffeine (B1668208) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the first step in extracting caffeine from soil samples before solid-phase extraction (SPE)?

A1: It is crucial to first perform a solid-liquid extraction to transfer the caffeine from the soil matrix into a liquid solvent. Directly applying soil to an SPE cartridge is not feasible as it will clog the cartridge and lead to poor recovery. The initial extraction is typically done by mixing the soil sample with a suitable organic solvent or solvent mixture and using techniques like sonication or mechanical shaking to facilitate the extraction of caffeine into the liquid phase.

Q2: Which SPE sorbent is most suitable for caffeine extraction?

A2: For caffeine, which is a moderately polar compound, reversed-phase sorbents are commonly used. The most recommended sorbents are C18 (octadecylsilane) and polymeric sorbents like Hydrophilic-Lipophilic Balance (HLB).[1][2] C18 is a good starting point for many applications, while HLB can offer higher retention and recovery for a broader range of compounds, including more polar analytes.

Q3: What are "matrix effects" in the context of soil sample analysis, and how can they affect my results?

A3: Matrix effects are the alteration of the analytical signal of the target analyte (caffeine) due to the presence of other components in the sample matrix.[3] In soil, co-extracted substances like humic and fulvic acids are common sources of matrix effects.[3] These interferences can lead to signal suppression or enhancement in the final analysis (e.g., by LC-MS), resulting in inaccurate quantification of caffeine.[3] They can also manifest as peak tailing or reduced response in chromatographic analysis.[3]

Q4: How can I minimize matrix effects from humic acids?

A4: Several strategies can be employed to minimize interference from humic acids. A thorough sample cleanup is the most effective approach.[3] This can be achieved by optimizing the wash step during SPE with a solvent that is strong enough to remove humic acids without eluting the caffeine. Additionally, adjusting the pH of the initial extraction solvent can sometimes reduce the co-extraction of humic acids.[3] Another technique is to use matrix-matched calibration standards, which involves preparing your calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as your samples.[3]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Caffeine from Soil

This protocol outlines a general procedure for the extraction of caffeine from soil samples using C18 SPE cartridges. Optimization may be required based on soil type and analytical instrumentation.

I. Initial Solid-Liquid Extraction

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Weigh 5-10 g of the dried soil into a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

    • Vortex the sample for 1 minute, then sonicate for 15-30 minutes in an ultrasonic bath.

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.

    • Carefully collect the supernatant for SPE cleanup.

II. Solid-Phase Extraction (SPE) Procedure

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant from the initial extraction onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. This step may need optimization to effectively remove humic acids without losing caffeine.

  • Elution:

    • Elute the caffeine from the cartridge with 5-10 mL of a stronger solvent, such as methanol or acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase used for the final analysis (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before analysis by HPLC-UV or LC-MS.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of caffeine using SPE followed by liquid chromatography. Note that these values can vary depending on the specific soil matrix, instrumentation, and method validation parameters.

ParameterTypical ValueSource(s)
Recovery 80-110%[1]
Limit of Detection (LOD) 0.02 - 10 ng/mL[1]
Limit of Quantification (LOQ) 0.06 - 40 ng/mL[4]
Relative Standard Deviation (RSD) < 15%[4]

Troubleshooting Guide

Issue: Low Recovery of Caffeine

Possible Cause Troubleshooting Step
Inefficient Initial Extraction Ensure the chosen extraction solvent is appropriate for caffeine and the soil type. Increase sonication time or use a more vigorous shaking method. Consider adjusting the pH of the extraction solvent.
Analyte Breakthrough During Loading The sample is loaded too quickly, or the sorbent capacity is exceeded. Reduce the flow rate during sample loading. If the problem persists, consider using a larger SPE cartridge or diluting the sample.
Analyte Loss During Washing The wash solvent is too strong and is eluting the caffeine along with the interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).
Incomplete Elution The elution solvent is not strong enough to desorb the caffeine from the sorbent. Use a stronger elution solvent (e.g., a higher percentage of organic solvent or a different organic solvent like acetonitrile). Increase the volume of the elution solvent.

Issue: High Background Noise or Interfering Peaks in Chromatogram

Possible Cause Troubleshooting Step
Co-elution of Matrix Components Inadequate removal of matrix interferences like humic acids. Optimize the wash step by using a slightly stronger wash solvent or by adding a modifier to the wash solvent. Consider using a different SPE sorbent (e.g., HLB) that may offer better selectivity.
Contamination from Solvents or Glassware Impurities in the solvents or contaminants on the glassware can introduce background noise. Use high-purity HPLC-grade solvents and ensure all glassware is thoroughly cleaned.
Carryover from Previous Injections Residual analyte from a previous, more concentrated sample is retained in the analytical system. Run blank injections between samples to ensure the system is clean.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SoilSample 1. Soil Sample (Air-dried, Sieved) SolventExtraction 2. Solid-Liquid Extraction (e.g., Acetonitrile/Water, Sonication) SoilSample->SolventExtraction Centrifugation 3. Centrifugation SolventExtraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Conditioning 5. Cartridge Conditioning (Methanol, then Water) Loading 6. Sample Loading Supernatant->Loading Conditioning->Loading Washing 7. Washing (e.g., 5% Methanol in Water) Loading->Washing Elution 8. Elution (e.g., Methanol) Washing->Elution Evaporation 9. Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution 10. Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis 11. HPLC-UV or LC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the solid-phase extraction of caffeine from soil samples.

Troubleshooting_Low_Recovery cluster_solutions1 Solutions for Initial Extraction cluster_solutions2 Solutions for Breakthrough cluster_solutions3 Solutions for Wash Loss cluster_solutions4 Solutions for Incomplete Elution Start Low Caffeine Recovery CheckInitialExtraction Investigate Initial Solid-Liquid Extraction Start->CheckInitialExtraction CheckBreakthrough Analyze Waste from Sample Loading Step Start->CheckBreakthrough CheckWash Analyze Wash Solution Start->CheckWash CheckElution Investigate Elution Step Start->CheckElution Sol1_1 - Use stronger solvent - Increase extraction time/energy - Adjust pH CheckInitialExtraction->Sol1_1 Sol2_1 - Decrease loading flow rate - Use larger SPE cartridge - Dilute sample CheckBreakthrough->Sol2_1 Sol3_1 - Use weaker wash solvent CheckWash->Sol3_1 Sol4_1 - Use stronger elution solvent - Increase elution volume CheckElution->Sol4_1

Caption: Logical troubleshooting guide for low caffeine recovery in SPE.

References

Technical Support Center: Minimizing Off-Target Effects of Caffeine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using caffeine (B1668208) in cell-based assays. Our goal is to help you minimize off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of caffeine in cell-based assays?

Caffeine's primary mechanism of action is the antagonism of adenosine (B11128) A1 and A2A receptors.[1] However, at higher concentrations, it can exert several off-target effects that may confound experimental results. These include:

  • Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

  • Modulation of intracellular calcium (Ca2+) release: Caffeine can sensitize ryanodine (B192298) receptors (RyRs) and, to a lesser extent, interact with inositol (B14025) trisphosphate receptors (IP3Rs), leading to the release of Ca2+ from the endoplasmic reticulum.[2][3]

  • Interaction with gamma-aminobutyric acid (GABA) A receptors: Caffeine can act as a non-competitive antagonist at GABA-A receptors.[4]

Q2: At what concentrations do the off-target effects of caffeine become significant?

The concentration at which off-target effects appear is crucial and cell-type dependent. As a general guideline:

  • Adenosine Receptor Antagonism: Typically occurs at low micromolar (µM) concentrations.

  • Phosphodiesterase Inhibition: Generally requires higher concentrations, often in the high micromolar to millimolar (mM) range.[5]

  • Calcium Mobilization: Sensitization of ryanodine receptors can be observed at concentrations ranging from high micromolar to millimolar.[3][6]

  • GABA-A Receptor Modulation: This effect is typically seen at higher, near-toxic concentrations.[5]

It is essential to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration of caffeine that elicits the desired on-target effect while minimizing off-target responses.

Q3: Can caffeine affect cell viability and proliferation in my assays?

Yes, caffeine can impact cell viability and proliferation in a dose-dependent manner. At lower concentrations (e.g., <1 mM), caffeine may have minimal effects on cell viability or even promote proliferation in some cell types.[7] However, at higher concentrations (typically >1 mM), caffeine can induce cell cycle arrest, apoptosis, and a significant decrease in cell viability.[7][8][9] These effects are often cell-line specific. For instance, some cancer cell lines may be more sensitive to caffeine-induced apoptosis than non-cancerous cell lines.[8]

Troubleshooting Guide

Problem 1: Unexpected changes in cell viability or proliferation after caffeine treatment.

  • Possible Cause 1: Caffeine concentration is too high.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 10 mM) and assess cell viability using a standard method like the MTT or CCK-8 assay.[8][10]

  • Possible Cause 2: Cell-type specific sensitivity.

    • Solution: Be aware that different cell lines have varying sensitivities to caffeine. What is non-toxic for one cell line may be cytotoxic for another. Always establish a baseline for your specific cell model.

  • Possible Cause 3: Confounding effects on the cell cycle.

    • Solution: If your assay is sensitive to cell cycle changes, consider performing cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) to assess if caffeine is causing an arrest at a particular phase.[7][10]

Problem 2: Observing effects that are inconsistent with adenosine receptor antagonism.

  • Possible Cause 1: Off-target engagement of phosphodiesterases.

    • Solution: Measure intracellular cAMP levels. An unexpected increase in cAMP may indicate PDE inhibition. If this is the case, try to use a lower concentration of caffeine. Alternatively, consider using a more specific adenosine receptor antagonist.

  • Possible Cause 2: Alterations in intracellular calcium signaling.

    • Solution: Monitor intracellular calcium levels using a fluorescent indicator like Fura-2 or Fluo-4.[3][11] A transient or sustained increase in cytosolic calcium may point to off-target effects on ryanodine or IP3 receptors.

  • Possible Cause 3: Interaction with GABA-A receptors.

    • Solution: This is more likely at very high caffeine concentrations. If you suspect GABAergic modulation, consider using a GABA-A receptor antagonist (e.g., bicuculline) as a control to see if it occludes the effect of caffeine.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to caffeine's on- and off-target effects.

Table 1: Concentration Ranges for On-Target and Off-Target Effects of Caffeine

Target/EffectTypical Effective Concentration RangeReference(s)
On-Target
Adenosine Receptor Antagonism1 - 50 µM[12]
Off-Target
Phosphodiesterase (PDE) Inhibition>100 µM - mM[5]
Ryanodine Receptor (RyR) Sensitization100 µM - 10 mM[3][6]
GABA-A Receptor Antagonism>500 µM[5]
Effects on Cell Viability/ProliferationHighly variable; cytotoxic effects often >1 mM[7][8][9]

Table 2: IC50/EC50 Values of Caffeine for Various Targets

TargetIC50/EC50Cell/System TypeReference(s)
Adenosine A1 Receptor (Ki)~10.7 µM[5]
Adenosine A2A Receptor (Ki)~9.56 µM[5]
Phosphodiesterase (PDE1B)480 µM[5]
Phosphodiesterase (PDE2)710 µM[5]
Phosphodiesterase (PDE5)690 µM[5]
Ryanodine Receptor 2 (RyR2) (EC50)9.0 ± 0.4 mMDiastolic quasi-cell-like solutions[1][13]

Experimental Protocols

Protocol 1: Determining the Effect of Caffeine on Cell Viability using the MTT Assay

This protocol is adapted from standard MTT assay procedures.[10][14][15][16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Caffeine stock solution (e.g., 100 mM in sterile water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of caffeine in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve caffeine).

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different caffeine concentrations (and controls) to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measuring Changes in Intracellular Calcium ([Ca2+])

This protocol is a general guideline for using fluorescent calcium indicators.[3][11][17]

Materials:

  • Cells of interest plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Caffeine stock solution

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Culture cells to the desired confluency on the appropriate imaging plates.

  • Prepare the dye loading solution by diluting the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to facilitate dye entry into the cells.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to the cells and allow them to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.

  • Place the plate on the fluorescence microscope or plate reader and begin recording the baseline fluorescence.

  • Add the desired concentration of caffeine to the cells and continue to record the fluorescence intensity over time to capture any changes in intracellular calcium.

  • At the end of the experiment, you can add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax) and a calcium chelator (e.g., EGTA) to determine the minimum fluorescence signal (Fmin) for calibration purposes if desired.

Visualizations

Caffeine_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Caffeine Caffeine AR Adenosine Receptor Caffeine->AR Antagonizes PDE Phosphodiesterase Caffeine->PDE Inhibits GABA_R GABA-A Receptor Caffeine->GABA_R Antagonizes RyR Ryanodine Receptor Caffeine->RyR Sensitizes IP3R IP3 Receptor Caffeine->IP3R Modulates Adenosine Adenosine Adenosine->AR Activates AC Adenylate Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Ca_Cytosol [Ca2+] RyR->Ca_Cytosol Releases Ca2+ IP3R->Ca_Cytosol Releases Ca2+ Ca_ER [Ca2+] Ca_ER->RyR Ca_ER->IP3R

Caption: Overview of Caffeine's On- and Off-Target Signaling Pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result with Caffeine Check_Viability Is Cell Viability/Proliferation Unexpectedly Altered? Start->Check_Viability Dose_Response Perform Dose-Response Curve (e.g., MTT Assay) Check_Viability->Dose_Response Yes Check_Adenosine Is the Effect Inconsistent with Adenosine Receptor Antagonism? Check_Viability->Check_Adenosine No Select_Concentration Select Non-Toxic Concentration Dose_Response->Select_Concentration Select_Concentration->Check_Adenosine Measure_cAMP Measure Intracellular cAMP Check_Adenosine->Measure_cAMP Yes Measure_Ca Measure Intracellular Calcium Check_Adenosine->Measure_Ca Yes Consider_GABA Consider GABA-A Receptor Interaction (High Conc.) Check_Adenosine->Consider_GABA Yes Refine_Experiment Refine Experimental Design: - Lower Caffeine Concentration - Use More Specific Controls - Consider Alternative Compounds Check_Adenosine->Refine_Experiment No, consistent Elevated_cAMP Elevated cAMP? → PDE Inhibition Measure_cAMP->Elevated_cAMP Altered_Ca Altered Ca2+ Signal? → RyR/IP3R Modulation Measure_Ca->Altered_Ca Consider_GABA->Refine_Experiment Elevated_cAMP->Refine_Experiment Altered_Ca->Refine_Experiment

Caption: Troubleshooting Workflow for Unexpected Results with Caffeine.

References

Technical Support Center: Troubleshooting Variability in Caffeine-Induced Behavioral Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the variability observed in caffeine-induced behavioral responses during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in behavioral responses to caffeine (B1668208)?

Variability in caffeine's effects stems from a combination of genetic, metabolic, and environmental factors. Individual differences in response to caffeine can be attributed to variations at both the metabolic (pharmacokinetic) and drug-receptor (pharmacodynamic) levels.[1] Key factors include:

  • Genetic Polymorphisms: Variations in genes encoding for the primary metabolizing enzyme, Cytochrome P450 1A2 (CYP1A2), and the main target receptor, the adenosine (B11128) A2A receptor (ADORA2A), are significant contributors.[1][2][3][4][5]

  • Metabolism: The CYP1A2 enzyme is responsible for breaking down caffeine.[4] Genetic variations in the CYP1A2 gene determine whether an individual is a "fast" or "slow" metabolizer, which affects the duration and intensity of caffeine's effects.[4]

  • Habitual Caffeine Intake: Regular consumption leads to tolerance, which can diminish the acute behavioral responses to caffeine.[6] Conversely, withdrawal from chronic use can also significantly alter baseline behavior and responsiveness.[7][8][9][10]

  • Environmental Factors: Age, sex, and the use of other substances can influence caffeine's effects.[1][11] For example, smoking can increase the activity of the CYP1A2 enzyme.[11]

  • Experimental Design: The dose, route of administration, and timing of caffeine administration can all impact the observed behavioral outcomes.[12][13]

Q2: How do genetic variations in CYP1A2 and ADORA2A specifically influence behavioral responses?

Genetic variations in these two key genes have distinct impacts on how an individual responds to caffeine:

  • CYP1A2 Gene: This gene codes for the CYP1A2 enzyme, which metabolizes approximately 95% of ingested caffeine.[14] A specific single nucleotide polymorphism (SNP), rs762551, is associated with different rates of caffeine metabolism.[1] Individuals with the AA genotype are considered "fast metabolizers," while those with AC or CC genotypes are "slow metabolizers."[11] This variation can influence the risk of certain health outcomes in caffeine consumers and may affect the ergogenic benefits of caffeine.[2][3]

  • ADORA2A Gene: This gene encodes the adenosine A2A receptor, a primary target of caffeine in the brain. Caffeine exerts its stimulant effects by blocking these receptors.[1][2] Polymorphisms in the ADORA2A gene have been linked to differences in caffeine-induced anxiety and sleep disturbances.[1][2][3][5]

Q3: What is the role of tolerance and withdrawal in experimental variability?

Tolerance and withdrawal are critical factors to control in caffeine research:

  • Tolerance: Chronic exposure to caffeine can lead to the upregulation of adenosine receptors, diminishing the stimulant effects of a given dose.[6] This means that habitual caffeine users may show a blunted behavioral response compared to caffeine-naïve subjects. Tolerance to the pressor effects of caffeine can develop rapidly.[6]

  • Withdrawal: Cessation of regular caffeine intake can lead to a withdrawal syndrome characterized by headache, fatigue, drowsiness, and difficulty concentrating.[7][9][10] These symptoms can confound behavioral testing by altering baseline performance and mood.[9] The onset of withdrawal symptoms typically occurs 12-24 hours after the last dose, peaks at 20-48 hours, and can last for up to a week.[8][10]

Troubleshooting Guides

Issue 1: High inter-individual variability in locomotor activity data in rodent studies.

Possible Causes:

  • Genetic Differences: Even within the same strain, genetic drift can lead to variations in caffeine metabolism and receptor sensitivity.

  • Undocumented Caffeine Exposure: Standard laboratory chow and bedding can sometimes contain low levels of caffeine or other methylxanthines, leading to unintended pre-exposure and tolerance.

  • Circadian Rhythm Disruptions: Testing at different times of the day can introduce variability, as baseline locomotor activity and caffeine sensitivity can fluctuate.[15]

  • Handling Stress: Inconsistent handling of animals can lead to stress-induced alterations in locomotor activity, masking or exaggerating the effects of caffeine.

Troubleshooting Steps:

  • Control for Genetic Background: If possible, use genetically defined inbred strains. When using outbred stocks, ensure a sufficiently large sample size to account for genetic diversity.

  • Standardize Diet and Environment: Use certified caffeine-free chow and bedding. House animals in a controlled environment with a strict 12-hour light/dark cycle.[15]

  • Acclimatize and Habituate: Allow animals to acclimate to the testing room for at least one hour before testing. Habituate animals to the testing apparatus to reduce novelty-induced hyperactivity.

  • Consistent Testing Time: Conduct all behavioral testing at the same time of day to minimize circadian effects.[15]

  • Standardize Handling Procedures: Ensure all experimenters use consistent and gentle handling techniques.

Issue 2: Inconsistent or paradoxical behavioral responses in human studies (e.g., sedation instead of stimulation).

Possible Causes:

  • Undisclosed Habitual Caffeine Intake: Participants may not accurately report their daily caffeine consumption, leading to unexpected tolerance or withdrawal effects.

  • Genetic "Slow Metabolizers": Individuals with the "slow metabolizer" genotype of the CYP1A2 gene may experience more pronounced and prolonged effects of caffeine, including negative side effects at lower doses.[4]

  • Caffeine Withdrawal: If participants are required to abstain from caffeine before the study, they may be experiencing withdrawal symptoms that interact with the acute effects of the administered dose.

  • Expectancy Effects: A participant's belief about whether they have received caffeine can influence their subjective and behavioral responses.[16]

Troubleshooting Steps:

  • Thorough Screening: Use detailed questionnaires to assess habitual caffeine intake. Consider using a washout period of at least one week to minimize the effects of tolerance, but be mindful of withdrawal.

  • Genetic Screening (Optional but Recommended): If resources permit, genotype participants for key polymorphisms in CYP1A2 and ADORA2A to account for genetic variability in your statistical analysis.

  • Control for Withdrawal: If a caffeine-free period is required, consider a placebo-controlled design where all participants are told they might receive caffeine.[17] Monitor for and record any withdrawal symptoms.

  • Implement a Balanced-Placebo Design: To disentangle the pharmacological effects of caffeine from expectancy effects, use a balanced-placebo design where participants are told they are receiving caffeine or a placebo, and within each of those groups, they actually receive either caffeine or a placebo.[16]

Quantitative Data Summary

Table 1: Key Genetic Polymorphisms and Their Influence on Caffeine Response

GenePolymorphism (SNP)GenotypePhenotypeImpact on Behavioral Response
CYP1A2 rs762551AAFast MetabolizerMore rapid clearance of caffeine; may require higher doses for stimulant effects.
AC or CCSlow MetabolizerSlower clearance of caffeine; increased risk of adverse effects like anxiety and insomnia at lower doses.[4]
ADORA2A rs5751876TT-Associated with increased caffeine-induced anxiety.[2][3]
rs4822415CC-Linked to alterations in sleep patterns following caffeine consumption.[1]

Table 2: Common Caffeine Dosages in Preclinical Behavioral Studies

Animal ModelBehavioral TestDosage Range (mg/kg)Route of AdministrationReference
Rat Locomotor Activity3 - 24p.o.[18]
Rat Self-Administration0.5 - 1.0Oral[16][19]
Mouse Locomotor Activity10 - 50i.p.[20]
Mouse Anxiety-like Behavior25 - 100i.p.[13]

Experimental Protocols

Protocol 1: Assessment of Caffeine-Induced Locomotor Activity in Rodents
  • Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water under a 12:12-h light-dark cycle.

  • Apparatus: An open-field arena (e.g., 40x40 cm) equipped with infrared beams or a video-tracking system to automatically record locomotor activity.[15][18]

  • Procedure: a. Habituate the rats to the testing room for at least 60 minutes before the experiment. b. Administer caffeine (e.g., 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. c. Immediately place the rat in the center of the open-field arena. d. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).[21]

  • Data Analysis: Compare locomotor activity parameters between the caffeine- and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Caffeine Self-Administration in Rats
  • Animals: Male Sprague-Dawley rats are trained to press a lever for a reward.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a system for delivering either intravenous infusions or oral rewards.

  • Procedure: a. Rats are trained to press an active lever for a primary reinforcer, such as a sucrose (B13894) solution. b. Once stable responding is established, caffeine is introduced. For intravenous self-administration, each active lever press delivers a small infusion of caffeine. For oral self-administration, caffeine is mixed into the sucrose solution.[19] c. Sessions are typically run daily for 1-2 hours.

  • Data Analysis: The primary dependent measure is the number of active lever presses versus inactive lever presses. A higher number of active lever presses indicates that caffeine is acting as a reinforcer.

Visualizations

CaffeineMetabolism cluster_ingestion Ingestion & Absorption cluster_liver Liver Metabolism cluster_excretion Excretion Caffeine Caffeine CYP1A2 CYP1A2 Enzyme Caffeine->CYP1A2 Metabolized by Paraxanthine Paraxanthine (~84%) CYP1A2->Paraxanthine Theobromine Theobromine (~12%) CYP1A2->Theobromine Theophylline Theophylline (~4%) CYP1A2->Theophylline Urine Excreted in Urine Paraxanthine->Urine Theobromine->Urine Theophylline->Urine

Caption: Simplified overview of caffeine metabolism in the liver.

AdenosineSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_receptor A1 Receptor Adenosine->A1_receptor Binds to D2_receptor D2 Receptor A1_receptor->D2_receptor Inhibits Dopamine Dopamine Dopamine->D2_receptor Binds to Stimulation Neuronal Stimulation D2_receptor->Stimulation Leads to Caffeine Caffeine Caffeine->A1_receptor Blocks

Caption: Caffeine's antagonism of the adenosine A1 receptor.

ExperimentalWorkflow start Start: Animal Acclimation (1 week) habituation Habituation to Handling and Test Environment (3 days) start->habituation baseline Baseline Behavioral Testing (e.g., Locomotor Activity) habituation->baseline grouping Random Assignment to Groups (Caffeine vs. Vehicle) baseline->grouping treatment Caffeine/Vehicle Administration grouping->treatment testing Post-Treatment Behavioral Testing treatment->testing data_analysis Data Collection and Statistical Analysis testing->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for a caffeine study.

References

Technical Support Center: Optimizing 1,3,7-Trimethylpurine-2,6-dione (Caffeine) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1,3,7-trimethylpurine-2,6-dione (caffeine) dosage for their in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for caffeine (B1668208) in rodent studies?

A starting dose for caffeine in rodent studies can vary significantly depending on the research question and the animal model. For cognitive enhancement studies in rats, doses as low as 0.3-10 mg/kg have been shown to be effective.[1][2] For neuroprotective effects in mouse models of neurodegenerative diseases, doses in the range of 3-5 mg/kg are often used.[3] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: How should I administer caffeine to my animals?

The most common routes of administration for caffeine in in vivo studies are oral (in drinking water or by gavage) and intraperitoneal (IP) injection. The choice of administration route can affect the pharmacokinetics of caffeine. For example, in food-limited rats, both oral and IP administration resulted in dose-proportional serum caffeine concentrations, but the apparent volume of distribution and clearance differed between the two routes.[4]

Q3: What are the signs of caffeine toxicity in rodents?

Caffeine overdose can lead to neurotoxic effects.[5] High doses of caffeine can induce anxiety-like behaviors in mice.[6] The lethal dose of caffeine in rats has been estimated to be between 150-265 mg/kg.[5] Signs of toxicity can include restlessness, nervousness, tremors, and in severe cases, seizures.[7] It is important to carefully monitor animals for any adverse effects, especially during initial dose-finding studies.

Q4: How does the metabolism of caffeine differ between species?

While the absorption, bioavailability, and excretion of caffeine are generally similar among many laboratory animals and humans, there are significant differences in metabolism.[5] For instance, the half-life of caffeine is longer in pregnant rats and rabbits compared to non-pregnant females or males.[5] These species-specific differences in metabolism can impact the effective and toxic dose ranges.

Q5: Can tolerance develop to the effects of caffeine with chronic administration?

Yes, tolerance can develop to some of the effects of caffeine. For example, tolerance to the locomotor stimulant effect of caffeine has been observed in mice after just a few days of chronic treatment.[8] However, interestingly, the neuroprotective effects of caffeine against MPTP-induced toxicity did not show tolerance with chronic administration in the same study.[8]

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable effect at the chosen dose. The dose may be too low for the specific animal model or desired outcome.Increase the dose incrementally in a pilot study. Consider the route of administration, as it can affect bioavailability.
The timing of administration may not be optimal.Adjust the time between caffeine administration and behavioral testing. Caffeine typically reaches peak plasma concentrations within 30-120 minutes after administration.[9]
High variability in experimental results. Individual differences in caffeine metabolism.Ensure a homogenous group of animals in terms of age, sex, and strain. Increase the sample size to account for individual variability.
Inconsistent administration of caffeine.Use precise methods for caffeine administration, such as oral gavage, to ensure each animal receives the intended dose.
Animals exhibit signs of anxiety or distress. The dose of caffeine may be too high.Reduce the caffeine dosage. Doses of 50-100 mg/kg have been shown to have anxiogenic effects in mice.[6]
The experimental environment may be stressful.Acclimatize the animals to the testing environment before the experiment to minimize stress.
Unexpected mortality in the experimental group. The administered dose may be approaching the lethal range.Immediately cease the experiment and re-evaluate the dosage. The lethal dose in rats is estimated to be 150-265 mg/kg.[5]
Potential interaction with other experimental factors.Review all aspects of the experimental protocol for any confounding factors that could be interacting with caffeine.

Quantitative Data Summary

Table 1: Effective Doses of Caffeine in Rodent Models

Animal Model Dosage (mg/kg) Route of Administration Observed Effect Reference
Wistar Rats0.3 - 10IPImproved memory retention in the Morris water maze.[1][2]
Rats6.25 - 25IPIncreased motivation to obtain a non-drug reinforcer.[10]
APPsw Mice1.5 mg/day (in drinking water)OralReduced Aβ deposition in the hippocampus and entorhinal cortex.[3][11]
C57BL/6 Mice30IPNeuroprotection against MPTP-induced dopamine (B1211576) depletion.[12]
C57BL/6 Mice20IPAttenuated MPTP-induced loss of striatal dopamine.[8]

Table 2: Pharmacokinetic and Toxicological Data for Caffeine

Parameter Species Value Route of Administration Reference
Lethal Dose (LD50) Rats150 - 265 mg/kgNot Specified[5]
Toxic Dose Dogs120 - 200 mg/kgNot Specified[5]
Peak Plasma Concentration (Cmax) Sows20.02 ± 1.51 µg/mLOral (25 mg/kg)[13]
Time to Peak Concentration (Tmax) Sows9.51 ± 1.17 hOral (25 mg/kg)[13]

Experimental Protocols

Morris Water Maze for Assessing Spatial Learning and Memory in Rats

This protocol is adapted from studies investigating the effects of caffeine on cognitive performance.[1][2]

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the pool.

  • Acclimation: Allow rats to acclimate to the experimental room for at least one hour before testing.

  • Caffeine Administration: Administer caffeine (e.g., 0.3-30 mg/kg, IP) or vehicle 30 minutes before the training session.

  • Training:

    • Place the rat into the pool facing the wall at one of four starting positions.

    • Allow the rat to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.

    • If the rat fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial (Test Session):

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis: Analyze escape latency, path length to the platform during training, and time spent in the target quadrant during the probe trial.

Locomotor Activity Assessment in Mice

This protocol is based on studies examining the stimulant effects of caffeine.[8]

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm) equipped with infrared beams to automatically record movement.

  • Acclimation: Place mice in the testing room for at least 30 minutes before the experiment.

  • Caffeine Administration: Administer caffeine (e.g., 20 mg/kg, IP) or vehicle.

  • Testing:

    • Immediately after injection, place the mouse in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity between the caffeine-treated and control groups. For chronic studies, monitor activity levels over several days to assess the development of tolerance.

Visualizations

G cluster_0 Caffeine's Primary Mechanism of Action cluster_1 Downstream Cellular Effects cluster_2 Physiological Outcomes Caffeine This compound (Caffeine) AdenosineReceptor Adenosine Receptors (A1 and A2A) Caffeine->AdenosineReceptor Antagonist (Blocks Binding) Phosphodiesterase Phosphodiesterase (PDE) Caffeine->Phosphodiesterase Inhibits Calcium Increased Intracellular Ca2+ Release Caffeine->Calcium Promotes IncreasedNeurotransmission Increased Neurotransmitter Release (e.g., Dopamine, Norepinephrine) AdenosineReceptor->IncreasedNeurotransmission Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Binds and inhibits CNS_Stimulation Central Nervous System Stimulation (Increased Alertness) IncreasedNeurotransmission->CNS_Stimulation Sympathetic_Activation Sympathetic Nervous System Activation IncreasedNeurotransmission->Sympathetic_Activation cAMP Increased intracellular cAMP cAMP->Sympathetic_Activation Phosphodiesterase->cAMP Degrades Calcium->Sympathetic_Activation

Caption: Primary signaling pathways of caffeine.

G cluster_0 Phase 1: Dose-Finding Pilot Study cluster_1 Phase 2: Dose-Response Study cluster_2 Phase 3: Main Experiment Define_Objective Define Experimental Objective (e.g., cognitive enhancement, neuroprotection) Literature_Review Literature Review for Starting Doses Define_Objective->Literature_Review Select_Doses Select a Range of Doses (Low, Medium, High) Literature_Review->Select_Doses Administer_Doses Administer Doses to Small Groups of Animals Select_Doses->Administer_Doses Monitor_Toxicity Monitor for Acute Toxicity and Adverse Effects Administer_Doses->Monitor_Toxicity Preliminary_Efficacy Assess Preliminary Efficacy Administer_Doses->Preliminary_Efficacy Select_Optimal_Range Select Optimal Dose Range Based on Pilot Data Monitor_Toxicity->Select_Optimal_Range Preliminary_Efficacy->Select_Optimal_Range Larger_Groups Use Larger Animal Groups for Statistical Power Select_Optimal_Range->Larger_Groups Administer_Graded_Doses Administer Graded Doses and Vehicle Control Larger_Groups->Administer_Graded_Doses Measure_Outcomes Measure Primary and Secondary Outcomes Administer_Graded_Doses->Measure_Outcomes Analyze_Dose_Response Analyze Dose-Response Relationship Measure_Outcomes->Analyze_Dose_Response Select_Optimal_Dose Select Optimal Dose for Main Experiment Analyze_Dose_Response->Select_Optimal_Dose Conduct_Experiment Conduct Full-Scale Experiment Select_Optimal_Dose->Conduct_Experiment Data_Analysis Comprehensive Data Analysis and Interpretation Conduct_Experiment->Data_Analysis

Caption: Experimental workflow for dose optimization.

G cluster_0 Dosage Range cluster_1 Expected Outcomes Low_Dose Therapeutic_Effects Therapeutic Effects (e.g., Improved Memory, Neuroprotection) Low_Dose->Therapeutic_Effects Primarily associated with Moderate_Dose Moderate_Dose->Therapeutic_Effects Stimulant_Effects Psychomotor Stimulation Moderate_Dose->Stimulant_Effects High_Dose High_Dose->Stimulant_Effects Adverse_Effects Adverse Effects (e.g., Anxiety, Toxicity) High_Dose->Adverse_Effects Increased risk of

Caption: Dosage vs. expected outcomes.

References

Technical Support Center: Addressing Matrix Effects in Caffeine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of caffeine (B1668208) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis of caffeine?

A1: Matrix effects are the alteration of ionization efficiency for caffeine caused by co-eluting compounds from the sample matrix.[1][2] These interfering components, such as salts, lipids, and proteins, can either suppress (reduce) or enhance (increase) the caffeine signal, leading to inaccurate and imprecise quantification.[3][4] This phenomenon is a significant concern in complex biological matrices like plasma, urine, and tissue homogenates.[3]

Q2: How can I determine if my caffeine analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard caffeine solution into the mass spectrometer while injecting a blank, extracted sample matrix.[3][5] A deviation (dip or peak) in the baseline signal at the retention time of caffeine indicates the presence of ion suppression or enhancement.[3]

  • Quantitative Assessment (Post-Extraction Spike): This is a widely used method to quantify the extent of matrix effects.[3] It involves comparing the peak area of caffeine in a standard solution to the peak area of caffeine spiked into a blank matrix extract after the sample preparation process. A significant difference between the two indicates a matrix effect.[3] The matrix factor (MF) can be calculated, where an MF < 1 signifies ion suppression and an MF > 1 indicates ion enhancement.[3]

Q3: What are the primary strategies to minimize or eliminate matrix effects for caffeine analysis?

A3: The main strategies to combat matrix effects can be grouped into three categories:

  • Effective Sample Preparation: The goal is to remove interfering components from the sample before LC-MS/MS analysis.[1][6] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][7]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate caffeine from co-eluting matrix components is crucial.[1] This can be achieved by adjusting the mobile phase, gradient profile, or using a different column chemistry.[8]

  • Correction using Calibration Strategies: Employing specific calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2] The most effective strategies include the use of a stable isotope-labeled internal standard (SIL-IS) and the method of standard additions.[9][10]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of caffeine.

This is a classic symptom of unaddressed matrix effects.

Troubleshooting Steps:

  • Confirm Matrix Effects: First, verify that matrix effects are the underlying cause. Perform a post-column infusion experiment for a qualitative check or a quantitative post-extraction spike analysis to measure the matrix factor.

  • Optimize Sample Preparation: If matrix effects are confirmed, enhancing the sample cleanup is the first line of defense. The choice of technique depends on the matrix complexity.

    • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects.[11]

    • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning caffeine into an immiscible organic solvent, leaving many matrix components behind.[6][7]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering compounds, providing the cleanest extracts and minimizing matrix effects.[10][11]

  • Refine Chromatographic Conditions: If optimizing sample preparation is insufficient, modify the LC method to improve the separation of caffeine from interfering matrix components.[1] Consider adjusting the gradient elution profile or evaluating a column with a different stationary phase.

  • Implement a Robust Calibration Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recommended approach. A SIL-IS for caffeine (e.g., Caffeine-¹³C₃ or Caffeine-d₉) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[12][13][14]

    • Method of Standard Additions: This technique involves adding known amounts of a caffeine standard to aliquots of the unknown sample.[9][15] It is particularly useful when a suitable SIL-IS is unavailable or when the matrix composition is highly variable between samples.[9]

Issue 2: Inconsistent results between different sample batches.

This may indicate variability in the matrix composition across different samples or lots.

Troubleshooting Steps:

  • Evaluate Matrix Lot-to-Lot Variability: Perform the quantitative post-extraction spike analysis on blank matrix extracts from several different sources or batches to assess the consistency of the matrix effect.[3]

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in compensating for variations in matrix effects between different samples.[8]

  • Consider the Method of Standard Additions: If a SIL-IS is not available, the method of standard additions can be performed for each sample to account for its unique matrix composition.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Caffeine Analysis

Sample Preparation TechniqueTypical Recovery (%)Relative Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT)85 - 105%Can be significant (>15%)Fast, simple, inexpensiveLeast effective at removing interferences, high potential for matrix effects[11]
Liquid-Liquid Extraction (LLE)70 - 90%Moderate (<15%)Good selectivity, cleaner extracts than PPT[6]More labor-intensive, requires solvent optimization[6]
Solid-Phase Extraction (SPE)>85%Minimal (<15%)Most effective cleanup, highest reproducibility[11]More complex method development, higher cost

Note: The values presented are illustrative and can vary depending on the specific matrix, protocol, and analytical conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of caffeine in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spike): Extract a blank matrix sample using your established sample preparation protocol. Spike the resulting extract with the caffeine standard to the same final concentration as Set A.

    • Set C (Pre-Spike): Spike the blank matrix with the caffeine standard before the extraction process to the same final concentration as Set A.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for caffeine.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Mix 100 µL of plasma with 100 µL of an internal standard solution (ideally a SIL-IS for caffeine). Load the mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute caffeine and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation start Start Analysis qualitative Qualitative Check (Post-Column Infusion) start->qualitative quantitative Quantitative Check (Post-Extraction Spike) start->quantitative decision Matrix Effect Significant? qualitative->decision quantitative->decision optimize_prep Optimize Sample Preparation (PPT, LLE, SPE) decision->optimize_prep Yes validate Validate Method decision->validate No optimize_lc Optimize LC Separation optimize_prep->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is std_add Use Standard Addition Method use_is->std_add std_add->validate end Routine Analysis validate->end

Caption: Workflow for assessing and mitigating matrix effects in LC-MS/MS analysis.

SamplePrepComparison cluster_input Sample Input cluster_methods Sample Preparation Methods cluster_output Extract Cleanliness & Matrix Effect sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_out High Matrix Effect ppt->ppt_out lle_out Moderate Matrix Effect lle->lle_out spe_out Low Matrix Effect spe->spe_out

Caption: Comparison of sample preparation methods and their impact on matrix effects.

References

Technical Support Center: Purification of 1,3,7-Trimethylpurine-2,6-dione (Caffeine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude caffeine, presented in a question-and-answer format.

Question: My final product has a low yield after recrystallization. What are the possible causes and solutions?

Answer: Low yield is a common issue in recrystallization. Several factors could be responsible:

  • Excessive Solvent: Using too much solvent to dissolve the crude caffeine will result in a significant portion of the product remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[1] If too much solvent has been added, carefully evaporate some of it to concentrate the solution.[2]

  • Incomplete Crystallization: Cooling the solution too quickly or not allowing enough time for crystallization can lead to poor recovery.

    • Solution: Allow the solution to cool slowly to room temperature undisturbed to promote the formation of larger, purer crystals.[1] Afterwards, place the solution in an ice bath to maximize precipitation.[1]

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel stem), product can be lost.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration steps to ensure the solution remains hot and the product stays dissolved.

  • Transfer Losses: Material is inevitably lost during transfers between flasks and on the filter paper.

    • Solution: Minimize the number of transfers. Rinse glassware with a small amount of cold solvent to recover any adhering crystals and add this rinse to the main product on the filter.[1]

Question: The purified caffeine is not pure white; it has a yellow or green tint. How can I remove these colored impurities?

Answer: A colored tint indicates the presence of impurities, which are common in extracts from natural sources like tea or coffee.[3]

  • Green Tint: This is often due to co-extraction of chlorophyll.[4]

  • Yellow/Brown Tint: This can be caused by tannins or other polyphenolic compounds that were not fully removed during the initial extraction.[3]

Solutions:

  • Improve Initial Extraction: Ensure a base, such as sodium carbonate or calcium carbonate, is used during the initial hot water extraction from tea leaves or coffee grounds.[2] The base converts acidic impurities like tannins into their water-soluble sodium salts, preventing them from being extracted into the organic solvent.

  • Perform a Second Purification: If the product is still colored after one purification step, a second procedure is recommended.

    • Recrystallization: A second recrystallization can further remove impurities.

    • Sublimation: This technique is particularly effective for removing non-volatile impurities, which include many colored compounds.[4][5] Heating the crude material under vacuum allows the caffeine to turn directly into a gas, leaving the non-volatile impurities behind. The pure caffeine vapor then crystallizes on a cold surface.[5]

Question: I'm experiencing a persistent emulsion during liquid-liquid extraction. How can I break it?

Answer: Emulsions are a common problem when extracting caffeine from aqueous solutions, especially from tea or coffee brews.[2] An emulsion is a suspension of fine droplets of one liquid in another, which can be slow to separate.

Solutions:

  • Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for a few minutes will allow the layers to separate.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking during the extraction; gentle inversions are often sufficient.[6]

  • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent to separate.

  • Filter Through a Drying Agent: Drain the entire mixture, including the emulsion, through a funnel containing a plug of glass wool and a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[2][7] This can help to break the emulsion and dry the organic layer simultaneously.

Question: My caffeine "oiled out" during recrystallization instead of dissolving. What went wrong?

Answer: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer. This is undesirable as impurities can be trapped within the oil, leading to poor purification.

Solution: To prevent oiling out, add the recrystallization solvent to the crude caffeine before you begin heating.[1] Start with a small amount of solvent and stir the mixture as you heat it. The solid should dissolve directly into the boiling solvent without melting first. If it doesn't dissolve completely, add more hot solvent dropwise until it does.[1]

Frequently Asked Questions (FAQs)

What are the primary methods for purifying crude this compound? The two most common and effective laboratory-scale purification methods are recrystallization and sublimation.[8]

  • Recrystallization involves dissolving the crude caffeine in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the caffeine decreases, and it crystallizes out, leaving impurities behind in the solvent.[1] Common solvents include ethanol (B145695), acetone (B3395972), or a mixture of acetone and petroleum ether.[2]

  • Sublimation is a process where a solid is heated under vacuum, causing it to transition directly into a gas without passing through a liquid phase.[5] The gaseous caffeine is then condensed back into a solid on a cooled surface, leaving non-volatile impurities behind.[4][9] This method is very effective for obtaining high-purity caffeine.[9]

What are the common impurities in crude caffeine extracted from natural sources? Crude caffeine extracted from coffee beans or tea leaves can contain several types of impurities:[]

  • Alkaloids: Other xanthine (B1682287) alkaloids such as theobromine (B1682246) and theophylline (B1681296) may be present.[]

  • Polyphenols: Compounds like tannins and catechins are abundant in tea and can be co-extracted.[3][]

  • Pigments: Chlorophylls can impart a green color to the crude extract.[4]

  • Lipids: Fats and oils from the source material (e.g., coffee beans) can be impurities.[]

How can I assess the purity of my final product? Several methods can be used to assess the purity of your purified caffeine:

  • Melting Point Analysis: Pure caffeine has a sharp melting point of approximately 238°C.[11] A broad melting range or a melting point lower than the literature value indicates the presence of impurities. Note that caffeine sublimes near its melting point, so a sealed capillary tube should be used for accurate measurement.[9]

  • Thin-Layer Chromatography (TLC): The purified sample can be run on a TLC plate alongside a pure caffeine standard. The presence of a single spot with the same retention factor (Rf) as the standard indicates high purity.[3]

  • Spectroscopy: Techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry can be used for quantitative purity analysis.[11][12]

What are the key safety precautions when purifying caffeine?

  • Solvent Handling: Many organic solvents used for extraction and recrystallization are hazardous.

    • Dichloromethane (B109758) (Methylene Chloride): This is a common extraction solvent. It is a suspected carcinogen and its vapors are harmful. Always handle it in a well-ventilated fume hood and avoid skin contact.

    • Ethyl Acetate & Ethanol: These are flammable solvents. Keep them away from open flames and sparks.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Heating: When heating flammable organic solvents, use a steam bath or a heating mantle, not a Bunsen burner.

  • Sublimation: Sublimation is performed under vacuum. Ensure the glassware is free of cracks or defects to prevent implosion.

Data Presentation

Table 1: Comparison of Solvents for Caffeine Extraction

Solvent Description Typical Extraction Efficiency Reference
Dichloromethane Removes caffeine and some flavor compounds. Considered highly toxic. 94 – 96 % [14]
Ethyl Acetate Removes caffeine with fewer flavor compounds. Mildly toxic and considered a "greener" solvent. 96 – 98 % [15]
Supercritical CO₂ Selectively removes caffeine with very few flavor compounds. Expensive equipment required. 96 – 98 % [14]

| Water | Non-toxic but a complex process that also removes flavor components. | 94 – 96 % | |

Table 2: Caffeine Content in Common Source Materials

Source Material (10g sample) Amount of Crude Caffeine Extracted (mg) Reference
Coffee 40 mg
Black Tea 2.0 mg

| Green Tea | 1.6 mg | |

Table 3: Purity and Recovery Data from Purification Methods

Purification Method Starting Material Purity Achieved % Recovery Reference
Sublimation Crude Caffeine from Tea Not specified 23.91% [16]
Recrystallization & Distillation Crude Caffeine from Coffee ~90% Not specified [11]

| Column Chromatography | Crude Caffeine from Coffee | >99.8% | Not specified |[12] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Caffeine from Tea

This protocol describes the initial extraction of crude caffeine from tea leaves.

  • Preparation of Aqueous Extract:

    • To a 600 mL beaker, add 15 g of tea leaves, 5 g of calcium carbonate, and 200 mL of water.[2]

    • Heat the mixture on a hot plate and maintain a gentle boil for 20 minutes, stirring occasionally.[2]

    • Cool the mixture until it is still warm but safe to handle.

    • Perform a vacuum filtration using a Büchner funnel to remove the solid tea leaves. Rinse the leaves with an additional 50 mL of hot water to ensure all caffeine is collected in the filtrate.[2]

    • Cool the filtrate to room temperature.

  • Liquid-Liquid Extraction:

    • Transfer the cooled aqueous filtrate to a 500 mL separatory funnel.

    • Add 35 mL of dichloromethane to the funnel.[2]

    • Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release pressure.[2] Avoid vigorous shaking to prevent emulsion formation.[6]

    • Allow the layers to separate. The lower, denser layer is the dichloromethane containing the caffeine.

    • Carefully drain the lower organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction process on the aqueous layer two more times with fresh 35 mL portions of dichloromethane, combining all organic extracts in the same flask.[2]

  • Drying and Isolation of Crude Caffeine:

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the combined organic extracts to remove any residual water.[7] Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.

    • Decant or filter the dried dichloromethane solution into a pre-weighed round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator to yield the crude, greenish-tinged caffeine solid.[2]

    • Weigh the flask to determine the mass of the crude product.

Protocol 2: Purification by Recrystallization

This protocol purifies the crude caffeine obtained from extraction.

  • Dissolving the Crude Product:

    • Place the crude caffeine (e.g., 0.5 g) into a small Erlenmeyer flask.[1]

    • Add a minimal amount of a suitable solvent, such as ethanol (~15 mL), before heating.[1][13]

    • Heat the mixture on a hot plate, stirring constantly, until the solvent boils and the caffeine dissolves completely.[1]

    • If the solid does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.[1]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 10 minutes to maximize crystal formation.[1]

    • If crystals do not form, try scratching the inner surface of the flask with a glass rod.[1]

  • Isolation of Pure Crystals:

    • Set up a vacuum filtration apparatus with a Büchner or Hirsch funnel.[1]

    • Wet the filter paper with a small amount of cold ethanol to seal it to the funnel.[1]

    • Turn on the vacuum and pour the cold crystal mixture onto the filter paper.

    • Rinse the flask with a small amount (1-2 mL) of ice-cold ethanol and pour this over the crystals to wash them and aid in the transfer.[1]

    • Leave the crystals under vacuum for 5-10 minutes to air dry.

    • Transfer the pure white crystals to a pre-weighed watch glass and determine the final mass and percent recovery.

Protocol 3: Purification by Sublimation

This protocol is an alternative method for purifying crude caffeine.

  • Apparatus Setup:

    • Assemble a sublimation apparatus. This typically consists of a flask or heavy-walled test tube to hold the crude sample, and a "cold finger" (a test tube through which cold water can circulate) inserted into the top.[5][9]

    • Transfer the crude caffeine into the bottom of the sublimation flask, spreading it thinly to maximize surface area.[5]

  • Sublimation Process:

    • Connect the apparatus to a vacuum source and evacuate the system.[5]

    • Begin circulating cold water through the cold finger.[4]

    • Gently heat the bottom of the flask using a hot plate or a micro burner.[9] The caffeine will turn directly from a solid to a vapor.

    • Observe as pure caffeine vapor rises and deposits as white crystals on the cold surface of the cold finger.[5]

    • Continue heating until no more solid is observed to sublime.[9]

  • Collection of Pure Caffeine:

    • Turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.[9]

    • Carefully release the vacuum and disassemble the apparatus.

    • Scrape the pure, white crystalline caffeine from the cold finger onto a pre-weighed piece of weighing paper.[9]

    • Determine the final mass and percent recovery.

Visualizations

G Overall Workflow for Caffeine Purification start Start: Crude Source (e.g., Tea Leaves) extraction Step 1: Solid-Liquid Extraction (Hot water + Na₂CO₃) start->extraction filtration Step 2: Vacuum Filtration extraction->filtration lle Step 3: Liquid-Liquid Extraction (with Dichloromethane) filtration->lle Aqueous Filtrate drying Step 4: Dry Organic Layer (with Na₂SO₄) lle->drying Organic Layer evaporation Step 5: Evaporate Solvent drying->evaporation crude_product Crude Caffeine Product evaporation->crude_product purification_choice Step 6: Choose Purification Method crude_product->purification_choice recrystallization Recrystallization (from Ethanol) purification_choice->recrystallization Option A sublimation Sublimation (under Vacuum) purification_choice->sublimation Option B pure_product Pure Caffeine Crystals recrystallization->pure_product sublimation->pure_product analysis Step 7: Purity Analysis (Melting Point, TLC) pure_product->analysis

Caption: Workflow from crude source material to pure caffeine.

G Troubleshooting Purification Issues start Problem Encountered low_yield Is the yield low? start->low_yield Recrystallization Issue colored_product Is the product colored (yellow/green)? start->colored_product Purity Issue emulsion Persistent emulsion during LLE? start->emulsion Extraction Issue check_solvent Check: Used minimum hot solvent? low_yield->check_solvent Yes check_cooling Check: Cooled slowly, then in ice bath? check_solvent->check_cooling Yes concentrate Solution: Evaporate excess solvent check_solvent->concentrate No recool Solution: Ensure slow cooling & ice bath check_cooling->recool No repurify Solution: Re-purify colored_product->repurify Yes sublime Option: Sublimation (removes non-volatile impurities) repurify->sublime recrystallize_again Option: Recrystallize again repurify->recrystallize_again wait_stir Tried: Waiting or gentle stirring? emulsion->wait_stir Yes add_brine Solution: Add saturated NaCl (brine) solution wait_stir->add_brine Yes filter_drying Solution: Filter through drying agent (Na₂SO₄) wait_stir->filter_drying No

Caption: Decision tree for common purification problems.

G Principle of Liquid-Liquid Extraction cluster_0 Separatory Funnel aqueous Aqueous Layer (Water) - Water-soluble impurities (Tannin Salts, etc.) - Some Caffeine organic Organic Layer (Dichloromethane) - High concentration of Caffeine - Other organic-soluble impurities (Chlorophyll) caffeine_aq Caffeine caffeine_org Caffeine caffeine_aq->caffeine_org Caffeine is more soluble in organic solvent, so it partitions from aqueous to organic layer. impurities_aq Tannin Salts

Caption: Partitioning of caffeine during extraction.

References

Technical Support Center: Caffeine Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of caffeine (B1668208) solutions for laboratory use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for caffeine solutions?

A1: For long-term stability, caffeine solutions should be stored under controlled conditions. The ideal storage depends on the solvent used. For methanolic solutions, storing at 2–8 °C in an airtight, light-protected container is recommended. Under these conditions, decomposition is expected to be less than 1% over 48 months.[1][2] Aqueous solutions are stable for shorter periods; it is recommended to store them protected from light at refrigerator temperatures (around 5°C or 41°F) for up to three weeks.[3] For daily use, aqueous solutions can be kept at room temperature under normal room lighting for about 3 days.[3] Storing aqueous solutions for more than one day is generally not recommended to ensure solution integrity.[4]

Q2: What is the expected shelf-life of a caffeine solution?

A2: The shelf-life is highly dependent on the solvent and storage conditions, as detailed in the table below. A standard solution of caffeine in methanol (B129727) can be stable for up to 48 months with minimal degradation when stored correctly.[1][2] Citrated caffeine solutions in sterile water have been shown to be stable for up to 342 days at both 4°C and 22°C when protected from light.[5] However, for aqueous solutions used in biological experiments, it is often recommended to prepare them fresh or not store them for more than a day.[4]

Q3: What are the common solvents for preparing caffeine solutions?

A3: Common solvents for preparing caffeine solutions include methanol, water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[4][6] Methanol is frequently used for preparing analytical standards for techniques like HPLC.[1][6] Water is a common solvent, especially for biological assays, though the stability is lower than in methanol.[3][4] The choice of solvent can affect the solubility and stability of the caffeine solution.

Q4: Can I freeze my aqueous caffeine solution for long-term storage?

A4: While freezing can slow down degradation, the process of freezing and thawing may introduce variability.[3] One study on caffeine in plasma samples indicated stability for at least two freeze-thaw cycles and for at least 6 months at -60°C.[7] If you choose to freeze your solution, it is advisable to aliquot it to avoid multiple freeze-thaw cycles. For highest accuracy, especially for analytical standards, preparing fresh solutions or using commercially prepared standards stored under recommended conditions is preferable.

Q5: What are the signs of caffeine degradation in a solution?

A5: Visual signs of degradation can include a change in color or the appearance of precipitates.[5] However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of a caffeine solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify caffeine and its potential degradation products.[8] A decrease in the peak area corresponding to caffeine over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate observed in the solution. 1. Low Temperature Storage: Solubility of caffeine decreases at lower temperatures, which can cause it to precipitate out of solution, especially if the solution is near its saturation point. 2. Solvent Evaporation: If the container is not airtight, the solvent may evaporate, increasing the concentration of caffeine beyond its solubility limit.[1] 3. Degradation: Although less common, some degradation products may be less soluble.1. Gently warm the solution and sonicate or vortex to redissolve the precipitate.[9] Ensure the solution is completely clear before use. 2. Always use airtight containers for storage. If solvent loss is suspected, the solution should be discarded as the concentration is no longer accurate. 3. If precipitation persists after warming, the solution may be degraded and should be discarded.
Inconsistent results in bioassays. 1. Degradation of Caffeine: The concentration of active caffeine may have decreased due to improper storage (e.g., exposure to light, incorrect temperature).[3] 2. Microbial Growth: Aqueous solutions, especially if not sterile, can support microbial growth over time, which may metabolize caffeine or interfere with the assay.[3] 3. Inaccurate Initial Concentration: Errors during the initial preparation of the solution.1. Prepare fresh caffeine solutions for each experiment or set of experiments. 2. Use sterile water or buffer to prepare solutions and filter-sterilize the final solution if appropriate for your application. Store at 2-8°C to inhibit microbial growth.[3] 3. Re-prepare the solution, carefully verifying all measurements. Use an analytical balance and calibrated pipettes.
HPLC: Drifting retention times for caffeine peak. 1. Column Equilibration: The HPLC column may not be fully equilibrated with the mobile phase. 2. Mobile Phase Composition: The composition of the mobile phase may be changing over time (e.g., evaporation of a volatile component). 3. Column Temperature: Fluctuations in the column temperature can affect retention times.1. Ensure the column is equilibrated for a sufficient amount of time before starting the analysis. 2. Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a column oven to maintain a constant temperature.
HPLC: Broad or tailing caffeine peak. 1. Column Contamination/Age: The column may be contaminated or nearing the end of its lifespan. 2. pH of Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Although caffeine is a weak base, pH can still have an effect. 3. Sample Overload: Injecting too high a concentration of caffeine.1. Wash the column according to the manufacturer's instructions or replace the column. 2. Check the pH of your mobile phase. A slightly acidic mobile phase is often used for caffeine analysis. 3. Dilute the sample and re-inject.

Stability Data Summary

The stability of caffeine solutions varies significantly with the solvent and storage conditions. The following tables summarize stability data from various sources.

Table 1: Stability of Caffeine in Methanol
ConcentrationStorage TemperatureStorage ConditionsStability PeriodDegradation
1.0 mg/mL2–8 °CAirtight container, protected from light48 months< 1%

Data sourced from Sigma-Aldrich product information sheets.[1][2]

Table 2: Stability of Aqueous Caffeine Solutions
Solution TypeStorage TemperatureStorage ConditionsStability Period
Aqueous Solution (unspecified buffer)Room TemperatureNormal room lighting3 days
Aqueous Solution (1.12 mg/mL)~5 °C (41° F)Protected from light3 weeks
Citrated Caffeine (10 mg/mL in sterile water)4 °C or 22 °CProtected from light342 days
Caffeine Injection (5 mg/mL) in various IV admixturesRoom TemperatureNot specified24 hours

Data compiled from multiple sources.[3][5][8]

Experimental Protocols

Protocol 1: Preparation of a Standard Caffeine Stock Solution for HPLC

This protocol describes the preparation of a 100 ppm (100 µg/mL) caffeine stock solution in 70% methanol.

Materials:

  • Caffeine reference standard (powder)

  • HPLC-grade methanol

  • Deionized or HPLC-grade water

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula

  • Beaker

  • Sonicator

  • 0.20 µm nylon membrane filters and syringe

Procedure:

  • Weighing: Accurately weigh 10.0 mg of the caffeine reference standard using an analytical balance and transfer it to a small beaker.

  • Dissolving: Add approximately 70 mL of methanol to the beaker and stir to dissolve the caffeine. Gentle warming or sonication can be used to aid dissolution.

  • Transfer: Quantitatively transfer the dissolved caffeine solution to a 100 mL volumetric flask. Rinse the beaker with small volumes of the 70% methanol/water solvent and add the rinsings to the flask to ensure a complete transfer.

  • Dilution: Add deionized water to bring the total volume of solvent to approximately 90 mL. Allow the solution to return to room temperature if it was warmed.

  • Final Volume: Carefully add the 70% methanol/water solvent to the volumetric flask until the bottom of the meniscus touches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Filtration: Before use, filter the solution through a 0.20 µm nylon membrane filter to remove any particulates.[6] This final solution has a concentration of 100 ppm.

Protocol 2: Stability Testing of Caffeine Solutions by HPLC-UV

This protocol provides a general method for assessing the stability of a caffeine solution over time.

Methodology:

  • Preparation: Prepare the caffeine solution at the desired concentration and in the chosen solvent, following a protocol such as the one described above.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated HPLC-UV method. A common method uses a C18 column with a mobile phase of water, methanol, and acetonitrile (B52724) and UV detection at approximately 272 nm.[10]

  • Storage: Store the solution under the desired conditions (e.g., 2-8°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month), remove an aliquot of the solution, allow it to come to room temperature, and analyze it using the same HPLC method.

  • Data Analysis: Compare the peak area of the caffeine from each time point to the peak area at time zero. A decrease in the peak area indicates degradation. Stability is often defined as retaining more than 90% of the original concentration.[5]

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for preparing and testing the stability of a caffeine solution.

G Workflow for Caffeine Solution Stability Testing cluster_prep Solution Preparation cluster_analysis Stability Analysis weigh Weigh Caffeine Reference Standard dissolve Dissolve in Chosen Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume filtrate Filter Solution (e.g., 0.2 µm) volume->filtrate hplc_t0 Analyze Time=0 Sample via HPLC filtrate->hplc_t0 Initial Sample storage Store Solution at Defined Conditions hplc_t0->storage hplc_tx Analyze at Time Intervals (Tx) storage->hplc_tx compare Compare Tx Results to Time=0 hplc_tx->compare result Assess Stability (e.g., >90% Remaining?) compare->result

Caption: A flowchart of the preparation and stability testing process.

Potential Degradation Pathway of Caffeine

Caffeine can degrade under certain conditions, such as through oxidation. One studied pathway involves the opening of the imidazole (B134444) ring.

G Simplified Caffeine Degradation Concept Caffeine Caffeine (1,3,7-trimethylxanthine) RingOpening Imidazole Ring Opening Caffeine->RingOpening OxidativeStress Oxidative Stress (e.g., Ozonation, UV) OxidativeStress->RingOpening DegradationProducts Various Degradation Products RingOpening->DegradationProducts

Caption: Oxidative stress can lead to the degradation of caffeine.[11][12]

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Effects of Caffeine and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of two widely studied methylxanthines: caffeine (B1668208) and theophylline (B1681296). By synthesizing experimental data, this document aims to offer an objective resource for researchers and professionals in the field of neurodegenerative disease and drug development.

At a Glance: Caffeine vs. Theophylline for Neuroprotection

FeatureCaffeineTheophylline
Primary Mechanism Non-selective adenosine (B11128) A1 and A2A receptor antagonistNon-selective adenosine A1 and A2A receptor antagonist
Neuroprotective Potential Demonstrated in models of Parkinson's, Alzheimer's, and strokeDemonstrated in models of Parkinson's disease; evidence in Alzheimer's and stroke is less established
Potency Generally considered a more potent CNS stimulantLess potent CNS stimulant compared to caffeine
Blood-Brain Barrier Permeability Readily crosses the blood-brain barrierCrosses the blood-brain barrier

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key quantitative data from comparative studies on the neuroprotective effects of caffeine and theophylline.

Adenosine Receptor Binding Affinity

A primary mechanism for the neuroprotective effects of both caffeine and theophylline is their antagonism of adenosine A1 and A2A receptors. The binding affinities (Ki and IC50 values) are crucial indicators of their potency at these targets. Theophylline generally exhibits a higher affinity for adenosine receptors compared to caffeine.

CompoundReceptorBrain RegionIC50 (µM)Ki (µM)
Caffeine A1Rat Cerebral Cortex90-110[1]~50[1]
A2ARat Striatum80[1]~27[1]
Theophylline A1Rat Cerebral Cortex20-30[1]14[2]
A2ARat Striatum20[1]14[2]
Efficacy in a Parkinson's Disease Animal Model

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), both caffeine and theophylline have been shown to reverse motor impairment. However, caffeine demonstrated greater potency and efficacy in a chronic model.

CompoundParameterModelED50 (µmol/kg)
Caffeine Catalepsy IntensityAcute Haloperidol-induced24.1[3]
Catalepsy LatencyAcute Haloperidol-induced27.0[3]
Contralateral Forepaw SteppingChronic 6-OHDA lesion2.4 (per day)[3]
Theophylline Catalepsy IntensityAcute Haloperidol-induced22.0[3]
Catalepsy LatencyAcute Haloperidol-induced28.8[3]
Contralateral Forepaw SteppingChronic 6-OHDA lesionNo clear dose-response; 5.15 µmol/kg/day produced ~56% of caffeine's maximal effect[3]

Signaling Pathways in Neuroprotection

The primary neuroprotective mechanism of caffeine and theophylline involves the blockade of adenosine receptors, which modulates downstream signaling cascades.

Adenosine Receptor Antagonism Pathway

Caffeine Caffeine / Theophylline A1R Adenosine A1 Receptor Caffeine->A1R blocks A2AR Adenosine A2A Receptor Caffeine->A2AR blocks Gi Gi A1R->Gi Glutamate_release ↓ Glutamate Release A1R->Glutamate_release inhibits Gs Gs A2AR->Gs D2R Dopamine D2 Receptor A2AR->D2R forms heteromer Dopamine_signaling ↑ Dopamine Signaling A2AR->Dopamine_signaling inhibits Adenosine Adenosine Adenosine->A1R binds Adenosine->A2AR binds AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA activity cAMP_decrease->PKA_inhibit CREB_inhibit ↓ CREB phosphorylation PKA_inhibit->CREB_inhibit Neuroprotection_A1 Neuroprotection AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA activity cAMP_increase->PKA_activate CREB_activate ↑ CREB phosphorylation PKA_activate->CREB_activate BDNF ↑ BDNF expression CREB_activate->BDNF Neuroprotection_A2A Neuroprotection BDNF->Neuroprotection_A2A Glutamate_release->Neuroprotection_A1 D2R->Dopamine_signaling Motor_function Improved Motor Function Dopamine_signaling->Motor_function start Start acclimatize Acclimatize C57BL/6 Mice start->acclimatize grouping Divide into Treatment Groups (Vehicle, MPTP, Caffeine+MPTP, Theophylline+MPTP) acclimatize->grouping treatment Administer Caffeine/Theophylline or Vehicle (i.p.) grouping->treatment mptp Administer MPTP (i.p.) treatment->mptp wait Wait for 7 Days mptp->wait euthanize Euthanize and Collect Brains wait->euthanize hplc HPLC Analysis of Striatal Dopamine euthanize->hplc ihc Immunohistochemistry for TH in Substantia Nigra euthanize->ihc analysis Data Analysis and Comparison hplc->analysis ihc->analysis start Start ad_mice Use APP/PS1 Transgenic Mice start->ad_mice treatment Chronic Administration of Caffeine/Theophylline ad_mice->treatment perfusion Perfuse and Collect Brains treatment->perfusion hemispheres Separate Brain Hemispheres perfusion->hemispheres fixation Fix one Hemisphere in 4% PFA hemispheres->fixation freezing Snap-freeze one Hemisphere hemispheres->freezing sectioning Section Fixed Hemisphere fixation->sectioning homogenization Homogenize Frozen Hemisphere freezing->homogenization ihc Immunohistochemistry for Aβ Plaques sectioning->ihc analysis Quantify and Compare Aβ Pathology ihc->analysis elisa ELISA for Aβ40 and Aβ42 Levels homogenization->elisa elisa->analysis

References

Validating the Purity of Commercially Available 1,3,7-Trimethylpurine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercially available 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208). We present detailed experimental protocols and supporting data to objectively assess product quality against certified reference standards.

Introduction to Caffeine Purity

This compound is a xanthine (B1682287) alkaloid widely used as a central nervous system stimulant.[][2] In a research and pharmaceutical context, the presence of impurities can significantly impact experimental outcomes and drug safety. Common impurities in commercial caffeine can originate from the raw materials or the manufacturing process and may include other xanthine analogs such as theobromine (B1682246) and theophylline (B1681296), as well as synthetic byproducts.[][3] Therefore, robust analytical validation is essential to confirm the identity and purity of the compound.

This guide outlines a primary analytical method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accepted and reliable technique for quantifying caffeine and its impurities.[4][5] Additionally, we describe a confirmatory method using Liquid Chromatography-Mass Spectrometry (LC-MS) for unequivocal identification of any detected impurities.

Experimental Methodologies

A systematic approach is employed to determine the purity of a commercially available caffeine sample. This involves a primary analysis by HPLC-UV for quantification, followed by LC-MS for confirmation of impurity identity.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Primary Analysis: HPLC-UV cluster_2 Confirmatory Analysis: LC-MS A Weigh Commercial Caffeine Sample & Reference Standard B Dissolve in Mobile Phase to 100 ppm A->B C Prepare Serial Dilutions for Calibration Curve B->C D Inject Samples onto C18 Column C->D E Isocratic Elution with Water:Methanol (B129727) (80:20) D->E F UV Detection at 273 nm E->F G Quantify Purity and Impurities F->G H Inject Sample onto LC-MS System G->H I Identify Impurities by Mass-to-Charge Ratio H->I

Figure 1: Experimental workflow for caffeine purity validation.
Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is adapted from established protocols for caffeine analysis.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[7]

  • Mobile Phase: An isocratic mobile phase of 80:20 (v/v) HPLC-grade water to methanol is used.[7]

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.[7]

  • Injection Volume: A 20 µL injection volume is used for all samples.[7]

  • Detection: UV detection is performed at a wavelength of 273 nm.[6]

  • Sample Preparation:

    • Prepare a stock solution of 100 ppm by accurately weighing 10 mg of the commercial caffeine sample and a certified reference standard and dissolving each in 100 mL of the mobile phase.[7]

    • From the reference standard stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 20, 50 ppm) to construct a calibration curve.

  • Analysis:

    • Inject the calibration standards to establish a linear relationship between concentration and peak area.

    • Inject the commercial caffeine sample solution.

    • The retention time of the main peak in the sample chromatogram should match that of the caffeine reference standard.

    • Calculate the purity of the commercial sample by comparing its peak area to the calibration curve.

    • Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main caffeine peak.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS provides a highly sensitive and specific method for the unequivocal identification of impurities.[5]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

  • LC Conditions: The same HPLC conditions as described above can generally be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for caffeine and its related impurities.

    • Scan Range: A mass-to-charge (m/z) scan range of 50-500 is appropriate to cover caffeine (m/z 195.09) and its common impurities.

  • Analysis:

    • Inject the commercial caffeine sample solution.

    • Acquire mass spectra for any peaks observed in the chromatogram that do not correspond to caffeine.

    • The accurate mass measurement of each impurity can be used to propose its elemental composition and aid in its identification by searching chemical databases.

Results and Comparison

The purity of the commercial caffeine sample was evaluated against a certified reference standard. The results from the HPLC-UV analysis are summarized in the table below.

Analyte Retention Time (min) Commercial Sample Area (%) Reference Standard Area (%) Identity Confirmation (m/z)
Caffeine7.899.85>99.9195.09
Impurity 15.20.08Not Detected181.07
Impurity 26.50.05Not Detected181.07
Other Impurities-<0.02Not Detected-
Total Purity 99.85% >99.9%

The LC-MS analysis of the impurities detected in the commercial sample provided mass-to-charge ratios that correspond to theobromine and theophylline (both with m/z 181.07), which are known common impurities in caffeine.[]

Caffeine's Mechanism of Action: Adenosine (B11128) Receptor Antagonism

Caffeine exerts its stimulant effects primarily by acting as an antagonist at adenosine receptors, specifically the A1 and A2A subtypes. Adenosine is a nucleoside that promotes drowsiness by binding to these receptors. By blocking adenosine from binding, caffeine prevents the onset of drowsiness and promotes wakefulness.

G cluster_0 Normal State cluster_1 With Caffeine A Adenosine B Adenosine Receptor A->B C Drowsiness B->C D Caffeine E Adenosine Receptor D->E F Wakefulness E->F

Figure 2: Caffeine's antagonism of adenosine receptors.

Conclusion

The validation of chemical purity is a cornerstone of reliable scientific research. The methodologies presented in this guide provide a robust framework for assessing the purity of commercially available this compound. The use of a primary quantitative method like HPLC-UV, complemented by a highly specific confirmatory technique such as LC-MS, allows for a comprehensive evaluation of product quality. Researchers are encouraged to adopt similar validation strategies to ensure the integrity of their experimental materials.

References

Unraveling the Specificity of Anti-Caffeine Antibodies: A Comparative Guide to Cross-Reactivity with Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an antibody is paramount. This guide provides a comparative analysis of the cross-reactivity of anti-caffeine antibodies with other structurally similar methylxanthines, including theophylline, theobromine (B1682246), and paraxanthine. By presenting supporting experimental data and detailed methodologies, this document aims to be an objective resource for selecting the appropriate antibody for your research needs.

The ability of an anti-caffeine antibody to distinguish caffeine (B1668208) from its metabolites and other related compounds is critical for the accuracy and reliability of immunoassays. Methylxanthines, a class of alkaloids that includes caffeine, theophylline, and theobromine, share a common purine (B94841) ring structure, making antibody cross-reactivity a significant consideration. This guide delves into the quantitative data available on this topic, offering a clear comparison of antibody performance.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of anti-caffeine antibodies is typically determined using competitive enzyme-linked immunosorbent assays (ELISAs). In this format, the ability of other methylxanthines to compete with caffeine for binding to the antibody is measured. The results are often expressed as a percentage of cross-reactivity or as the concentration of the competing compound required to cause 50% inhibition (IC50) of the signal.

Antibody TypeMethylxanthineCross-Reactivity (%)IC50 (ng/mL)Reference
Monoclonal Antibody Caffeine1002.21 - 2.73[1]
Paraxanthine63Not Reported[1]
Theophylline5.2Not Reported[1]
Theobromine2.8Not Reported[1]
Camelid VHH Antibody Caffeine100Not Reported[2][3]
TheophyllineLower AffinityNot Reported[3]
TheobromineLower AffinityNot Reported[3]
ParaxanthineLower AffinityNot Reported[3]
Other MethylxanthinesMinimalNot Reported[2]

Note: "Lower Affinity" indicates that the antibody binds to the specified methylxanthine but with a weaker interaction compared to caffeine. "Minimal" suggests that the cross-reactivity was observed to be insignificant in the study. The IC50 values for the monoclonal antibody refer to the caffeine standard curve of the assay.

Understanding the Binding Dynamics: A Visual Representation

The competitive nature of methylxanthine binding to an anti-caffeine antibody can be visualized as a dynamic equilibrium. In a typical competitive immunoassay, both caffeine (the target analyte) and other structurally similar methylxanthines present in a sample will compete for a limited number of antibody binding sites.

Competitive Binding of Methylxanthines Competitive Binding to Anti-Caffeine Antibody cluster_analytes Analytes in Sample cluster_assay Immunoassay Environment Caffeine Caffeine Antibody Anti-Caffeine Antibody Caffeine->Antibody High Affinity Theophylline Theophylline Theophylline->Antibody Lower Affinity Theobromine Theobromine Theobromine->Antibody Lower Affinity Paraxanthine Paraxanthine Paraxanthine->Antibody Moderate Affinity

Caption: Competitive binding of methylxanthines to an anti-caffeine antibody.

Experimental Protocols: A Closer Look at Methodology

The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The most common method employed is the competitive ELISA. Below is a detailed protocol for assessing the cross-reactivity of an anti-caffeine antibody.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Anti-caffeine antibody

  • Caffeine standard

  • Methylxanthine cross-reactants (Theophylline, Theobromine, Paraxanthine)

  • Caffeine-enzyme conjugate (e.g., Caffeine-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating:

    • Dilute the anti-caffeine antibody to a pre-determined optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the caffeine standard and each methylxanthine cross-reactant in assay buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the caffeine-enzyme conjugate (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Signal Development and Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding caffeine concentrations.

  • For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percentage of cross-reactivity using the following formula:

    • % Cross-Reactivity = (IC50 of Caffeine / IC50 of Cross-Reactant) x 100

Conclusion

The choice of an anti-caffeine antibody should be guided by the specific requirements of the intended application. For assays demanding high specificity for caffeine with minimal interference from its metabolites, a monoclonal antibody with low cross-reactivity to paraxanthine, theophylline, and theobromine is preferable. Camelid VHH antibodies also show promise with reports of minimal cross-reactivity and high thermal stability. Researchers should carefully consider the provided quantitative data and experimental protocols to make an informed decision that ensures the accuracy and validity of their findings. It is always recommended to perform in-house validation of antibody cross-reactivity to confirm its performance in the specific assay conditions.

References

A Comparative Analysis of Caffeine and Paraxanthine on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of caffeine (B1668208) and its primary metabolite, paraxanthine (B195701), on locomotor activity. The information presented is collated from preclinical studies and is intended to inform research and development in the fields of pharmacology and neuroscience.

Executive Summary

Caffeine, a widely consumed psychostimulant, and its principal human metabolite, paraxanthine, both enhance locomotor activity, primarily through the antagonism of adenosine (B11128) A1 and A2A receptors.[1][2][3] However, emerging evidence suggests that paraxanthine may exert a more potent and longer-lasting stimulant effect with a more favorable safety profile.[4][5] Notably, paraxanthine possesses a unique mechanism of action involving the potentiation of nitric oxide (NO) neurotransmission, which is not observed with caffeine.[5][6] This distinction may underlie the reported differences in their pharmacological effects, including a stronger locomotor-activating effect and lower toxicity profile for paraxanthine.[3][4][7]

Quantitative Data Comparison

The following table summarizes the comparative effects of caffeine and paraxanthine on locomotor activity as reported in rodent studies.

ParameterCaffeineParaxanthineKey Findings & Citations
Potency in Locomotor Stimulation Stimulant effect at low to moderate doses.Stronger and more prolonged locomotor activating effect compared to an equimolar concentration of caffeine.Paraxanthine demonstrates a significantly stronger locomotor activating effect than caffeine in rats.[3][4]
Dose-Response on Locomotion Biphasic effect: low doses increase, while high doses decrease locomotor activity.[8][9]High doses do not appear to induce the same level of locomotor depression as caffeine.Higher doses of caffeine, but not paraxanthine, were associated with reduced locomotor activity and hypothermia in mice.[4][10]
Mechanism of Action Adenosine A1 and A2A receptor antagonist.[1][2]Adenosine A1 and A2A receptor antagonist, with potentially higher binding potency. Also inhibits cGMP-preferring phosphodiesterases (e.g., PDE9).[3][5][6]Paraxanthine's stronger locomotor effect may involve an additional mechanism beyond adenosine receptor antagonism.[3]
Toxicity Profile Higher doses are associated with side effects such as hypothermia and reduced locomotor activity.[4][10]Lower toxicity and fewer anxiogenic effects compared to caffeine.[4][10] The LD50 of paraxanthine in rats is reported to be significantly higher than that of caffeine.[7]Paraxanthine demonstrated a better toxicity profile compared to caffeine in a 90-day subchronic oral toxicity study.[7]

Experimental Protocols

The primary experimental model for assessing locomotor activity in the cited studies is the Open Field Test (OFT) . This test measures spontaneous activity and exploratory behavior in a novel environment.

Open Field Test Protocol
  • Apparatus: The open field apparatus typically consists of a square arena (e.g., 50 x 50 cm) with high walls (e.g., 50 cm) made of a non-porous material like Plexiglas.[11] The arena is often placed in a dimly lit, quiet room to minimize external stimuli.[11]

  • Acclimation: Animals are brought into the testing room and allowed to acclimate for a period of 30-60 minutes before the test begins.[12][13] This helps to reduce stress-induced alterations in behavior.

  • Procedure: Each animal is individually placed in the center of the arena and allowed to explore freely for a defined period, typically ranging from 8 to 10 minutes.[11][14]

  • Data Collection: An overhead video camera connected to a tracking software system records the animal's movements.[14] Key parameters measured include:

    • Total Distance Traveled: The total distance the animal moves within the arena.

    • Time Spent Moving: The duration for which the animal is in motion.

    • Rearing Frequency: The number of times the animal stands on its hind legs.

  • Apparatus Cleaning: Between each trial, the arena is thoroughly cleaned with a solution like 50% ethanol (B145695) to eliminate olfactory cues that could influence the behavior of subsequent animals.[11][14]

Signaling Pathways and Experimental Workflow

Caffeine and Paraxanthine Signaling Pathways

The following diagram illustrates the primary signaling pathways through which caffeine and paraxanthine are understood to exert their effects on locomotor activity.

cluster_adenosine Adenosine Receptor Signaling cluster_dopamine Dopamine Interaction cluster_no_signaling Nitric Oxide Signaling Caffeine Caffeine A1R A1 Receptor Caffeine->A1R Antagonist A2AR A2A Receptor Caffeine->A2AR Antagonist Paraxanthine Paraxanthine Paraxanthine->A1R Antagonist (Higher Potency) Paraxanthine->A2AR Antagonist (Higher Potency) PDE9 PDE9 Paraxanthine->PDE9 Inhibitor AC_inhib Adenylyl Cyclase (Inhibited) A1R->AC_inhib AC_act Adenylyl Cyclase (Activated) A2AR->AC_act cAMP ↓ cAMP AC_inhib->cAMP cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA PKA cAMP_inc->PKA Locomotor ↑ Locomotor Activity PKA->Locomotor D1R D1 Receptor D1R_act D1 Receptor Activation D1R->D1R_act D1R_act->PKA Activates NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC cGMP ↑ cGMP sGC->cGMP cGMP->PDE9 Metabolized by cGMP->Locomotor

Caption: Signaling pathways of caffeine and paraxanthine.

Experimental Workflow for Locomotor Activity Assessment

The following diagram outlines a typical experimental workflow for comparing the effects of caffeine and paraxanthine on locomotor activity in a rodent model.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results animal_prep Animal Acclimation (30-60 min) admin Drug Administration (e.g., i.p. injection) animal_prep->admin drug_prep Drug Preparation (Caffeine, Paraxanthine, Vehicle) drug_prep->admin oft Open Field Test (10 min duration) admin->oft video Video Recording of Behavior oft->video tracking Automated Tracking Software video->tracking params Extraction of Locomotor Parameters (Distance, Time Moving, etc.) tracking->params stats Statistical Analysis (e.g., ANOVA, t-test) params->stats comparison Comparative Analysis of Caffeine vs. Paraxanthine stats->comparison

Caption: Workflow for locomotor activity assessment.

References

Unveiling the Kinetics of Caffeine's Interaction with Adenosine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding kinetics of caffeine (B1668208) and other key adenosine (B11128) receptor antagonists. Featuring experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for understanding the molecular interactions that underpin the physiological effects of these compounds.

Caffeine, the world's most widely consumed psychoactive substance, exerts its stimulant effects primarily through the competitive antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[1] Adenosine, a nucleoside that promotes drowsiness and relaxation, is competitively inhibited by caffeine, leading to increased neuronal firing and the characteristic effects of alertness and arousal. Understanding the precise binding kinetics of caffeine and comparing them to other antagonists is crucial for the development of novel therapeutics targeting the adenosinergic system for a variety of conditions, including neurodegenerative diseases, inflammation, and sleep disorders.

This guide delves into the binding kinetics of caffeine, its primary metabolites theophylline (B1681296) and paraxanthine, and the potent synthetic antagonist ZM241385, providing a clear comparison of their affinities for adenosine A1 and A2A receptors.

Comparative Binding Affinity of Adenosine Receptor Antagonists

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. The dissociation constant (Kd) and the inhibition constant (Ki) are key metrics used to quantify this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported binding affinities of caffeine and its comparators for human and rat adenosine A1 and A2A receptors.

CompoundReceptor SubtypeSpeciesKd (µM)Ki (µM)IC50 (µM)Reference(s)
Caffeine A1Human12--[2]
Rat20-90-110[2][3]
A2AHuman2.4--[2]
Rat8.1-80, 120[2][3]
Theophylline A1Rat--20-30[3]
A2ARat--20, 60[3]
Paraxanthine A1Rat--40-65[3]
A2ARat--40, 90[3]
ZM241385 A2ARat0.00014, 0.00023--[4]

Visualizing the Competitive Interaction

The interaction between caffeine, adenosine, and the adenosine receptor can be visualized as a dynamic equilibrium. The following diagram illustrates this competitive binding process, where both the endogenous agonist (adenosine) and the antagonist (caffeine) vie for the same binding site on the receptor.

cluster_receptor Adenosine Receptor Signaling Adenosine Adenosine (Agonist) Receptor Adenosine Receptor Adenosine->Receptor Binds Caffeine Caffeine (Antagonist) Caffeine->Receptor Competitively Binds Inactive_Receptor Inactive Receptor Receptor->Inactive_Receptor Inhibited by Caffeine G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., ↓cAMP) Effector->Cellular_Response Leads to

Competitive binding of caffeine to the adenosine receptor.

Experimental Protocols

Accurate determination of binding kinetics relies on robust and well-defined experimental methodologies. The two most common techniques for studying ligand-receptor interactions are the radioligand binding assay and surface plasmon resonance (SPR).

Radioligand Binding Assay (Competitive)

This method quantifies the affinity of an unlabeled ligand (e.g., caffeine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of caffeine for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK293 or CHO cells).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]ZM241385 for A2A receptors).

  • Unlabeled caffeine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash Buffer (ice-cold assay buffer).

  • Non-specific binding control (a high concentration of a known non-selective antagonist, e.g., 10 µM theophylline).

  • 96-well filter plates (e.g., GF/B glass fiber filters).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.

  • Assay Setup: In a 96-well filter plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the non-specific binding control.

    • Test Compound: 50 µL of caffeine at various concentrations (serial dilutions from 10⁻¹⁰ M to 10⁻⁴ M).

  • Reaction Initiation:

    • To all wells, add 50 µL of the radioligand diluted in assay buffer to a final concentration near its Kd value.

    • Add 100 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final assay volume will be 200 µL.

  • Incubation: Incubate the plate at room temperature (typically 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of the wells through the pre-soaked filter plate using a cell harvester under vacuum.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the caffeine concentration.

    • Fit the data using a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of caffeine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow A 1. Membrane & Reagent Preparation B 2. Assay Plate Setup (Total, Non-specific, Test Compound) A->B C 3. Reaction Initiation (Add Radioligand & Membranes) B->C D 4. Incubation (Reach Equilibrium) C->D E 5. Filtration & Washing (Separate Bound & Free Ligand) D->E F 6. Radioactivity Counting E->F G 7. Data Analysis (IC50 & Ki Determination) F->G

Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding events, providing both kinetic (kon and koff) and affinity (Kd) data.

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and dissociation constant (Kd) of caffeine for a specific adenosine receptor subtype.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Purified, solubilized adenosine receptor.

  • Caffeine solutions at various concentrations.

  • Running buffer (e.g., HBS-EP+ buffer).

  • Immobilization reagents (e.g., EDC/NHS).

  • Regeneration solution (e.g., a low pH buffer or high salt concentration).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using an injection of EDC/NHS.

    • Inject the purified adenosine receptor over the activated surface to achieve covalent immobilization. The amount of immobilized receptor should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of caffeine concentrations (the analyte) over the immobilized receptor surface. A blank buffer injection should be included for baseline subtraction.

    • Monitor the change in the SPR signal (response units, RU) over time. The association phase occurs during the injection, and the dissociation phase begins when the caffeine solution is replaced with running buffer.

  • Regeneration: After each caffeine injection cycle, inject the regeneration solution to remove all bound caffeine from the receptor surface, preparing it for the next injection.

  • Data Analysis:

    • Subtract the response from the reference flow cell (without immobilized receptor) and the buffer blank from the experimental data.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

cluster_workflow Surface Plasmon Resonance Workflow A 1. Receptor Immobilization on Sensor Chip B 2. Analyte (Caffeine) Injection & Association Phase A->B C 3. Buffer Flow & Dissociation Phase B->C D 4. Surface Regeneration C->D E 5. Data Analysis (kon, koff, Kd Determination) C->E D->B Repeat for multiple concentrations

References

The Reproducibility of Caffeine's Effects on Sleep-Wake Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeine (B1668208), the most widely consumed psychoactive substance globally, is renowned for its stimulant properties and its impact on sleep. Understanding the reproducibility of its effects is crucial for research, clinical guidance, and the development of novel therapeutics targeting sleep-wake regulation. This guide provides a comparative analysis of caffeine's influence on key sleep parameters, supported by experimental data and detailed methodologies, to offer a clear perspective on the consistency of its effects.

Quantitative Effects of Caffeine on Sleep Architecture

The impact of caffeine on sleep is dose-dependent and highly influenced by the timing of consumption. A systematic review and meta-analysis of 24 studies concluded that caffeine consumption leads to a significant reduction in total sleep time by 45 minutes and sleep efficiency by 7%.[1] It also increases the time it takes to fall asleep (sleep onset latency) by 9 minutes and the time spent awake after falling asleep (wake after sleep onset) by 12 minutes.[1]

The following tables summarize quantitative data from studies investigating the dose- and time-dependent effects of caffeine on sleep.

Table 1: Effect of Caffeine Dose and Timing on Total Sleep Time (TST)

StudyCaffeine DoseTiming Before BedtimeChange in TST (vs. Placebo)
Drake et al. (2013)[2]400 mg0 hoursSignificant Reduction
400 mg3 hoursSignificant Reduction
400 mg6 hours-41 minutes (approached significance)[2]
Gardiner et al. (2023)[3]400 mg4 hours-54.0 minutes[3]
100 mg4, 8, or 12 hoursNo significant effect[3][4][5]
Meta-analysis (2023)[1]VariousVarious-45 minutes[1]

Table 2: Effect of Caffeine Dose and Timing on Sleep Onset Latency (SOL)

StudyCaffeine DoseTiming Before BedtimeChange in SOL (vs. Placebo)
Drake et al. (2013)[2]400 mg3 hours+17.2 minutes (to persistent sleep)[2]
Gardiner et al. (2023)[3]400 mg4 hours+14.4 minutes[3]
Meta-analysis (2023)[1]VariousVarious+9 minutes[1]

Table 3: Effect of Caffeine on Sleep Stages

Sleep StageEffect of CaffeineQuantitative ChangeCitation
Light Sleep (N1)Increase+6.1 minutes (duration), +1.7% (proportion)[1]
Deep Sleep (N3/N4)Decrease-11.4 minutes (duration), -1.4% (proportion)[1]
REM SleepDelayed and FragmentedCan be delayed by up to 2 hours[6]

Key Signaling Pathway: Adenosine (B11128) Receptor Antagonism

Caffeine's primary mechanism of action on the sleep-wake cycle is its role as an antagonist of adenosine receptors in the brain. Adenosine is a neuromodulator that accumulates during wakefulness and promotes sleep by binding to its receptors (primarily A1 and A2A), which slows down neural activity. Caffeine has a similar molecular structure to adenosine, allowing it to bind to these receptors without activating them, thereby blocking the sleep-promoting effects of adenosine and leading to increased alertness and delayed sleep onset.

Adenosine_Pathway cluster_0 Wakefulness cluster_1 Sleep Promotion cluster_2 Caffeine Intervention Wake Neuronal Activity ATP ATP Consumption Wake->ATP leads to Adenosine Adenosine Accumulation ATP->Adenosine produces A1_A2A Adenosine Receptors (A1, A2A) Adenosine->A1_A2A binds to Sleep_Pressure Increased Sleep Pressure A1_A2A->Sleep_Pressure activates Sleep Sleep Onset Sleep_Pressure->Sleep induces Caffeine Caffeine Block Receptor Blockade Caffeine->Block causes Block->A1_A2A inhibits binding

Caffeine competitively inhibits adenosine receptors.

Experimental Protocols

The majority of rigorous studies investigating the effects of caffeine on sleep employ a double-blind, placebo-controlled, randomized crossover design . This methodology is considered the gold standard for minimizing bias and ensuring the reliability of the findings.

A Typical Experimental Workflow:

  • Participant Screening: Healthy individuals with regular sleep patterns and moderate caffeine consumption are recruited. Exclusion criteria often include sleep disorders, certain medical conditions, and use of medications that could affect sleep.[4]

  • Habituation/Baseline: Participants may spend an initial night in the sleep laboratory to acclimate to the environment and equipment. Baseline sleep data is collected without any intervention.

  • Randomized Interventions: Participants are randomly assigned to receive either a specific dose of caffeine or a placebo on different nights, separated by a washout period (typically 48 hours or more) to allow for the elimination of caffeine from the body.[4][5] Neither the participants nor the researchers know who is receiving the caffeine or the placebo (double-blind).

  • Controlled Administration: Caffeine and placebo are administered in identical capsules at a predetermined time before the participant's habitual bedtime (e.g., 0, 3, or 6 hours before).[2][7]

  • Polysomnography (PSG): Overnight sleep is recorded using polysomnography, which measures various physiological parameters, including brain waves (EEG), eye movements (EOG), muscle activity (EMG), and heart rate (ECG). This allows for the objective measurement of sleep stages, sleep latency, and other sleep architecture variables.[8][9]

  • Data Analysis: The sleep data from the caffeine and placebo conditions are then compared to determine the effects of caffeine.

Experimental_Workflow cluster_workflow Experimental Protocol cluster_intervention Intervention Cycles (Crossover) Start Participant Recruitment & Screening Baseline Baseline Sleep Recording (PSG) Start->Baseline Randomization Randomization to Groups Baseline->Randomization Caffeine Caffeine Administration Randomization->Caffeine Washout Washout Period Placebo Placebo Administration Washout->Placebo Crossover PSG_Caffeine Overnight PSG Recording Caffeine->PSG_Caffeine PSG_Placebo Overnight PSG Recording Placebo->PSG_Placebo PSG_Caffeine->Washout Analysis Data Analysis & Comparison PSG_Placebo->Analysis Conclusion Conclusion on Caffeine's Effects Analysis->Conclusion

A typical crossover experimental design.

Reproducibility and Confounding Factors

The reviewed literature demonstrates a high degree of reproducibility regarding the acute, sleep-disrupting effects of caffeine, particularly at higher doses and when consumed closer to bedtime. The consistent findings across numerous studies using robust methodologies underscore the reliability of caffeine's impact on increasing sleep latency and decreasing sleep duration and efficiency.

However, it is important to consider factors that can influence the magnitude and reproducibility of these effects:

  • Habitual Caffeine Intake: Chronic caffeine users may develop a tolerance, potentially diminishing the disruptive effects on sleep. Some studies suggest that the brain may upregulate adenosine receptors to compensate for chronic caffeine intake.[8]

  • Genetics: Individual genetic variations, such as in the CYP1A2 gene which metabolizes caffeine, and the ADORA2A gene for adenosine receptors, can influence an individual's sensitivity to caffeine's effects.[4]

  • Age: The metabolism of caffeine can slow with age, potentially prolonging its effects on sleep.

  • Sleep Pressure: The stimulant effects of caffeine are more pronounced under conditions of high sleep pressure, such as after sleep deprivation.[10]

References

Caffeine's Efficacy Across Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Caffeine (B1668208), a widely consumed psychoactive compound, has garnered significant interest in oncology for its potential anti-cancer properties. This guide provides a comparative overview of caffeine's effectiveness in various cancer cell lines, supported by experimental data on cytotoxicity, apoptosis induction, and cell cycle arrest. Detailed experimental protocols and visualizations of key cellular pathways are included to support researchers, scientists, and drug development professionals in this area of study.

Data Presentation

The anti-proliferative and pro-apoptotic effects of caffeine vary considerably among different cancer cell lines, influenced by factors such as tissue of origin and the genetic background of the cells. The following tables summarize key quantitative data from various studies.

Table 1: Cytotoxicity of Caffeine (IC50 Values) in Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxicity.

Cancer TypeCell LineIC50 Value (mM)Incubation Time (hours)
Colorectal CancerHCT1164.7224
Mouse EpidermalJB6 Cl410.736
Esophageal Squamous CarcinomaKYSE-30>10 (Significant inhibition at 20, 50, 70 mM)72 and 168
Head and Neck CarcinomaHN5>10 (Significant inhibition at 20, 50, 70 mM)72 and 168

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.

Table 2: Effect of Caffeine on Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.

Cancer TypeCell LineCaffeine Concentration (mM)Apoptosis InductionKey Findings
Mouse EpidermalJB6 Cl410.05 - 0.45Yesp53-dependent apoptosis with increased Bax and cleaved caspase-3.
Triple-Negative Breast CancerMDA-MB-23110, 15, 20YesDose-dependent increase in early apoptosis.
GlioblastomaC6 (rat), U87MG (human)0.5YesDecreased Bcl-2 expression, increased Cyt-C and Caspase-3.
Gastric CancerMGC-803, SGC-79012YesActivation of the caspase-9/caspase-3 pathway.
Cutaneous MelanomaSK-MEL-280.5, 4.0, 6.0YesSignificant induction of apoptosis.
Table 3: Effect of Caffeine on Cell Cycle Distribution in Cancer Cell Lines

Caffeine can interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

Cancer TypeCell LineCaffeine Concentration (mM)Cell Cycle Phase% of Cells in Phase (Caffeine vs. Control)
Mouse EpidermalJB6 Cl411G0/G161.7% vs. 29.0%
GlioblastomaC6 (rat)0.5G0/G1Significantly increased vs. Control
GlioblastomaU87MG (human)0.5G0/G1Significantly increased vs. Control
GlioblastomaU87MG (human)5SSignificantly decreased vs. Control
Lung CancerNCI-H230.5G0/G160.87% vs. 48.44%
Lung CancerNCI-H230.5SDecreased by 30.08% vs. Control
Gastric CancerMGC-803, SGC-79012G0/G1Significantly increased vs. Control

Mandatory Visualization

Visual representations of experimental workflows and signaling pathways are crucial for understanding the methodologies and mechanisms of caffeine's action.

G cluster_prep Cell Preparation cluster_assays Efficacy Assessment cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells in 96-well plates treatment 2. Treat with various Caffeine Concentrations cell_culture->treatment incubation 3. Incubate for 24, 48, or 72 hours treatment->incubation mtt Cell Viability (MTT Assay) incubation->mtt apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle ic50 Calculate IC50 mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry pathway_analysis Western Blot for Signaling Proteins flow_cytometry->pathway_analysis

Experimental workflow for assessing caffeine's efficacy.

G cluster_checkpoint Cell Cycle Checkpoint Control cluster_apoptosis Apoptosis Pathway cluster_pi3k PI3K/Akt Pathway caffeine Caffeine atm_atr ATM / ATR (Kinases) caffeine->atm_atr Inhibits p53 p53 (Tumor Suppressor) caffeine->p53 Activates pi3k PI3K caffeine->pi3k Inhibits chk1_chk2 Chk1 / Chk2 atm_atr->chk1_chk2 Activates cdc25 Cdc25 (Phosphatase) chk1_chk2->cdc25 Inhibits cdk Cyclin/CDK Complexes cdc25->cdk Activates cell_cycle_arrest G1/S or G2/M Arrest cdk->cell_cycle_arrest p53->cell_cycle_arrest bax Bax (Pro-apoptotic) p53->bax Upregulates caspases Caspase Cascade bax->caspases Activates bcl2 Bcl-2 (Anti-apoptotic) bcl2->caspases Inhibits apoptosis_node Apoptosis caspases->apoptosis_node akt Akt pi3k->akt Activates akt->bcl2 Activates proliferation Cell Proliferation & Survival akt->proliferation

Key signaling pathways affected by caffeine in cancer cells.

Mechanistically, caffeine exerts its anti-cancer effects through various pathways. It is known to inhibit ATM and ATR kinases, which are crucial for DNA damage response, thereby abrogating cell cycle checkpoints. This can lead to mitotic catastrophe in cancer cells. Furthermore, caffeine can induce apoptosis through both p53-dependent and independent pathways. In some cell lines, it has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. Caffeine also impacts the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Experimental Protocols

Standardized protocols are essential for the reproducibility of experimental findings. Below are detailed methodologies for key assays used to evaluate caffeine's efficacy.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Caffeine stock solution

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of caffeine in culture medium. Remove the old medium from the wells and add 100 µL of the caffeine-containing medium to the respective wells. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment with caffeine for the desired duration, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of cells, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1-2 x 10^6 cells after caffeine treatment.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the identification of cells in G0/G1, S, and G2/M phases.

Caffeine's Place in the Phosphodiesterase Inhibitor Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of phosphodiesterase (PDE) inhibition is critical. This guide provides a detailed comparison of caffeine (B1668208), a widely consumed non-selective PDE inhibitor, with various selective PDE inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.

Caffeine, a methylxanthine, exerts its physiological effects through multiple mechanisms, one of which is the inhibition of phosphodiesterases (PDEs). These enzymes are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, caffeine increases the intracellular concentrations of these second messengers, leading to a cascade of downstream effects. However, caffeine's lack of selectivity for specific PDE isoforms distinguishes it from a growing arsenal (B13267) of highly selective PDE inhibitors developed for therapeutic purposes. This guide will objectively compare caffeine to these selective agents, providing a clear perspective on their relative potencies, specificities, and functional consequences.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for caffeine and a selection of selective PDE inhibitors against various PDE families. This data highlights the significant differences in potency and selectivity between caffeine and targeted therapeutic agents.

InhibitorTypePDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)
Caffeine Non-selective ~12-400 ~50-1000 ~100-1000 ~100-1000 ~40-1000
VinpocetinePDE1 Selective0.5-21----
EHNAPDE2 Selective-0.8-1.9---
MilrinonePDE3 Selective--0.1-1.0--
RolipramPDE4 Selective---0.1-2.0-
SildenafilPDE5 Selective>100>100>100>1000.003-0.007
TadalafilPDE5 Selective>100>100>100>1000.001-0.005
VardenafilPDE5 Selective>100>100>100>1000.0007-0.001

Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source. The values presented here are approximate ranges compiled from various sources.

Experimental Protocols for Determining PDE Inhibitory Activity

The determination of IC50 values is crucial for characterizing and comparing PDE inhibitors. A common method is the in vitro phosphodiesterase activity assay.

Phosphodiesterase Activity Assay (General Protocol)

This protocol outlines the fundamental steps for measuring the inhibitory effect of a compound on PDE activity.

1. Reagents and Materials:

  • Purified recombinant human PDE enzyme of interest (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
  • Substrate: Cyclic AMP (cAMP) or cyclic GMP (cGMP), typically radiolabeled (e.g., [³H]cAMP or [³H]cGMP) or fluorescently labeled.
  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity.
  • Inhibitor compound (e.g., caffeine or a selective inhibitor) dissolved in a suitable solvent (e.g., DMSO).
  • 5'-Nucleotidase (e.g., from snake venom) to convert the product of the PDE reaction (AMP or GMP) to adenosine or guanosine.
  • Separation matrix (e.g., ion-exchange resin or beads) to separate the radiolabeled product from the unreacted substrate.
  • Scintillation cocktail and a scintillation counter for radiolabeled assays, or a fluorescence plate reader for fluorescent assays.

2. Assay Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, a range of concentrations of the inhibitor compound, and the purified PDE enzyme.
  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
  • Initiation of Reaction: Add the substrate (cAMP or cGMP) to initiate the enzymatic reaction.
  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction proceeds within the linear range.
  • Termination of Reaction: Stop the reaction, often by heat inactivation or the addition of a stop solution.
  • Conversion to Nucleoside: Add 5'-nucleotidase to the reaction mixture and incubate to convert the AMP or GMP product to adenosine or guanosine.
  • Separation: Separate the product (adenosine or guanosine) from the unreacted substrate using the chosen separation matrix.
  • Quantification: Measure the amount of product formed. For radiolabeled assays, this involves adding a scintillation cocktail and measuring radioactivity. For fluorescent assays, measure the fluorescence intensity.

3. Data Analysis:

  • Calculate the percentage of PDE activity for each inhibitor concentration relative to a control with no inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and the Role of PDE Inhibition

The physiological effects of PDE inhibitors are a direct consequence of their ability to modulate the cAMP and cGMP signaling pathways.

cAMP Signaling Pathway

The cAMP pathway is a ubiquitous signaling cascade involved in numerous cellular processes.

cAMP_Pathway Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR G Protein (Gs) G Protein (Gs) GPCR->G Protein (Gs) Adenylate Cyclase Adenylate Cyclase G Protein (Gs)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates PDEs PDEs cAMP->PDEs Hydrolyzed by Cellular Response Cellular Response PKA->Cellular Response Phosphorylates substrates AMP AMP PDEs->AMP Inhibitors (Caffeine, etc.) Inhibitors (Caffeine, etc.) Inhibitors (Caffeine, etc.)->PDEs Inhibit

Caption: The cAMP signaling pathway and the point of intervention for PDE inhibitors.

In this pathway, the binding of an extracellular signal to a G-protein coupled receptor (GPCR) activates adenylate cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to a cellular response. PDEs hydrolyze cAMP to AMP, thus terminating the signal. PDE inhibitors like caffeine block this hydrolysis, prolonging the cAMP signal.

cGMP Signaling Pathway

The cGMP pathway is particularly important in processes such as vasodilation and phototransduction.

cGMP_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates GTP GTP sGC sGC GTP->sGC cGMP cGMP PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Cellular Response (e.g., Vasodilation) Cellular Response (e.g., Vasodilation) PKG->Cellular Response (e.g., Vasodilation) Phosphorylates substrates GMP GMP PDE5->GMP PDE5 Inhibitors (Sildenafil, etc.) PDE5 Inhibitors (Sildenafil, etc.) PDE5 Inhibitors (Sildenafil, etc.)->PDE5 Inhibit sGC->cGMP Converts

Caption: The cGMP signaling pathway, a key target for PDE5 inhibitors.

Here, nitric oxide (NO) activates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to cellular responses like smooth muscle relaxation. PDE5 specifically hydrolyzes cGMP to GMP. Selective PDE5 inhibitors potently block this action, enhancing cGMP-mediated signaling.

Conclusion

Caffeine acts as a non-selective PDE inhibitor, affecting a broad range of PDE isoforms with relatively low potency. In contrast, selective PDE inhibitors are designed to target specific PDE families with high affinity and potency, leading to more targeted therapeutic effects. This guide provides a foundational comparison to aid researchers in understanding the distinct pharmacological profiles of caffeine and selective PDE inhibitors. The provided data and protocols serve as a valuable resource for further investigation and drug development in this important class of enzymes.

Validating Transcriptomic Data from Caffeine-Treated Organoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating transcriptomic data obtained from organoids treated with caffeine (B1668208). We present detailed protocols and objective performance comparisons to assist researchers in selecting the most appropriate techniques for their studies.

Introduction

Caffeine, a widely consumed psychoactive substance, primarily acts as an antagonist of adenosine (B11128) receptors.[1][2][3] Its effects can also be mediated through the inhibition of phosphodiesterases and the release of intracellular calcium.[1][4] Understanding the impact of caffeine on gene and protein expression in organoid models is critical for various research fields, including neurobiology, pharmacology, and developmental biology. A recent study on human neuroepithelial stem cell-derived neurons identified that acute caffeine stimulation leads to dosage-dependent activation of immediate early genes and upregulation of pathways related to neuronal projection development.[5]

Comparison of Validation Methods

The choice of validation method depends on several factors, including the specific research question, the nature of the target (RNA or protein), and the desired level of spatial resolution.

Method Target Molecule Throughput Quantitative? Spatial Information Strengths Limitations
Quantitative PCR (qPCR) mRNAHighYes (Relative)NoHighly sensitive and specific for quantifying gene expression levels.[6]Provides no information on protein levels or spatial distribution within the organoid.
Western Blotting ProteinMediumYes (Semi-quantitative/Relative)NoConfirms changes in protein expression levels and can detect post-translational modifications.[7][8]Averages protein expression across the entire organoid population; no spatial information.
Immunohistochemistry (IHC) ProteinLowNo (Qualitative/Semi-quantitative)YesProvides spatial information on protein localization within the organoid architecture.[9][10][11]Quantification can be challenging and is often qualitative or semi-quantitative.

Experimental Workflow

The overall workflow for validating transcriptomic data from caffeine-treated organoids involves several key steps, from initial organoid culture and treatment to data analysis and interpretation.

G cluster_0 Organoid Culture & Treatment cluster_1 Transcriptomic Analysis cluster_2 Validation A Organoid Culture B Caffeine Treatment A->B C RNA Extraction B->C D RNA Sequencing C->D E Data Analysis & Gene Selection D->E F RNA Extraction for qPCR E->F G Protein Extraction for Western Blot E->G H Organoid Fixation & Sectioning for IHC E->H I qPCR F->I J Western Blot G->J K Immunohistochemistry H->K G cluster_0 Caffeine Action cluster_1 Cellular Response Caffeine Caffeine AdenosineReceptor Adenosine Receptor (A1/A2A) Caffeine->AdenosineReceptor Blocks CellularEffects Decreased Adenosine Signaling (e.g., altered cAMP levels) AdenosineReceptor->CellularEffects Adenosine Adenosine Adenosine->AdenosineReceptor NeuronalActivity Increased Neuronal Activity CellularEffects->NeuronalActivity G cluster_0 Caffeine Action cluster_1 Cellular Response Caffeine Caffeine PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation cAMP_levels Increased cAMP Levels cAMP_degradation->cAMP_levels Prevents Downstream Downstream Signaling cAMP_levels->Downstream G cluster_0 Caffeine Action cluster_1 Cellular Response Caffeine Caffeine RyR Ryanodine Receptor (RyR) Caffeine->RyR Sensitizes ER Endoplasmic Reticulum CalciumRelease Ca2+ Release RyR->CalciumRelease CellularProcesses Ca2+-dependent Processes CalciumRelease->CellularProcesses

References

comparative analysis of caffeine metabolism across different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of caffeine (B1668208) metabolism across humans, rats, mice, dogs, and cats. The information presented is intended to support research and development activities by offering objective comparisons of metabolic pathways, key enzymatic players, and pharmacokinetic parameters, supplemented with detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data on caffeine metabolism across the selected species. These values represent averages and can be influenced by factors such as age, sex, and individual genetic variations.

Table 1: Pharmacokinetic Parameters of Caffeine

SpeciesCaffeine Half-life (hours)Primary Metabolizing EnzymePrimary Route of Elimination
Human 2.5 - 6[1]Cytochrome P450 1A2 (CYP1A2)[2]Hepatic Metabolism (>97%)[3]
Rat 1.5 - 2.5Cytochrome P450 1A2 (CYP1A2)[2]Hepatic Metabolism
Mouse 0.7 - 1.0[4]Cytochrome P450 1A2 (CYP1A2)[5]Hepatic Metabolism
Dog 4.5 - 6[1][6]Cytochrome P450 1A2 (CYP1A2)Hepatic Metabolism
Cat > 30 (highly variable and much longer than in dogs)Very low Cytochrome P450 1A2 (CYP1A2) activityHepatic Metabolism (very slow)

Table 2: Major Caffeine Metabolites

SpeciesPrimary Metabolite(s)Secondary Metabolites
Human Paraxanthine (~84%)[7]Theobromine, Theophylline[7]
Rat Paraxanthine, Theophylline (B1681296), Theobromine (more balanced distribution than humans)1,3,7-trimethyluric acid
Mouse ParaxanthineTheophylline, Theobromine
Dog Theophylline, Theobromine[8][9]Paraxanthine
Cat Theobromine (due to slow metabolism, a significant portion is excreted unchanged)Minimal further metabolism

Metabolic Pathways and Genetic Influence

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the principal enzyme in most species.[2] The primary metabolic reactions are demethylations at three positions, leading to the formation of three primary dimethylxanthine metabolites: paraxanthine, theobromine, and theophylline. These are then further metabolized and excreted in the urine.

CaffeineMetabolism cluster_primary Primary Metabolism (CYP1A2) cluster_secondary Secondary Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% in Humans Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% in Humans Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% in Humans Metabolites Further Metabolites (e.g., monomethylxanthines, uric acids) Paraxanthine->Metabolites Theobromine->Metabolites Theophylline->Metabolites Excretion Urinary Excretion Metabolites->Excretion GeneticVariation cluster_genotype Human CYP1A2 Genotype cluster_phenotype Metabolic Phenotype cluster_species Comparative Species Activity Fast Fast Metabolizer (e.g., CYP1A2*1A allele) Rapid Rapid Caffeine Clearance Fast->Rapid Slow Slow Metabolizer (e.g., CYP1A2*1F allele) Reduced Reduced Caffeine Clearance Slow->Reduced Human Human (Variable) Human->Fast Human->Slow Rat_Mouse Rat/Mouse (High Activity) Rat_Mouse->Rapid Generally higher than human Dog Dog (Moderate Activity) Dog->Reduced Slower than human Cat Cat (Very Low Activity) Cat->Reduced Significantly slower than human PK_Workflow start Dosing of Subject collection Timed Blood/Urine Sample Collection start->collection processing Sample Processing (e.g., Centrifugation) collection->processing extraction Extraction of Analytes (SPE or LLE) processing->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis data Data Acquisition and Processing analysis->data pk_model Pharmacokinetic Modeling data->pk_model end Determination of Pharmacokinetic Parameters pk_model->end

References

Safety Operating Guide

Safe Disposal of 1,3,7-Trimethylpurine-2,6-dione (Caffeine) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for managing caffeine waste.

Disposal and Safety Parameters

The following table summarizes key quantitative data and safety information for the disposal of this compound.

ParameterValue/InstructionSource
GHS Hazard Statement H302: Harmful if swallowed[1]
Primary Disposal Method Contact a licensed professional waste disposal service.[1][2]
Alternative Disposal Options - Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.- Burial in a licensed landfill.[1][2][3]
Improper Disposal Do not let product enter drains or dispose of with household garbage.[1][2][4]
Contaminated Packaging Dispose of as unused product.[1][2]
Spill Cleanup Sweep up, avoiding dust creation, and place in a suitable, closed container for disposal.[1][3]

Experimental Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory environment.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., filter paper, gloves), and solutions.

  • Do not mix caffeine waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting caffeine waste.

  • The container must be in good condition with a secure lid.

3. Labeling:

  • Clearly label the waste container as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound (Caffeine)"

    • The concentration and approximate quantity of the waste.

    • Associated hazards (e.g., "Harmful if Swallowed").

    • The date when the waste was first added to the container.

    • The name and contact information of the responsible researcher or lab manager.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a secondary containment bin.

  • Ensure the storage area is away from incompatible materials.

5. Disposal Request:

  • Once the container is full or the experiments are complete, arrange for disposal through your institution's EHS department.

  • Follow their specific procedures for requesting a waste pickup.

6. Spill Response:

  • In the event of a spill, avoid breathing dust and contact with skin and eyes.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • For minor spills, use dry clean-up procedures to avoid generating dust.[3] Dampen with water to prevent dusting before sweeping.[3]

  • For major spills, evacuate the area and alert emergency responders.[3]

  • Collect the spilled material and any contaminated cleaning materials and place them in a labeled hazardous waste container for disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation and Collection cluster_1 Storage and Disposal A Generate 1,3,7-trimethylpurine- 2,6-dione Waste B Segregate Waste A->B C Containerize in a Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Is Container Full or Experiment Complete? D->E F Continue Collection E->F No G Arrange for Disposal via Institutional EHS E->G Yes F->C H Professional Waste Disposal Service G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,3,7-Trimethylpurine-2,6-dione (Caffeine)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides comprehensive, actionable safety protocols and logistical plans for the handling and disposal of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. When these are not sufficient, appropriate PPE must be used. The following table summarizes the recommended PPE for handling caffeine powder.

Protection Type Specific Recommendations Standards & Considerations
Eye/Face Protection Tight-fitting safety glasses or goggles.[1][2] A face shield may be required for larger quantities or when there is a significant risk of dust generation.[3]Must comply with OSHA 1910.133 or EN 166 (EU) standards.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Gloves should be inspected before use and disposed of properly after handling. Glove material and thickness should be chosen in consultation with the glove supplier.[2]
Respiratory Protection A NIOSH-approved air-purifying respirator with N100 (US) or P3 (EN 143) filter cartridges should be used when engineering controls are insufficient or during emergency situations.[1]A full respiratory protection program, including fit testing, should be implemented.[3]
Body Protection A lab coat, apron, or coveralls should be worn to prevent skin contact.[4] For major spills, full-body protective clothing may be necessary.[3]Protective clothing should be laundered or disposed of if it becomes contaminated.[3]

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of handling.[1]

  • Work in a well-ventilated area. Use a laboratory fume hood or other ventilated enclosure to minimize airborne concentrations.[5]

  • Before handling, ensure all necessary PPE is available and in good condition.

2.2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1][6]

  • Do not eat, drink, or smoke in the handling area.[4][6][7]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][6]

  • Keep the container tightly sealed when not in use.[1][4]

  • Store in a cool, dry, well-ventilated area away from incompatible materials and foodstuffs.[3][8]

2.3. Accidental Spills:

  • Minor Spills:

    • Clean up spills immediately.[3]

    • Wear appropriate PPE, including respiratory protection.[3]

    • Use dry clean-up procedures such as sweeping or vacuuming. Avoid generating dust.[3] A vacuum cleaner must be fitted with a HEPA filter.[3]

    • Place the spilled material into a suitable, labeled container for disposal.[3][4]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[3]

    • Alert emergency responders.[3]

    • Only trained personnel with appropriate PPE should handle the cleanup.[4]

    • Contain the spill to prevent it from entering drains or waterways.[1][3]

Disposal Plan: Step-by-Step Procedures

3.1. Waste Characterization:

  • It is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations.[1]

3.2. Disposal of Unused Material and Contaminated Waste:

  • Contact a licensed professional waste disposal service to dispose of this material.[1][6]

  • Do not dispose of with household garbage.[1]

  • One disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Dispose of empty containers as unused product.[1]

Workflow for Safe Handling and Disposal

G prep 1. Preparation - Verify engineering controls - Inspect PPE handling 2. Handling - Work in ventilated area - Avoid dust formation prep->handling storage 3. Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Post-handling spill Spill Occurs handling->spill Accident waste_gen 5. Waste Generation - Collect unused material - Collect contaminated items handling->waste_gen End of process minor_spill 4a. Minor Spill Cleanup - Use PPE - Dry cleanup methods spill->minor_spill Minor major_spill 4b. Major Spill Response - Evacuate area - Alert emergency services spill->major_spill Major minor_spill->waste_gen major_spill->waste_gen disposal 6. Disposal - Contact licensed service - Follow regulations waste_gen->disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.